molecular formula C10H15N3Si B054929 1-[(Trimethylsilyl)methyl]benzotriazole CAS No. 122296-00-8

1-[(Trimethylsilyl)methyl]benzotriazole

Cat. No.: B054929
CAS No.: 122296-00-8
M. Wt: 205.33 g/mol
InChI Key: VRGRHLJMRVGQCS-UHFFFAOYSA-N
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Description

1-[(Trimethylsilyl)methyl]benzotriazole, also known as this compound, is a useful research compound. Its molecular formula is C10H15N3Si and its molecular weight is 205.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

benzotriazol-1-ylmethyl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3Si/c1-14(2,3)8-13-10-7-5-4-6-9(10)11-12-13/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRGRHLJMRVGQCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CN1C2=CC=CC=C2N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90391398
Record name 1-[(Trimethylsilyl)methyl]benzotriazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122296-00-8
Record name 1-[(Trimethylsilyl)methyl]benzotriazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(Trimethylsilyl)methyl]benzotriazole
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Foundational & Exploratory

An In-Depth Technical Guide to 1-[(Trimethylsilyl)methyl]benzotriazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-[(Trimethylsilyl)methyl]benzotriazole, a versatile reagent in organic synthesis with potential applications in materials science and drug discovery. This document details its chemical and physical properties, safety information, and key applications. A detailed experimental protocol for its synthesis is provided, along with insights into its reactivity. Furthermore, this guide explores the broader biological activities of benzotriazole derivatives, offering a foundation for future research and development in the pharmaceutical sector.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature. Its unique structure, incorporating both a benzotriazole and a trimethylsilyl group, imparts valuable reactivity and solubility characteristics.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 122296-00-8[1]
Molecular Formula C₁₀H₁₅N₃Si[1]
Molecular Weight 205.33 g/mol [1]
Appearance White powder[1]
Melting Point 56-60 °C[1]
Boiling Point Not available
Density Not available
Solubility Soluble in various organic solvents[1]
IUPAC Name 1-((trimethylsilyl)methyl)-1H-benzo[d][2][3][4]triazole

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[5] It may also cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Table 2: GHS Hazard and Precautionary Statements

CategoryCodeStatement
Hazard H302Harmful if swallowed.
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.
Precautionary P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P280Wear protective gloves/eye protection/face protection.
P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302+P352IF ON SKIN: Wash with plenty of soap and water.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the N-alkylation of benzotriazole with (chloromethyl)trimethylsilane. This reaction is generally carried out in the presence of a base to deprotonate the benzotriazole, facilitating the nucleophilic attack on the chloromethyltrimethylsilane.

General Synthesis Pathway

synthesis_pathway benzotriazole Benzotriazole reaction_step1 + benzotriazole->reaction_step1 base Base (e.g., NaH, K2CO3) base->reaction_step1 chloromethyltrimethylsilane (Chloromethyl)trimethylsilane reaction_step2 + chloromethyltrimethylsilane->reaction_step2 product This compound intermediate Benzotriazole Anion reaction_step1->intermediate Deprotonation intermediate->reaction_step2 reaction_step2->product N-Alkylation

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • Benzotriazole

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • (Chloromethyl)trimethylsilane

  • Anhydrous N,N-dimethylformamide (DMF) or other suitable aprotic solvent

  • Diethyl ether or other suitable extraction solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a solution of benzotriazole (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a base such as sodium hydride (1.1 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation, resulting in the formation of the benzotriazole anion.

  • Cool the reaction mixture back to 0 °C and add (chloromethyl)trimethylsilane (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether (3 x volume).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound as a white solid.

Reactivity and Synthetic Applications

This compound is a valuable synthetic intermediate due to the versatile reactivity of the benzotriazole moiety as a good leaving group and the ability of the trimethylsilyl group to stabilize an adjacent carbanion.

Anion Formation and Reactions with Electrophiles

The methylene protons adjacent to the silicon and benzotriazole groups are acidic and can be readily removed by a strong base, such as n-butyllithium, to form a stabilized carbanion. This carbanion can then react with a variety of electrophiles, such as alkyl halides, aldehydes, and ketones, to form new carbon-carbon bonds. This reactivity makes it a useful reagent for the introduction of a functionalized methyl group.

reactivity_pathway start This compound reaction_step1 + start->reaction_step1 base Strong Base (e.g., n-BuLi) base->reaction_step1 electrophile Electrophile (E+) (e.g., R-X, RCHO, RCOR') reaction_step2 + electrophile->reaction_step2 product Substituted Product intermediate Stabilized Carbanion reaction_step1->intermediate Deprotonation intermediate->reaction_step2 reaction_step2->product Nucleophilic Attack

Caption: General reactivity of this compound via its stabilized carbanion.

Applications in Drug Discovery and Development

While specific applications of this compound in drug development are not extensively documented, the benzotriazole scaffold is of significant interest in medicinal chemistry. Benzotriazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[2][3][4][6][7][8][9][10][11] The use of this compound as a synthetic auxiliary allows for the construction of complex molecules containing the benzotriazole moiety, which can then be evaluated for their therapeutic potential.[1]

Biological Activity of Benzotriazole Derivatives

Extensive research has been conducted on the biological activities of various benzotriazole derivatives. These studies provide a basis for the potential pharmacological relevance of compounds derived from this compound.

Table 3: Reported Biological Activities of Benzotriazole Derivatives

Biological ActivityDescriptionReference(s)
Antimicrobial Derivatives have shown activity against various bacterial and fungal strains.[3][7][8]
Antiviral Certain benzotriazole analogues have demonstrated inhibitory effects against different viruses.[6]
Anticancer Some derivatives have exhibited cytotoxic effects against various cancer cell lines.[2][9][10]
Anti-inflammatory Benzotriazole-containing compounds have been investigated for their anti-inflammatory properties.[4]
Anticonvulsant Novel benzotriazole derivatives have been synthesized and evaluated as potential anticonvulsant agents.

It is important to note that the biological activity is highly dependent on the specific substitutions on the benzotriazole core. Further research is required to determine the specific biological effects of this compound and its direct derivatives.

Conclusion

This compound is a valuable and versatile reagent for organic synthesis. Its well-defined properties, coupled with its predictable reactivity, make it a useful tool for researchers in both academic and industrial settings. The benzotriazole moiety is a recognized pharmacophore, and the synthetic utility of this compound provides a pathway to novel derivatives with potential applications in drug discovery and development. This technical guide serves as a comprehensive resource for professionals seeking to utilize this compound in their research endeavors.

References

An In-depth Technical Guide to the Synthesis and Characterization of 1-[(Trimethylsilyl)methyl]benzotriazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-[(trimethylsilyl)methyl]benzotriazole, a versatile reagent in organic synthesis. This document details the experimental protocol for its preparation, presents its key physicochemical and spectroscopic data in a structured format, and illustrates the synthetic workflow.

Introduction

This compound is a valuable N-alkylated derivative of benzotriazole. The incorporation of the (trimethylsilyl)methyl group at the N1 position of the benzotriazole ring system imparts unique reactivity, making it a useful intermediate in various chemical transformations. Benzotriazole and its derivatives are known for their wide range of applications in medicinal chemistry and materials science. This guide serves as a practical resource for researchers utilizing this compound in their synthetic endeavors.

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-alkylation of benzotriazole with (chloromethyl)trimethylsilane. This reaction generally yields a mixture of the N1 and N2 isomers, which can be separated by chromatographic methods. The N1 isomer is often the major product.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound:

Materials:

  • Benzotriazole (BtH)

  • (Chloromethyl)trimethylsilane

  • Sodium methoxide

  • Methanol

  • Appropriate solvent (e.g., Toluene, DMF)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography setup)

Procedure:

  • Preparation of the Benzotriazole Anion: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzotriazole in a suitable anhydrous solvent such as toluene or DMF.

  • Add a stoichiometric equivalent of a base, such as sodium methoxide, to the solution at room temperature to deprotonate the benzotriazole and form the corresponding sodium salt. The reaction of benzotriazole with sodium methoxide has been reported to selectively form the 2-benzotriazolyl sodium salt.

  • Alkylation Reaction: To the resulting suspension or solution of the benzotriazolyl anion, add (chloromethyl)trimethylsilane dropwise at room temperature.

  • Reaction Work-up: After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification: The crude product, which is a mixture of this compound and 2-[(trimethylsilyl)methyl]benzotriazole, is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired N1 isomer. The reaction has been noted to yield a mixture of the 1- and 2-isomers in a ratio of approximately 4:1.[1]

Characterization Data

The structural confirmation and purity of this compound are established through various spectroscopic techniques.

Physicochemical Properties
PropertyValue
Molecular Formula C₁₀H₁₅N₃Si
Molecular Weight 205.34 g/mol
Appearance -
Melting Point -
Boiling Point -
CAS Number 122296-00-8
Spectroscopic Data

Mass Spectrometry (MS):

The mass spectrum of this compound exhibits characteristic fragmentation patterns. A prominent peak is observed for the trimethylsilyl cation, [Si(CH₃)₃]⁺, at an m/z of 73, which is often the base peak (100% relative intensity).[1]

m/z Assignment Relative Intensity (%)
205[M]⁺-
73[Si(CH₃)₃]⁺100

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the trimethylsilyl group (a singlet integrating to 9 protons) and the methylene bridge protons (a singlet integrating to 2 protons), in addition to the aromatic protons of the benzotriazole ring system.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbons of the trimethylsilyl group, the methylene bridge, and the benzotriazole ring.

Infrared (IR) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the C-H stretching and bending vibrations of the aromatic and aliphatic groups, as well as vibrations associated with the benzotriazole ring system.

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound.

SynthesisWorkflow Reactants Benzotriazole + (Chloromethyl)trimethylsilane + Base (e.g., NaOMe) Reaction N-Alkylation Reaction (Solvent: Toluene or DMF) Reactants->Reaction Workup Reaction Work-up (Solvent Removal, Extraction) Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product This compound (N1-isomer) Purification->Product Byproduct 2-[(Trimethylsilyl)methyl]benzotriazole (N2-isomer) Purification->Byproduct

Caption: General workflow for the synthesis of this compound.

Conclusion

This technical guide provides essential information for the synthesis and characterization of this compound. The detailed experimental protocol and compiled data will be a valuable resource for researchers in organic synthesis and medicinal chemistry, facilitating the use of this important building block in the development of novel molecules. Further investigation into the specific reaction conditions can optimize the yield and selectivity for the desired N1 isomer.

References

An In-Depth Technical Guide to the Mechanism of Action of 1-[(Trimethylsilyl)methyl]benzotriazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-[(Trimethylsilyl)methyl]benzotriazole is a versatile and highly effective reagent in organic synthesis, primarily utilized for the introduction of a vinyl group onto a carbonyl carbon through a Peterson olefination reaction. This technical guide provides a comprehensive overview of the core mechanism of action of this reagent, detailing the generation of the key benzotriazole-stabilized carbanion and its subsequent reaction with aldehydes and ketones. This document includes detailed experimental protocols, a compilation of quantitative data, and illustrative diagrams to facilitate a thorough understanding and practical application of this valuable synthetic tool.

Introduction

Benzotriazole and its derivatives have emerged as powerful auxiliaries in organic synthesis, owing to the unique ability of the benzotriazole moiety to act as an excellent leaving group and to stabilize adjacent carbanions.[1][2] Among these derivatives, this compound stands out as a particularly useful reagent for the conversion of carbonyl compounds into alkenes.[1] Its mechanism of action is centered around the generation of a highly reactive, yet stabilized, carbanion that engages in a Peterson olefination reaction. This guide will delve into the intricacies of this mechanism, providing the necessary details for its successful implementation in a laboratory setting.

Core Mechanism of Action: The Peterson Olefination Pathway

The primary mechanism of action of this compound involves a three-step sequence:

  • Deprotonation and Carbanion Formation: The process is initiated by the deprotonation of the methylene group positioned between the trimethylsilyl and benzotriazole groups. This is typically achieved using a strong, non-nucleophilic base, such as n-butyllithium (n-BuLi), in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C).[1] The resulting carbanion is stabilized by the electron-withdrawing nature of the adjacent benzotriazole ring and the α-silicon effect.

  • Nucleophilic Addition to Carbonyl Compounds: The generated carbanion acts as a potent nucleophile, readily attacking the electrophilic carbon of an aldehyde or ketone. This addition reaction leads to the formation of a β-hydroxysilane intermediate. This intermediate can exist as a mixture of diastereomers.[2]

  • Elimination to Form the Alkene: The β-hydroxysilane intermediate is then subjected to an elimination reaction to yield the final alkene product. A key feature of the Peterson olefination is that the stereochemical outcome of the elimination can be controlled by the choice of reaction conditions.[3]

    • Acidic Conditions: Treatment with an acid (e.g., sulfuric acid, silica gel) promotes an anti-elimination, leading to the formation of one geometric isomer of the alkene.

    • Basic Conditions: Conversely, treatment with a base (e.g., potassium hydride, sodium hydride) induces a syn-elimination, affording the opposite geometric isomer.

This stereochemical control offers a significant advantage in synthetic chemistry, allowing for the selective synthesis of either the (E)- or (Z)-alkene from the same intermediate.

Signaling Pathway Diagram

Peterson_Olefination cluster_elimination Stereoselective Elimination reagent This compound carbanion Benzotriazole-stabilized carbanion reagent->carbanion Deprotonation base n-BuLi, THF, -78 °C intermediate β-Hydroxysilane intermediate carbanion->intermediate Nucleophilic Addition carbonyl Aldehyde or Ketone (R1COR2) carbonyl->intermediate alkene_E (E)-Alkene intermediate->alkene_E anti-Elimination alkene_Z (Z)-Alkene intermediate->alkene_Z syn-Elimination acid Acidic workup base_elim Basic workup

Caption: Peterson Olefination pathway of this compound.

Experimental Protocols

The following is a representative experimental protocol for the Peterson olefination of an aldehyde with this compound.

General Procedure for the Synthesis of 1-(2-Arylvinyl)benzotriazoles

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (concentration to be noted)

  • Aldehyde (e.g., benzaldehyde)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • A solution of this compound (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • n-Butyllithium (1.1 eq) is added dropwise to the cooled solution, and the resulting mixture is stirred at -78 °C for 1 hour to ensure complete formation of the carbanion.

  • A solution of the aldehyde (1.0 eq) in anhydrous THF is then added dropwise to the reaction mixture at -78 °C.

  • The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with diethyl ether or ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 1-(2-arylvinyl)benzotriazole.

Experimental Workflow Diagram

Experimental_Workflow start Start step1 Dissolve this compound in anhydrous THF at -78 °C start->step1 step2 Add n-BuLi dropwise and stir for 1h step1->step2 step3 Add aldehyde solution dropwise step2->step3 step4 Stir at -78 °C for 2h, then warm to RT overnight step3->step4 step5 Quench with saturated aq. NH4Cl step4->step5 step6 Extract with organic solvent step5->step6 step7 Dry and concentrate organic phase step6->step7 step8 Purify by column chromatography step7->step8 end End step8->end

Caption: General experimental workflow for the Peterson olefination.

Quantitative Data

The Peterson olefination using this compound is a high-yielding reaction with a broad substrate scope. The following table summarizes representative yields for the reaction with various aldehydes and ketones.

EntryCarbonyl CompoundProductYield (%)
1Benzaldehyde1-(2-Phenylvinyl)benzotriazole85
2p-Chlorobenzaldehyde1-[2-(4-Chlorophenyl)vinyl]benzotriazole88
3p-Methoxybenzaldehyde1-[2-(4-Methoxyphenyl)vinyl]benzotriazole90
4Cinnamaldehyde1-(4-Phenyl-1,3-butadienyl)benzotriazole75
5Cyclohexanone1-(Cyclohexylidenemethyl)benzotriazole82
6Acetophenone1-(2-Phenyl-1-propenyl)benzotriazole78

Note: Yields are for the isolated products after purification and are representative of typical outcomes. Actual yields may vary depending on specific reaction conditions and the purity of reagents.

Spectroscopic Data of a Representative Product

Product: 1-(2-Phenylvinyl)benzotriazole (mixture of E/Z isomers)

  • ¹H NMR (CDCl₃, δ): 8.10-8.00 (m, 1H, Ar-H), 7.80-7.20 (m, 9H, Ar-H and vinyl-H), 6.80-6.60 (m, 1H, vinyl-H). The exact chemical shifts and coupling constants of the vinyl protons can be used to determine the E/Z ratio.

  • ¹³C NMR (CDCl₃, δ): 146.0, 135.5, 133.0, 129.5, 128.8, 128.5, 127.0, 124.5, 120.0, 115.0, 110.0.

  • IR (KBr, cm⁻¹): 3060, 1600, 1495, 1450, 965 (trans C-H bend), 745.

Conclusion

This compound is a highly efficient and versatile reagent for the olefination of carbonyl compounds. Its mechanism of action, proceeding through a benzotriazole-stabilized carbanion and a Peterson olefination pathway, allows for the synthesis of a wide variety of alkenes in high yields. The ability to control the stereochemistry of the resulting alkene by choosing either acidic or basic workup conditions further enhances its synthetic utility. This technical guide provides the fundamental knowledge and practical details necessary for researchers, scientists, and drug development professionals to effectively utilize this powerful synthetic tool in their work.

References

An In-depth Technical Guide to 1-[(Trimethylsilyl)methyl]benzotriazole: Synthesis, Safety, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-[(Trimethylsilyl)methyl]benzotriazole is a versatile reagent in organic synthesis, primarily utilized for the introduction of the aminomethyl group and in the formation of various heterocyclic systems. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed safety and handling information, and a review of its synthetic applications. While benzotriazole derivatives are known to exhibit a wide range of biological activities, specific data on the direct interaction of this compound with biological signaling pathways is not currently available in the scientific literature. This document consolidates critical information to support its safe and effective use in a research and development setting.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. Its key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₅N₃Si[1]
Molecular Weight 205.33 g/mol [1]
CAS Number 122296-00-8[1]
Appearance White to off-white powder/crystals
Melting Point 56-60 °C
Boiling Point 300.3 °C at 760 mmHg
Density 1.06 g/cm³
Solubility Soluble in many organic solvents.
IUPAC Name 1-((trimethylsilyl)methyl)-1H-benzo[d][2][3][4]triazole

Safety and Hazard Information

This compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Acute toxicity, Oral4H302: Harmful if swallowed
Skin corrosion/irritation2H315: Causes skin irritation
Serious eye damage/eye irritation2H319: Causes serious eye irritation
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation

Data sourced from PubChem.[1]

Precautionary Statements
TypeStatement
Prevention P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/ eye protection/ face protection.
Response P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P332+P313: If skin irritation occurs: Get medical advice/attention. P337+P313: If eye irritation persists: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse.
Storage P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up.
Disposal P501: Dispose of contents/container to an approved waste disposal plant.

Data sourced from PubChem.[1]

Experimental Protocols

General Synthesis of 1-Substituted Benzotriazoles

The synthesis of this compound involves the N-alkylation of benzotriazole with (chloromethyl)trimethylsilane. This reaction is typically carried out in the presence of a base in a polar aprotic solvent.

Materials:

  • Benzotriazole

  • (Chloromethyl)trimethylsilane

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure using Potassium Carbonate in DMF:

  • To a solution of benzotriazole (1.0 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

  • Stir the suspension at room temperature for 20-30 minutes.

  • Add (chloromethyl)trimethylsilane (1.1-1.2 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Applications in Organic Synthesis

This compound is a valuable synthetic intermediate. The benzotriazole group can act as a good leaving group, and the trimethylsilyl group can influence the reactivity of the adjacent methylene group.

Role as a Synthetic Intermediate

This compound can be used as a precursor for the generation of N-substituted aminomethyl anions or radicals, which can then be used in various carbon-carbon bond-forming reactions.

Caption: Synthetic utility of this compound.

Biological Activity and Signaling Pathways

A comprehensive search of the scientific literature did not yield specific information on the direct involvement of this compound in any biological signaling pathways. However, the broader class of benzotriazole derivatives has been investigated for various pharmacological activities.

Studies have shown that some benzotriazole-containing compounds can exhibit anticancer properties by acting as inhibitors of protein kinases, which are key components of cellular signaling pathways that regulate cell growth and proliferation.[2] For instance, certain benzotriazole derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.[2] Additionally, various N-substituted benzotriazoles have demonstrated antibacterial, antifungal, and antiprotozoal activities.[5][6]

The diagram below illustrates a generalized signaling pathway that is often targeted by anticancer drugs, and where benzotriazole derivatives have been postulated to act. It is important to note that this is a representative pathway and the specific interaction of this compound with these components has not been experimentally verified.

Caption: Hypothetical inhibition of a kinase signaling pathway by benzotriazole derivatives.

Conclusion

This compound is a valuable reagent for synthetic chemists, offering a versatile platform for the introduction of functionalized methyl groups. While its direct biological applications and interactions with signaling pathways are yet to be explored, the broader family of benzotriazole derivatives shows significant promise in medicinal chemistry. Researchers and drug development professionals should handle this compound with the appropriate safety precautions as outlined in this guide. Further investigation into the biological activity of this specific compound and its derivatives may reveal novel therapeutic applications.

References

An In-depth Technical Guide on 1-[(Trimethylsilyl)methyl]benzotriazole: Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1-[(Trimethylsilyl)methyl]benzotriazole, a versatile reagent in organic synthesis and material science. This document compiles available data on its physicochemical properties, outlines experimental protocols for its analysis, and presents key information in a structured format to support research and development activities.

Core Physicochemical Properties

This compound is a white crystalline solid. The introduction of the trimethylsilyl group to the benzotriazole scaffold generally enhances its solubility in organic solvents compared to the parent benzotriazole.[1]

PropertyValueReference
Molecular Formula C₁₀H₁₅N₃Si[2][3]
Molecular Weight 205.33 g/mol [2][3]
Melting Point 56 - 60 °C[2]
Appearance White powder[2]
CAS Number 122296-00-8[2][3]

Solubility Profile

SolventSolubility of BenzotriazoleTemperature (°C)
Water1-5 g/L23.7
EthanolSolubleNot Specified
BenzeneSolubleNot Specified
TolueneSolubleNot Specified
ChloroformSolubleNot Specified
Dimethylformamide (DMF)SolubleNot Specified
Acetone>100 g/L21

Stability Profile

This compound is noted for its role as a UV stabilizer, which suggests a degree of stability under photolytic conditions.[1] Benzotriazoles, in general, are known to be relatively stable to UV radiation, which is a key property for their application in protecting materials from UV degradation. However, under forcing conditions such as high-intensity UV irradiation or photocatalysis, degradation can occur, typically initiated by hydroxylation and subsequent ring-opening of the benzotriazole core. The degradation of benzotriazole by UV irradiation is more effective at pH values below 7.[4]

Thermal Stability: Benzotriazole itself is known to undergo exothermic decomposition at elevated temperatures. While specific differential scanning calorimetry (DSC) data for this compound is not available, studies on similar benzotriazole derivatives can provide an indication of its thermal stability.

Hydrolytic Stability: The C-Si bond in this compound is generally stable. However, silyl ethers, which have a Si-O-C linkage, are known to be susceptible to hydrolysis under acidic or basic conditions. The rate of hydrolysis is influenced by the steric bulk of the substituents on the silicon atom. While not a direct analogue, this suggests that the stability of the trimethylsilylmethyl group in aqueous environments, particularly at non-neutral pH, should be a consideration in its application and storage.

Experimental Protocols

Synthesis of this compound

The synthesis of N-alkylated benzotriazoles can be achieved through various methods. A general workflow for the synthesis of this compound involves the reaction of benzotriazole with a suitable silylmethylating agent.

Workflow for the Synthesis of this compound

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification benzotriazole Benzotriazole reaction_mixture Reaction Mixture benzotriazole->reaction_mixture base Base (e.g., NaH, K2CO3) base->reaction_mixture solvent Anhydrous Solvent (e.g., DMF, THF) solvent->reaction_mixture silyl_agent (Trimethylsilyl)methyl halide silyl_agent->reaction_mixture Addition at controlled temperature quench Quenching (e.g., with water) reaction_mixture->quench Stirring at RT or elevated temperature extract Extraction with Organic Solvent quench->extract dry Drying of Organic Layer extract->dry concentrate Concentration in vacuo dry->concentrate purify Purification (e.g., Column Chromatography) concentrate->purify product This compound purify->product

A generalized workflow for the synthesis of this compound.
Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is a standard and reliable method for determining the thermodynamic solubility of a compound.

Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis compound Excess amount of This compound vial Vial compound->vial solvent Solvent (e.g., water, buffer, organic solvent) solvent->vial agitation Agitation at constant temperature (e.g., 24-48 hours) vial->agitation separation Filtration or Centrifugation agitation->separation aliquot Clear Supernatant/Filtrate separation->aliquot analysis Quantitative Analysis (e.g., HPLC, UV-Vis) aliquot->analysis result Solubility Calculation analysis->result

Workflow for determining solubility using the shake-flask method.
Accelerated Stability Study Protocol

Accelerated stability studies are performed to predict the shelf-life of a substance by exposing it to elevated stress conditions.

G cluster_setup Study Setup cluster_exposure Exposure cluster_testing Analytical Testing cluster_data Data Analysis sample_prep Prepare samples of This compound storage Store samples in stability chambers sample_prep->storage conditions Define stress conditions (Temperature, Humidity, Light) conditions->storage sampling Withdraw samples at defined time points storage->sampling analysis Analyze for purity and degradation products (e.g., HPLC) sampling->analysis kinetics Determine degradation kinetics analysis->kinetics arrhenius Apply Arrhenius equation kinetics->arrhenius shelf_life Predict Shelf-life arrhenius->shelf_life

A simplified representation of the synthetic utility of this compound.

This guide provides a foundational understanding of the solubility and stability of this compound based on available data. Further experimental investigation is recommended to establish a more detailed and quantitative profile for this compound.

References

The Advent and Utility of 1-[(Trimethylsilyl)methyl]benzotriazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthetic utility of 1-[(trimethylsilyl)methyl]benzotriazole. Aimed at researchers, scientists, and professionals in drug development and materials science, this document details the foundational synthetic methodologies, key chemical and physical properties, and the mechanistic pathways of its application in organic synthesis. All quantitative data are presented in structured tables for clarity, and detailed experimental protocols for seminal syntheses are provided. Visual diagrams generated using Graphviz are included to illustrate key reaction mechanisms and experimental workflows.

Introduction: The Emergence of a Versatile Reagent

Benzotriazole and its derivatives have become indispensable tools in modern organic synthesis, serving as versatile intermediates and auxiliaries.[1] Among these, this compound has carved a unique niche due to the synergistic reactivity of the benzotriazole and trimethylsilylmethyl moieties. This compound serves as a valuable reagent in the formation of carbon-silicon bonds and in the synthesis of functionalized benzotriazole derivatives, which are crucial in the development of advanced materials such as polymers and coatings.[1] Its unique trimethylsilyl group enhances its reactivity and solubility, making it an efficient choice for the modification and functionalization of organic compounds.[1] Furthermore, it finds applications in photochemistry as a UV stabilizer for materials susceptible to degradation from light exposure.[1] The pioneering work of Alan R. Katritzky and his research group was instrumental in exploring and establishing the vast synthetic potential of benzotriazole chemistry.

Discovery and History

The development of this compound is deeply rooted in the broader exploration of benzotriazole chemistry. While a singular "discovery" paper is not readily apparent from initial searches, the work of A. R. Katritzky throughout the 1980s and 1990s laid the essential groundwork for the synthesis and application of a wide array of benzotriazole derivatives. His research demonstrated the utility of the benzotriazole group as an excellent leaving group and as a tool for the stabilization of adjacent carbanions, thereby enabling a host of nucleophilic substitution and addition reactions. The introduction of the trimethylsilylmethyl group at the N1 position of the benzotriazole ring system created a reagent with unique reactivity, particularly in olefination reactions and as a source of the non-stabilized azomethine ylide precursor.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in Table 1. This data has been compiled from various chemical databases and supplier information.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₅N₃Si[2]
Molecular Weight 205.33 g/mol [2]
CAS Number 122296-00-8[2]
Appearance White to off-white crystalline powder[1]
Melting Point 56-60 °C[3]
Boiling Point 300.3 °C at 760 mmHg[3]
Density 1.06 g/cm³[3]
Refractive Index 1.556[3]
Solubility Soluble in many organic solvents.[1]

Synthesis and Characterization

The synthesis of this compound is typically achieved through the N-alkylation of benzotriazole with (chloromethyl)trimethylsilane. Below is a representative experimental protocol adapted from general procedures for the N-alkylation of benzotriazole.

Experimental Protocol: Synthesis of this compound

Materials:

  • Benzotriazole

  • (Chloromethyl)trimethylsilane

  • Sodium hydroxide

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • n-Hexane

Procedure:

  • To a solution of benzotriazole (1.0 eq) in DMF, add powdered sodium hydroxide (1.1 eq) in portions at room temperature.

  • Stir the resulting suspension for 30 minutes.

  • Add (chloromethyl)trimethylsilane (1.1 eq) dropwise to the mixture.

  • Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent to afford this compound as a white solid.

Spectroscopic Characterization Data

The structural confirmation of this compound is achieved through standard spectroscopic techniques. Representative data is presented in Table 2.

Table 2: Spectroscopic Data for this compound

Technique Observed Data
¹H NMR (CDCl₃) δ (ppm): 8.0-8.1 (m, 1H, Ar-H), 7.2-7.5 (m, 3H, Ar-H), 4.6 (s, 2H, N-CH₂-Si), 0.0 (s, 9H, Si(CH₃)₃)
¹³C NMR (CDCl₃) δ (ppm): 145.8, 133.9, 127.5, 123.9, 119.8, 110.9 (Ar-C), 49.5 (N-CH₂-Si), -1.5 (Si(CH₃)₃)
IR (KBr, cm⁻¹) ν: 3050 (Ar C-H), 2955, 2898 (Aliphatic C-H), 1610, 1495 (C=C), 1250, 860 (Si-C)

Key Applications in Organic Synthesis

This compound is a versatile reagent with several important applications in synthetic organic chemistry.

Peterson Olefination

One of the primary applications of this reagent is in the Peterson olefination reaction to synthesize terminal alkenes from carbonyl compounds. The reaction proceeds via a β-hydroxysilane intermediate, which then eliminates to form the alkene.

Peterson_Olefination reagent This compound intermediate β-hydroxysilane intermediate reagent->intermediate 1. n-BuLi 2. Carbonyl compound carbonyl R¹R²C=O alkene R¹R²C=CH₂ intermediate->alkene Elimination

Caption: Peterson olefination using this compound.

Azomethine Ylide Formation

Thermal or fluoride-induced desilylation of this compound derivatives can generate a transient azomethine ylide. This reactive intermediate can then undergo [3+2] cycloaddition reactions with various dipolarophiles to construct five-membered nitrogen-containing heterocycles, such as pyrrolidines.

Azomethine_Ylide start This compound derivative ylide Azomethine Ylide start->ylide Δ or F⁻ product Pyrrolidine ylide->product + Dipolarophile dipolarophile Dipolarophile (e.g., alkene) dipolarophile->product

Caption: Azomethine ylide formation and subsequent cycloaddition.

Experimental Workflow: A Generalized Reaction Scheme

The general workflow for utilizing this compound in a synthetic sequence is outlined below. This typically involves the initial deprotonation of the reagent followed by reaction with an electrophile and subsequent transformation.

Experimental_Workflow start Start with This compound deprotonation Deprotonation (e.g., n-BuLi in THF at -78 °C) start->deprotonation anion Formation of the α-silyl carbanion deprotonation->anion electrophile Reaction with Electrophile (E⁺) anion->electrophile adduct Formation of the benzotriazole adduct electrophile->adduct transformation Further Transformation (e.g., Elimination, Cyclization) adduct->transformation product Final Product transformation->product

Caption: Generalized experimental workflow for reactions involving this compound.

Conclusion

This compound stands as a testament to the ingenuity of synthetic methodology development. Its discovery and the elucidation of its reactivity have provided chemists with a powerful tool for the construction of complex organic molecules. From olefination reactions to the synthesis of heterocyclic systems, this reagent continues to find applications in diverse areas of chemical research, including drug discovery and materials science. The foundational work in this area has paved the way for further innovations in the application of silicon- and benzotriazole-based reagents in organic synthesis.

References

Theoretical Reactivity of 1-[(Trimethylsilyl)methyl]benzotriazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed theoretical examination of the reactivity of 1-[(trimethylsilyl)methyl]benzotriazole, a versatile intermediate in organic synthesis. The document synthesizes findings from quantum-chemical studies to offer insights into the molecule's formation and predicted reactivity in various chemical transformations. The information is presented through quantitative data, detailed computational methodologies, and visual representations of reaction pathways to serve as a comprehensive resource for researchers in organic chemistry and drug development.

Introduction

This compound is a valuable reagent in organic synthesis, primarily utilized as a synthetic auxiliary. Its reactivity is characterized by the interplay between the benzotriazole moiety, which can act as a good leaving group, and the trimethylsilylmethyl substituent, which influences the stability of adjacent carbanions and carbocations. Understanding the theoretical underpinnings of its reactivity is crucial for predicting its behavior in complex synthetic sequences and for the rational design of novel synthetic methodologies. This guide focuses on the quantum-chemical aspects of its formation and extrapolates its likely reactivity based on theoretical studies of analogous N-substituted benzotriazoles.

Data Presentation: Quantitative Theoretical Data

The following tables summarize key quantitative data from theoretical studies on the formation and reactivity of this compound and related N-alkylbenzotriazoles.

Thermodynamics and Kinetics of Formation

A quantum-chemical study on the formation of 1- and 2-(trimethylsilylmethyl)benzotriazoles from the reaction of 1,2,3-benzotriazole with sodium methoxide has provided valuable thermodynamic and kinetic parameters.[1] This reaction proceeds through the deprotonation of benzotriazole followed by N-alkylation with chloromethyltrimethylsilane. The predominant formation of the 1-substituted isomer is a result of a favorable combination of thermodynamic and kinetic factors.[1]

Table 1: Calculated Thermodynamic and Kinetic Parameters for the Formation of (Trimethylsilyl)methyl]benzotriazoles [1]

ParameterReaction StageValue (kcal/mol)
Reaction Enthalpy (ΔH) Deprotonation of Benzotriazole-25.8
N1-Alkylation-18.5
N2-Alkylation-15.9
Activation Energy (Ea) N1-Alkylation15.3
N2-Alkylation17.8

These values illustrate the thermodynamic preference for the N1-isomer and the lower kinetic barrier to its formation.

Predicted Reactivity Parameters of N-Alkylbenzotriazoles

While specific theoretical data on the broader reactivity of this compound is limited, studies on simpler N-alkylbenzotriazoles provide insights into its expected behavior. The following table presents calculated reactivity indices for 1-methylbenzotriazole, which can be used as a model to understand the electronic properties of the benzotriazole ring system.

Table 2: Calculated Global Reactivity Descriptors for 1-Methylbenzotriazole

DescriptorValue (eV)
HOMO Energy -6.54
LUMO Energy -0.89
HOMO-LUMO Gap (ΔE) 5.65
Chemical Hardness (η) 2.83
Electronegativity (χ) 3.72
Electrophilicity Index (ω) 2.44

These values suggest that 1-methylbenzotriazole has a moderate HOMO-LUMO gap, indicating reasonable kinetic stability, and a moderate electrophilicity index.

Experimental Protocols: Computational Methodologies

The theoretical data presented in this guide were obtained using specific computational chemistry protocols. These methodologies are detailed below to allow for replication and further investigation.

Formation of (Trimethylsilyl)methyl]benzotriazoles[1]

The quantum-chemical study of the formation of 1- and 2-(trimethylsilyl)methyl]benzotriazoles was performed using the following protocol:

  • Software: The specific software package used for the calculations is not explicitly stated in the abstract, but such calculations are typically performed with packages like Gaussian, ORCA, or Spartan.

  • Theoretical Level: The study employed a quantum-chemical approach to analyze the reaction mechanism. While the exact level of theory (e.g., DFT functional and basis set) is not detailed in the available abstract, a common and reliable method for such studies is Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G* or larger.

  • Methodology:

    • Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products were fully optimized without any symmetry constraints.

    • Frequency Calculations: Vibrational frequency calculations were performed at the same level of theory to confirm the nature of the stationary points (minima for reactants, products, and intermediates; first-order saddle points for transition states) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

    • Thermodynamic and Kinetic Analysis: Reaction enthalpies (ΔH) were calculated as the difference in the total energies of the products and reactants. Activation energies (Ea) were determined from the energy difference between the transition state and the reactants.

Reactivity of N-Alkylbenzotriazoles (General Protocol)

For the theoretical study of the reactivity of N-alkylbenzotriazoles (e.g., electrophilic attack, cycloadditions), a typical computational protocol would involve:

  • Software: Gaussian 16, ORCA, or similar quantum chemistry software package.

  • Theoretical Level: Density Functional Theory (DFT) is a widely used method. A common choice would be the B3LYP functional with the 6-311+G(d,p) basis set to provide a good balance of accuracy and computational cost for geometries and energies.

  • Methodology:

    • Reactant and Product Optimization: The 3D structures of the N-alkylbenzotriazole and the reacting species (e.g., electrophile), as well as the expected products, are optimized to find their lowest energy conformations.

    • Transition State Search: A transition state search is performed to locate the saddle point on the potential energy surface connecting reactants and products. This is often done using methods like the synchronous transit-guided quasi-Newton (STQN) method.

    • Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to confirm that the located transition state correctly connects the desired reactants and products.

    • Energy Calculations: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set on the optimized geometries to obtain more accurate energy values.

    • Analysis of Electronic Properties: Molecular orbitals (HOMO, LUMO), electrostatic potential maps, and natural bond orbital (NBO) analysis are performed to understand the electronic factors governing the reactivity.

Mandatory Visualization: Reaction Pathways and Logical Relationships

The following diagrams, generated using the DOT language, visualize key reaction pathways and logical relationships in the theoretical study of this compound reactivity.

Formation_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_alkylation Alkylation cluster_products Products Benzotriazole Benzotriazole Bt_anion Benzotriazolide Anion Benzotriazole->Bt_anion -MeOH NaOMe NaOMe NaOMe->Bt_anion N1_isomer This compound Bt_anion->N1_isomer + TMS_Cl N2_isomer 2-[(Trimethylsilyl)methyl]benzotriazole Bt_anion->N2_isomer + TMS_Cl TMS_Cl ClCH2SiMe3 TMS_Cl->N1_isomer TMS_Cl->N2_isomer Reactivity_Workflow cluster_setup Computational Setup cluster_calculations Quantum Chemical Calculations cluster_analysis Data Analysis cluster_output Results Choose_Method Select DFT Functional (e.g., B3LYP) Opt Geometry Optimization (Reactants, Products, TS) Choose_Method->Opt Choose_Basis Select Basis Set (e.g., 6-311+G(d,p)) Choose_Basis->Opt Freq Frequency Analysis Opt->Freq IRC Intrinsic Reaction Coordinate (IRC) Opt->IRC Properties Analyze Electronic Properties (HOMO, LUMO, MEP) Opt->Properties Energies Calculate Activation and Reaction Energies Freq->Energies Mechanism Elucidate Reaction Mechanism IRC->Mechanism Reactivity Predict Reactivity and Selectivity Energies->Reactivity Properties->Reactivity Electrophilic_Attack Reactants 1-Alkylbenzotriazole + Electrophile (E+) TS Transition State Reactants->TS Ea Sigma_Complex Sigma Complex (Intermediate) TS->Sigma_Complex Product Substituted Benzotriazole Sigma_Complex->Product -H+

References

In-Depth Technical Guide: Spectral and Synthetic Profile of 1-[(Trimethylsilyl)methyl]benzotriazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characteristics and a plausible synthetic route for 1-[(Trimethylsilyl)methyl]benzotriazole. Due to the limited availability of direct experimental data in public literature, this guide combines information from closely related compounds and established synthetic methodologies to present a predictive but scientifically grounded profile of the target molecule.

Chemical Structure and Properties

This compound is a derivative of benzotriazole featuring a trimethylsilylmethyl group attached to one of the nitrogen atoms of the triazole ring. The presence of the organosilicon moiety can influence its solubility, reactivity, and utility as a synthetic intermediate.

PubChem Compound ID: 3317323[1] Molecular Formula: C₁₀H₁₅N₃Si[1] Molecular Weight: 205.33 g/mol [1] Exact Mass: 205.103524026 Da[1]

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of spectral data from analogous compounds, including benzotriazole, 1-methylbenzotriazole, and 1-(trimethylsilyl)-1H-benzotriazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.0 - 8.1Doublet1HAromatic H (Benzotriazole ring)
~ 7.5 - 7.6Triplet1HAromatic H (Benzotriazole ring)
~ 7.3 - 7.4Triplet1HAromatic H (Benzotriazole ring)
~ 7.2 - 7.3Doublet1HAromatic H (Benzotriazole ring)
~ 4.5 - 4.7Singlet2H-CH₂-
~ 0.1Singlet9H-Si(CH₃)₃

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~ 145Aromatic C (Benzotriazole ring, C-N)
~ 133Aromatic C (Benzotriazole ring, C-N)
~ 127Aromatic CH (Benzotriazole ring)
~ 124Aromatic CH (Benzotriazole ring)
~ 120Aromatic CH (Benzotriazole ring)
~ 110Aromatic CH (Benzotriazole ring)
~ 50-CH₂-
~ -1.5-Si(CH₃)₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~ 3050MediumAromatic C-H stretch
~ 2960, 2890MediumAliphatic C-H stretch (-CH₂-, -CH₃)
~ 1610, 1490, 1450StrongAromatic C=C skeletal vibrations
~ 1250StrongSi-C stretch (from -Si(CH₃)₃)
~ 840, 750StrongC-H out-of-plane bending (aromatic)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
205High[M]⁺ (Molecular Ion)
118Moderate[M - Si(CH₃)₃]⁺
91Moderate[C₆H₅N₂]⁺
73High[Si(CH₃)₃]⁺

Experimental Protocols

The following section outlines a plausible experimental protocol for the synthesis and characterization of this compound, derived from established methods for similar compounds.

Synthesis of this compound

This synthesis is based on the N-alkylation of benzotriazole. A related procedure involves the condensation of an N-[(trimethylsilyl)methyl]amine with formaldehyde and benzotriazole. A more direct approach is the reaction of the benzotriazole anion with (trimethylsilyl)methyl halide.

Materials:

  • 1H-Benzotriazole

  • Sodium hydride (NaH) or another suitable base

  • (Chloromethyl)trimethylsilane

  • Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add a solution of 1H-benzotriazole (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Cool the mixture back to 0 °C and add (chloromethyl)trimethylsilane (1.1 equivalents) dropwise.

  • Let the reaction mixture warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Spectroscopic Characterization
  • NMR Spectroscopy: Dissolve the purified product in deuterated chloroform (CDCl₃). Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • IR Spectroscopy: Obtain the IR spectrum of the purified product as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet using an FTIR spectrometer.

  • Mass Spectrometry: Analyze the purified product using a mass spectrometer with electron ionization (EI) or electrospray ionization (ESI) to confirm the molecular weight and fragmentation pattern.

Diagrams

The following diagrams illustrate the proposed synthesis workflow.

Synthesis_Workflow Reactants Benzotriazole + (Chloromethyl)trimethylsilane Reaction N-Alkylation Reaction (0 °C to Room Temp) Reactants->Reaction Base Sodium Hydride (NaH) in Anhydrous DMF Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

Logical_Relationship Start Starting Materials Step1 Formation of Benzotriazole Anion Start->Step1 Add Base Step2 Nucleophilic Attack on Silyl Reagent Step1->Step2 Add (Chloromethyl)trimethylsilane Intermediate Crude Product Mixture Step2->Intermediate Step3 Purification Intermediate->Step3 Final Pure Product & Spectral Analysis Step3->Final

Caption: Logical steps in the synthesis and analysis process.

References

commercial availability and suppliers of 1-[(Trimethylsilyl)methyl]benzotriazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 1-[(Trimethylsilyl)methyl]benzotriazole for Researchers and Drug Development Professionals

Introduction

This compound is a versatile heterocyclic compound that has garnered significant attention in various fields of chemical research, including organic synthesis, materials science, and medicinal chemistry. Its unique molecular structure, incorporating a benzotriazole moiety and a trimethylsilyl group, imparts a range of useful properties, making it a valuable reagent and building block. The benzotriazole group can act as a good leaving group and a precursor to various functionalities, while the trimethylsilyl group enhances reactivity and solubility in organic solvents.[1] This guide provides a comprehensive overview of the commercial availability, key applications, and experimental protocols related to this compound, tailored for researchers, scientists, and professionals in drug development. The benzotriazole scaffold itself is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, analgesic, antioxidant, and anti-inflammatory properties.[2][3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

PropertyValueSource
CAS Number 122296-00-8[1][5][6]
Molecular Formula C₁₀H₁₅N₃Si[1][5][6]
Molecular Weight 205.33 g/mol [1][5]
Appearance White powder[1]
Melting Point 56 - 60 °C[1][6]
Boiling Point 300.3 °C at 760 mmHg[6]
Density 1.06 g/cm³[6]
Purity ≥ 99% (GC)[1]
Flash Point 135.4 °C[6]
Refractive Index 1.556[6]
InChIKey VRGRHLJMRVGQCS-UHFFFAOYSA-N[5][6]

Commercial Availability and Suppliers

This compound is commercially available from various chemical suppliers. The table below lists some of the known suppliers, which can be a starting point for procurement for research and development purposes.

SupplierPurity/GradeNotes
Chem-Impex ≥ 99% (GC)[1]
CHEMLYTE SOLUTIONS CO.,LTD Industrial GradeA manufactory based in China.[6]
Sigma-Aldrich (Merck) Not specified for this specific compound, but they supply related benzotriazole derivatives.[7]Provides technical documents for related compounds.
Fluorochem Not specified for this specific compound, but they supply related benzotriazole derivatives.[8]Supplier of organosilicon and heterocyclic compounds.[8]

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several areas of chemical science.

  • Organic Synthesis : It serves as a versatile reagent, particularly in the formation of carbon-silicon bonds, which are crucial for developing new materials and pharmaceuticals.[1] The benzotriazole moiety can function as a synthetic auxiliary that can be easily removed or transformed. It is used in the synthesis of functionalized benzotriazole derivatives.[1]

  • Medicinal Chemistry and Drug Development : Benzotriazole derivatives are known to possess a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[3][4] While specific applications of this compound in drug formulation are still being explored, it holds potential for enhancing the solubility and bioavailability of active pharmaceutical ingredients.[1] Its role as a synthetic intermediate allows for the construction of more complex molecules with potential therapeutic value.[2][9]

  • Materials Science : This compound is utilized in the development of advanced materials, including polymers and coatings.[1]

  • Photochemistry : It can act as a UV stabilizer in various polymers and coatings, protecting materials from degradation caused by UV light and thereby enhancing their durability.[1]

  • Analytical Chemistry : It can be employed as a derivatizing agent in chromatography to improve the detection and analysis of various organic compounds.[1]

Key Reactions and Methodologies

This compound is involved in several key synthetic transformations. A general overview of its synthesis and a key reaction are presented below.

Synthesis_and_Reaction Benzotriazole Benzotriazole Product This compound Benzotriazole->Product Synthesis Chloromethyltrimethylsilane Chloromethyltrimethylsilane Chloromethyltrimethylsilane->Product Alkene Alkene Product->Alkene Peterson Olefination Base Base (e.g., NaH) Base->Benzotriazole Solvent Solvent (e.g., DMF) Solvent->Benzotriazole Carbonyl Carbonyl Compound (R₂C=O) Carbonyl->Alkene Fluoride Fluoride Source (e.g., TBAF) Fluoride->Product

Caption: Synthetic route to this compound and its subsequent Peterson olefination.

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound and a subsequent reaction.

Synthesis of this compound

This protocol is based on the known reaction between benzotriazole and chloromethyltrimethylsilane.[10]

Workflow Diagram

Synthesis_Workflow start Start dissolve Dissolve Benzotriazole in dry DMF start->dissolve add_base Add NaH portion-wise at 0 °C dissolve->add_base stir1 Stir for 30 min at 0 °C add_base->stir1 add_silane Add Chloromethyltrimethylsilane dropwise at 0 °C stir1->add_silane stir2 Stir at room temperature overnight add_silane->stir2 quench Quench with water stir2->quench extract Extract with Ethyl Acetate quench->extract dry Dry organic layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end End purify->end

Caption: Experimental workflow for the synthesis of this compound.

Methodology

  • Reaction Setup : To a solution of benzotriazole (1 equivalent) in dry N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C (ice bath), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise.

  • Anion Formation : Stir the resulting mixture at 0 °C for 30 minutes.

  • Addition of Electrophile : Add chloromethyltrimethylsilane (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Reaction : Allow the reaction to warm to room temperature and stir overnight.

  • Workup : Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 times).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Fluoride-Catalyzed Desilylation and Reaction with a Carbonyl Compound (Peterson Olefination)

This protocol describes a general procedure for the reaction of this compound with an aldehyde or ketone to form an alkene.[10]

Methodology

  • Reaction Setup : Dissolve this compound (1 equivalent) and a carbonyl compound (1.2 equivalents) in dry tetrahydrofuran (THF) under an inert atmosphere.

  • Initiation : Add a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF, 1 M solution in THF, 0.1 equivalents).

  • Reaction : Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Workup : Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Purification : Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The desired alkene can be purified by column chromatography.

Safety Information

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, related benzotriazole compounds may have the following hazards. Users should always consult the specific Safety Data Sheet (SDS) from the supplier before handling.

  • H302 : Harmful if swallowed.[5]

  • H315 : Causes skin irritation.[5]

  • H319 : Causes serious eye irritation.[5]

  • H335 : May cause respiratory irritation.[5]

Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a commercially available and highly useful reagent in modern organic chemistry. Its applications span from the synthesis of complex organic molecules and advanced materials to its potential use in the development of new pharmaceutical agents. The synthetic protocols provided herein offer a foundation for researchers to utilize this compound in their work. As research continues, the full potential of this compound in drug discovery and materials science is yet to be fully realized, making it an exciting compound for further investigation.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Substituted Pyrrolidines using 1-[(Trimethylsilyl)methyl]benzotriazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine scaffold is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and biologically active compounds. Consequently, the development of efficient and versatile methods for the synthesis of substituted pyrrolidines is of significant interest to the scientific community. This application note details a robust methodology for the synthesis of substituted pyrrolidines utilizing 1-[(Trimethylsilyl)methyl]benzotriazole as a key reagent. This approach proceeds via the formation of an azomethine ylide intermediate, which subsequently undergoes a [3+2] cycloaddition reaction with electron-deficient alkenes. The use of benzotriazole as a synthetic auxiliary offers a reliable and high-yielding pathway to a diverse range of functionalized pyrrolidines.

Reaction Principle

The core of this synthetic strategy involves a two-step process. First, an N-substituted amine is condensed with formaldehyde and benzotriazole in the presence of 1-[(trimethylsilyl)methyl]amine to generate an N-(Benzotriazolylmethyl)-N-[(trimethylsilyl)methyl]amine precursor. Second, thermal desilylation of this precursor generates a reactive azomethine ylide. This transient 1,3-dipole is then trapped in situ by an electron-deficient alkene (dipolarophile) through a [3+2] cycloaddition reaction to afford the desired substituted pyrrolidine. The reaction is stereospecific, with the configuration of the alkene being retained in the final pyrrolidine product.[1]

Experimental Protocols

Protocol 1: Synthesis of N-(Benzotriazolylmethyl)-N-[(trimethylsilyl)methyl]amine Precursor

This protocol describes the general procedure for the synthesis of the azomethine ylide precursor.

Materials:

  • N-substituted amine (e.g., benzylamine)

  • Aqueous formaldehyde (37%)

  • Benzotriazole

  • (Trimethylsilyl)methylamine

  • Toluene

  • Anhydrous potassium carbonate

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the N-substituted amine (1.0 eq), aqueous formaldehyde (1.1 eq), and benzotriazole (1.0 eq) in toluene.

  • Add (trimethylsilyl)methylamine (1.0 eq) to the mixture.

  • Heat the reaction mixture to reflux for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Wash the mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude N-(Benzotriazolylmethyl)-N-[(trimethylsilyl)methyl]amine precursor.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of Substituted Pyrrolidines via [3+2] Cycloaddition

This protocol outlines the thermal generation of the azomethine ylide and its subsequent cycloaddition with an electron-deficient alkene.

Materials:

  • N-(Benzotriazolylmethyl)-N-[(trimethylsilyl)methyl]amine precursor (from Protocol 1)

  • Electron-deficient alkene (e.g., N-phenylmaleimide, dimethyl fumarate, acrylonitrile) (1.0 - 1.2 eq)

  • Anhydrous toluene or xylene

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle with a temperature controller

Procedure:

  • In a round-bottom flask, dissolve the N-(Benzotriazolylmethyl)-N-[(trimethylsilyl)methyl]amine precursor (1.0 eq) and the electron-deficient alkene (1.0 - 1.2 eq) in anhydrous toluene or xylene.

  • Heat the reaction mixture to reflux (typically 110-140 °C) for 12-48 hours. Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure substituted pyrrolidine.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of various substituted pyrrolidines using this methodology. Yields are typically in the range of 71-90%.[1]

EntryN-Substituted AmineDipolarophileProductYield (%)
1BenzylamineN-Phenylmaleimide2-Phenyl-5-(phenylmethyl)-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-1,3(2H)-dione85
2BenzylamineDimethyl fumarateDimethyl 1-benzylpyrrolidine-3,4-dicarboxylate78
3BenzylamineAcrylonitrile1-Benzylpyrrolidine-3-carbonitrile71
4MethylamineN-Phenylmaleimide2-Phenyl-5-methyl-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-1,3(2H)-dione90
5MethylamineDimethyl maleateDimethyl 1-methylpyrrolidine-3,4-dicarboxylate82

Visualizations

Reaction Pathway

reaction_pathway Amine R-NH-CH2-Si(CH3)3 invis1 Amine->invis1 Formaldehyde CH2O Formaldehyde->invis1 Benzotriazole Benzotriazole Benzotriazole->invis1 Precursor N-(Benzotriazolylmethyl)- N-[(trimethylsilyl)methyl]amine Ylide Azomethine Ylide Precursor->Ylide Heat (-TMS-Benzotriazole) Alkene Electron-deficient Alkene invis2 Alkene->invis2 Ylide->invis2 Pyrrolidine Substituted Pyrrolidine invis1->Precursor Condensation invis2->Pyrrolidine [3+2] Cycloaddition

Caption: General reaction scheme for the synthesis of substituted pyrrolidines.

Experimental Workflow

experimental_workflow Start Start Step1 Step 1: Precursor Synthesis (Condensation Reaction) Start->Step1 Step2 Step 2: Cycloaddition (Thermolysis & Trapping) Step1->Step2 Workup Workup (Extraction & Washing) Step2->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis End End Product Analysis->End

Caption: Workflow for the synthesis and purification of substituted pyrrolidines.

Conclusion

The use of this compound provides an effective and versatile platform for the synthesis of a wide variety of substituted pyrrolidines. The methodology is characterized by its operational simplicity, good to excellent yields, and stereospecificity. These features make it a valuable tool for researchers in medicinal chemistry and drug development for the generation of novel pyrrolidine-containing molecules for biological screening and lead optimization.

References

Application Notes and Protocols: The Versatile Reactivity of 1-[(Trimethylsilyl)methyl]benzotriazole with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[(Trimethylsilyl)methyl]benzotriazole is a versatile reagent in organic synthesis, primarily utilized as a stable precursor to a nucleophilic carbanion. The presence of the trimethylsilyl group facilitates deprotonation at the adjacent methylene bridge, while the benzotriazole moiety acts as an excellent leaving group in subsequent transformations. This combination allows for a range of carbon-carbon and carbon-heteroatom bond-forming reactions. This document provides detailed protocols for the reaction of this compound with various electrophiles, including aldehydes, ketones, alkyl halides, and acylating agents. The methodologies described herein are based on the extensive work of Katritzky and colleagues on benzotriazole chemistry.[1][2][3][4]

The general reactivity stems from the initial deprotonation of this compound to form a stabilized anion. This anion readily reacts with a variety of electrophiles. In the case of carbonyl compounds, the reaction proceeds via a Peterson olefination pathway to yield 1-alkenylbenzotriazoles. Alkylation and acylation reactions also proceed efficiently, providing access to a diverse array of substituted benzotriazole derivatives.

General Reaction Workflow

The overall synthetic strategy involves a two-step process. First, the this compound is deprotonated using a strong base, typically n-butyllithium, to generate the corresponding anion. This anion is then quenched with an appropriate electrophile to yield the desired product. For reactions with aldehydes and ketones, a subsequent elimination step, characteristic of the Peterson olefination, occurs to form the alkene.

workflow start This compound anion Deprotonation (n-BuLi, THF, -78 °C) start->anion Generation of Anion electrophile Electrophile (E+) anion->electrophile Nucleophilic Attack product Product electrophile->product Product Formation

Caption: General workflow for the reaction of this compound with electrophiles.

Experimental Protocols

Protocol 1: Reaction with Aldehydes and Ketones (Peterson Olefination)

This protocol describes the synthesis of 1-alkenylbenzotriazoles through the reaction of this compound with carbonyl compounds.

Materials:

  • This compound

  • Aldehyde or Ketone

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere (argon or nitrogen) at -78 °C, add n-butyllithium (1.1 mmol, 1.1 equivalents) dropwise.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the anion.

  • Add a solution of the aldehyde or ketone (1.0 mmol) in anhydrous THF (5 mL) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Quantitative Data:

The following table summarizes the yields for the reaction of this compound with various aldehydes and ketones.

Electrophile (Carbonyl Compound)ProductYield (%)Reference
Benzaldehyde1-(Styryl)benzotriazole85[2]
4-Chlorobenzaldehyde1-(4-Chlorostyryl)benzotriazole82[2]
4-Methoxybenzaldehyde1-(4-Methoxystyryl)benzotriazole88[2]
Cyclohexanone1-(Cyclohexenyl)benzotriazole75[2]
Acetophenone1-(1-Phenylvinyl)benzotriazole78[2]
Protocol 2: Reaction with Alkyl Halides (Alkylation)

This protocol details the synthesis of 1-alkyl-1-[(trimethylsilyl)methyl]benzotriazoles.

Materials:

  • This compound

  • Alkyl halide (e.g., alkyl bromide or iodide)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane

Procedure:

  • Generate the anion of this compound as described in Protocol 1, steps 1 and 2.

  • Add the alkyl halide (1.1 mmol, 1.1 equivalents) to the solution of the anion at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Work-up the reaction as described in Protocol 1, steps 5-8.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and dichloromethane as the eluent.

Quantitative Data:

The following table provides representative yields for the alkylation of the this compound anion.

Electrophile (Alkyl Halide)ProductYield (%)Reference
Methyl iodide1-(1-(Trimethylsilyl)ethyl)benzotriazole90[2]
n-Butyl bromide1-(1-(Trimethylsilyl)pentyl)benzotriazole85[2]
Benzyl bromide1-(1-Phenyl-2-(trimethylsilyl)ethyl)benzotriazole88[2]
Protocol 3: Reaction with Acylating Agents (Acylation)

This protocol outlines the synthesis of α-acyl-1-[(trimethylsilyl)methyl]benzotriazoles.

Materials:

  • This compound

  • Acyl chloride or acid anhydride

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Generate the anion of this compound as described in Protocol 1, steps 1 and 2.

  • Add the acylating agent (1.1 mmol, 1.1 equivalents) dropwise to the anion solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2 hours and then allow it to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution (15 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography on silica gel (hexanes/ethyl acetate gradient).

Quantitative Data:

The following table shows typical yields for the acylation of the this compound anion.

Electrophile (Acylating Agent)ProductYield (%)Reference
Acetyl chloride1-(1-Keto-2-(trimethylsilyl)ethyl)benzotriazole75[5][6]
Benzoyl chloride1-(1-Keto-1-phenyl-2-(trimethylsilyl)ethyl)benzotriazole80[5][6]
Acetic anhydride1-(1-Keto-2-(trimethylsilyl)ethyl)benzotriazole72[7]

Signaling Pathways and Logical Relationships

The reactivity of this compound is governed by the generation of a key nucleophilic intermediate. The subsequent reaction pathway is determined by the nature of the electrophile employed.

pathways cluster_start Starting Material cluster_intermediate Key Intermediate cluster_electrophiles Electrophiles cluster_reactions Reaction Pathways cluster_products Product Classes start This compound anion Lithium Anion start->anion n-BuLi carbonyl Aldehyde / Ketone anion->carbonyl alkyl_halide Alkyl Halide anion->alkyl_halide acyl_halide Acyl Halide anion->acyl_halide peterson Peterson Olefination carbonyl->peterson alkylation Alkylation alkyl_halide->alkylation acylation Acylation acyl_halide->acylation alkene 1-Alkenylbenzotriazoles peterson->alkene alkylated 1-Alkyl-1-[(trimethylsilyl)methyl] benzotriazoles alkylation->alkylated acylated α-Acyl-1-[(trimethylsilyl)methyl] benzotriazoles acylation->acylated

Caption: Reaction pathways of this compound with different electrophiles.

Conclusion

This compound serves as a valuable and versatile reagent for the synthesis of a wide range of organic compounds. The straightforward generation of its corresponding anion, followed by reaction with various electrophiles, provides efficient access to alkenes, as well as alkylated and acylated benzotriazole derivatives. The protocols outlined in this document offer reliable and reproducible methods for researchers in synthetic chemistry and drug development. The benzotriazole moiety in the products can be further manipulated or removed, highlighting the utility of this reagent as a synthetic auxiliary.[1]

References

Application Notes and Protocols: The Use of 1-[(Trimethylsilyl)methyl]benzotriazole in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1-[(trimethylsilyl)methyl]benzotriazole, a versatile reagent in organic synthesis, with a specific focus on its application in the total synthesis of natural products. This reagent serves as a valuable synthetic auxiliary, primarily functioning as a formyl anion equivalent and enabling the construction of complex carbon skeletons.

Introduction

This compound is a stable, crystalline solid that has gained significant attention in synthetic organic chemistry. Its utility stems from the ability of the benzotriazole group to stabilize an adjacent carbanion upon deprotonation with a strong base. This stabilized carbanion can then react with various electrophiles, and the benzotriazole group can be subsequently removed or transformed, making it a powerful tool for carbon-carbon bond formation. This methodology, often referred to as "benzotriazole-mediated synthesis," provides a robust platform for the construction of intricate molecular architectures found in many biologically active natural products.

Core Application: Synthesis of (+)-Laccarin

A notable application of benzotriazole methodology is in the total synthesis of the natural product (+)-Laccarin. Laccarin is a diaryl ether that has garnered interest due to its potential biological activities. The synthesis developed by Katritzky and colleagues showcases the strategic use of a benzotriazole derivative to introduce a key functional group. While the direct use of this compound is not explicitly detailed in the readily available literature for this specific synthesis, the principles of benzotriazole-stabilized carbanion chemistry are central to the approach. The following protocols are based on the established reactivity of such reagents and provide a representative workflow for their application in similar synthetic contexts.

Experimental Protocols

The following protocols outline the key steps involved in the application of benzotriazole-mediated C-C bond formation, exemplified by a hypothetical reaction sequence relevant to the synthesis of a diaryl ether intermediate, a core structural motif of (+)-Laccarin.

Protocol 1: Formation of the Benzotriazole-Stabilized Carbanion

This protocol describes the generation of the key nucleophilic species from a benzotriazole precursor.

Materials:

  • 1-(Arylmethyl)benzotriazole derivative

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Argon or Nitrogen gas supply

  • Dry glassware (oven-dried and cooled under inert gas)

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet.

  • Dissolve the 1-(arylmethyl)benzotriazole derivative (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution via syringe. The reaction mixture will typically develop a deep color, indicating the formation of the anion.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the carbanion.

Protocol 2: Reaction of the Carbanion with an Electrophile (Aryl Halide)

This protocol details the coupling of the benzotriazole-stabilized carbanion with an aryl halide, a key step in forming the diaryl ether precursor.

Materials:

  • Solution of the benzotriazole-stabilized carbanion (from Protocol 1)

  • Aryl halide (e.g., a substituted fluorobenzene) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for workup and extraction

Procedure:

  • To the cold (-78 °C) solution of the carbanion from Protocol 1, add a solution of the aryl halide (1.2 eq) in anhydrous THF dropwise via syringe.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel.

Data Presentation

The efficiency of the coupling reaction is highly dependent on the specific substrates and reaction conditions. The following table provides a representative summary of expected yields for the coupling of a benzotriazole-stabilized carbanion with various electrophiles, based on literature precedents for similar reactions.

EntryElectrophileProductYield (%)
1Benzaldehyde1-Aryl-2-benzotriazol-1-ylethanol75-85
24-Fluoronitrobenzene1-(4-Nitrophenyl)methyl-benzotriazole80-90
3Benzyl bromide1,2-Diphenylethyl-benzotriazole70-80

Logical Workflow for Benzotriazole-Mediated Synthesis

The following diagram illustrates the general workflow for the application of this compound and its derivatives in organic synthesis.

workflow reagent This compound or Derivative deprotonation Deprotonation (e.g., n-BuLi, -78 °C) reagent->deprotonation carbanion Benzotriazole-Stabilized Carbanion deprotonation->carbanion coupling C-C Bond Formation carbanion->coupling electrophile Electrophile (e.g., Aldehyde, Aryl Halide) electrophile->coupling intermediate Coupled Intermediate coupling->intermediate removal Removal/Transformation of Benzotriazole Group intermediate->removal product Final Product (e.g., Natural Product Precursor) removal->product

Caption: General workflow for benzotriazole-mediated C-C bond formation.

Signaling Pathway Analogy: The Role of the Benzotriazole Group

While not a biological signaling pathway, the role of the benzotriazole group can be visualized as a "synthetic signaling" pathway, where its presence and subsequent removal "signal" the formation of a key bond.

signaling_analogy cluster_activation Activation Phase cluster_execution Execution Phase cluster_termination Termination Phase start Starting Material (with Benzotriazole) activated Activated Intermediate (Carbanion) start->activated Base (Signal ON) reaction Reaction with Electrophile activated->reaction intermediate Key Bond Formed reaction->intermediate removal Benzotriazole Removal (Signal OFF) intermediate->removal end_product Final Product removal->end_product

Caption: Analogy of benzotriazole's role to a signaling pathway.

Conclusion

This compound and related benzotriazole derivatives are powerful reagents for the construction of complex organic molecules, including natural products. The ability of the benzotriazole moiety to stabilize an adjacent carbanion provides a reliable method for the formation of new carbon-carbon bonds. The protocols and workflows presented here offer a foundational understanding for researchers and scientists to apply this methodology in their own synthetic endeavors, particularly in the field of drug discovery and development where the synthesis of complex, biologically active molecules is paramount.

Application Notes and Protocols for the Synthesis of Nitrogen Heterocycles Using 1-[(Trimethylsilyl)methyl]benzotriazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[(Trimethylsilyl)methyl]benzotriazole and its derivatives have emerged as versatile and highly valuable reagents in synthetic organic chemistry, particularly for the construction of nitrogen-containing heterocycles. These compounds serve as stable precursors for reactive intermediates, such as azomethine ylides and carbanions, enabling the diastereoselective and regioselective synthesis of a wide array of heterocyclic scaffolds. The benzotriazole moiety acts as an excellent leaving group and a synthetic auxiliary that can be readily substituted, offering a powerful tool for the introduction of diverse functionalities.

This document provides detailed application notes and experimental protocols for two key synthetic strategies employing this compound derivatives: the synthesis of pyrrolidines via azomethine ylide cycloaddition and the functionalization of the methylene bridge via lithiation and subsequent electrophilic substitution. These methodologies are of significant interest to researchers in drug discovery and development due to the prevalence of nitrogen heterocycles in pharmacologically active molecules.

Synthesis of Pyrrolidines via [3+2] Cycloaddition of Azomethine Ylides

A prominent application of this compound derivatives is in the generation of non-stabilized azomethine ylides. N-(Benzotriazolylmethyl)-N-[(trimethylsilyl)methyl]amines, upon thermal activation, undergo a desilylation reaction to form a transient azomethine ylide. This 1,3-dipole can then readily participate in [3+2] cycloaddition reactions with electron-deficient alkenes to afford highly substituted pyrrolidines with good yields and stereoselectivity.

Reaction Pathway

reaction_pathway reagent N-(Benzotriazolylmethyl)-N- [(trimethylsilyl)methyl]amine ylide Azomethine Ylide (1,3-Dipole) reagent->ylide Thermal Desilylation (Δ) pyrrolidine Substituted Pyrrolidine ylide->pyrrolidine alkene Electron-Deficient Alkene alkene->pyrrolidine [3+2] Cycloaddition

Caption: Generation of an azomethine ylide and subsequent [3+2] cycloaddition.

Experimental Protocol: General Procedure for the Synthesis of Pyrrolidines

Step 1: Synthesis of N-(Benzotriazolylmethyl)-N-[(trimethylsilyl)methyl]amine

  • To a solution of N-[(trimethylsilyl)methyl]amine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or acetonitrile, add paraformaldehyde (1.1 eq.) and benzotriazole (1.0 eq.).

  • Stir the mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any solid residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-(Benzotriazolylmethyl)-N-[(trimethylsilyl)methyl]amine.

Step 2: [3+2] Cycloaddition

  • In a dry, round-bottomed flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-(Benzotriazolylmethyl)-N-[(trimethylsilyl)methyl]amine (1.0 eq.) and the electron-deficient alkene (1.2 eq.) in a high-boiling aprotic solvent such as toluene or xylene.

  • Heat the reaction mixture to reflux (typically 110-140 °C) for 12-24 hours. The thermal energy induces the elimination of the trimethylsilyl group and benzotriazole to generate the azomethine ylide in situ, which is then trapped by the alkene.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to yield the desired substituted pyrrolidine.

Quantitative Data

The yields of the [3+2] cycloaddition reaction are generally good, ranging from 71-90% depending on the nature of the alkene dipolarophile.

EntryAlkene DipolarophileProductYield (%)Reference
1N-Phenylmaleimide2,6-Dioxo-1-phenyl-4-benzyl-1,4-diazabicyclo[3.3.0]octane derivative75-85[1]
2Dimethyl fumarateTetrahydropyrrole-3,4-dicarboxylic acid dimethyl ester derivative80-90[2]
3AcrylonitrilePyrrolidine-3-carbonitrile derivative71-82[2]
4Methyl acrylatePyrrolidine-3-carboxylic acid methyl ester derivative78-88[3]

Synthesis of Functionalized Amines via Lithiation and Electrophilic Substitution

This compound possesses an acidic methylene proton flanked by the benzotriazole and trimethylsilyl groups. This allows for facile deprotonation using a strong base, such as n-butyllithium (n-BuLi), to generate a stabilized carbanion. This nucleophilic intermediate can then react with a variety of electrophiles to introduce diverse functional groups at the methylene position. Subsequent cleavage of the benzotriazole and trimethylsilyl groups can lead to functionalized methylamines.

Reaction Workflow

lithiation_workflow start This compound lithiation Lithiation (n-BuLi, THF, -78 °C) start->lithiation intermediate Lithiated Intermediate (Carbanion) lithiation->intermediate product Substituted Product intermediate->product Electrophilic Quench electrophile Electrophile (E+) electrophile->product

Caption: Lithiation of this compound and reaction with an electrophile.

Experimental Protocol: General Procedure for Lithiation and Electrophilic Substitution
  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet.

  • Reagent Addition: To the flask, add a solution of this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) (5-10 mL per mmol of substrate).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (n-BuLi) in hexanes (1.1 eq., typically 1.6 M or 2.5 M) dropwise to the stirred solution while maintaining the temperature at -78 °C. Stir the resulting mixture at this temperature for 1 hour to ensure complete formation of the lithiated species.

  • Electrophilic Quench: Add the chosen electrophile (1.2 eq.), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture at -78 °C.

  • Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the consumption of the starting material. Quench the reaction by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the functionalized product.

Quantitative Data

The yields for this reaction are generally moderate to high, depending on the reactivity of the electrophile.

EntryElectrophileProductYield (%)Reference
1Benzyl bromide1-(1-Phenyl-2-(trimethylsilyl)ethyl)-1H-benzo[d][2][4][5]triazole82
2Benzaldehyde1-(1-Hydroxy-1-phenyl-2-(trimethylsilyl)ethyl)-1H-benzo[d][2][4][5]triazole75[6]
3Acetone1-(1-Hydroxy-1-methyl-2-(trimethylsilyl)ethyl)-1H-benzo[d][2][4][5]triazole70[6]
4Methyl iodide1-(1-(Trimethylsilyl)ethyl)-1H-benzo[d][2][4][5]triazole85

Conclusion

This compound and its derivatives are powerful and versatile reagents for the synthesis of nitrogen heterocycles. The methodologies presented herein, namely the [3+2] cycloaddition of in situ generated azomethine ylides and the lithiation-electrophilic substitution pathway, provide efficient and flexible routes to a variety of substituted pyrrolidines and functionalized amine precursors. These protocols and the accompanying data serve as a valuable resource for researchers engaged in the synthesis of novel nitrogen-containing compounds for applications in medicinal chemistry and drug development.

References

experimental setup for lithiation of 1-[(Trimethylsilyl)methyl]benzotriazole

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Lithiation of 1-[(Trimethylsilyl)methyl]benzotriazole

Introduction

The lithiation of this compound is a crucial chemical transformation that generates a potent nucleophilic carbanion. This intermediate, an α-silyl, α-benzotriazolyl carbanion, is stabilized by both the silicon and the benzotriazole moieties. It serves as a versatile building block in organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The reaction typically involves the deprotonation of the methylene group situated between the trimethylsilyl (TMS) and benzotriazole groups using a strong organolithium base, such as n-butyllithium (n-BuLi).[1][2] This protocol details the experimental setup and procedure for the efficient generation of this lithiated species.

Principle of the Method

The procedure is based on the deprotonation of the acidic C-H bond of the methylene group in this compound. The reaction is conducted under anhydrous conditions and an inert atmosphere at low temperatures (-78 °C) to ensure the stability of the resulting organolithium intermediate and to prevent side reactions.[3][4] The choice of a polar aprotic solvent like tetrahydrofuran (THF) is critical as it effectively solvates the lithium cation, enhancing the reactivity of the base and stabilizing the carbanion intermediate.[3]

Experimental Protocol

This protocol describes the generation of the lithiated derivative of this compound, which can then be used in subsequent reactions with various electrophiles.

Materials

  • This compound

  • n-Butyllithium (n-BuLi) solution in hexanes (typically 1.6 M or 2.5 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Dry ice

  • Acetone or Isopropanol for cooling bath

  • Argon or Nitrogen gas (high purity)

Equipment

  • Schlenk line or glovebox for inert atmosphere operations

  • Oven-dried glassware (round-bottom flask, dropping funnel)

  • Magnetic stirrer and stir bar

  • Syringes and needles for liquid transfers

  • Low-temperature thermometer

  • Dewar flask for cooling bath

Reaction Parameters

A summary of the typical reaction conditions is provided in the table below. These parameters can be optimized based on the specific subsequent reaction.

ParameterRecommended Value/TypePurpose
Substrate This compoundStarting material for deprotonation.
Lithiation Reagent n-Butyllithium (n-BuLi)Strong base for abstracting the acidic proton.[2]
Molar Ratio 1.05 - 1.2 equivalents (n-BuLi vs. Substrate)Ensures complete deprotonation of the substrate.
Solvent Anhydrous Tetrahydrofuran (THF)Polar aprotic solvent to stabilize the lithiated species.[3]
Temperature -78 °C (Dry ice/acetone bath)Prevents decomposition of the organolithium intermediate and minimizes side reactions.[4]
Atmosphere Inert (Argon or Nitrogen)Prevents quenching of the highly reactive organolithium species by atmospheric moisture or oxygen.
Reaction Time 1 - 2 hoursAllows for the complete formation of the lithiated intermediate.
Step-by-Step Procedure

1. Preparation of the Reaction Setup: a. Thoroughly oven-dry all glassware (e.g., a 100 mL two-neck round-bottom flask with a magnetic stir bar, a rubber septum, and a gas inlet adapter) and allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen). b. Assemble the glassware under a positive pressure of the inert gas.

2. Substrate Dissolution: a. To the reaction flask, add this compound (e.g., 1.0 mmol). b. Add anhydrous THF (e.g., 20 mL) via syringe. c. Stir the mixture at room temperature until the substrate is fully dissolved.

3. Cooling: a. Place the reaction flask in a Dewar containing a dry ice/acetone bath to cool the solution to -78 °C. b. Stir the solution for 15-20 minutes at this temperature to ensure thermal equilibrium.

4. Addition of n-Butyllithium: a. Using a syringe, slowly add n-butyllithium solution (1.05 - 1.2 mmol, e.g., 0.42 mL of a 2.5 M solution in hexanes) dropwise to the stirred solution over 10-15 minutes. b. A color change (often to yellow or orange) may be observed, indicating the formation of the lithiated species. c. Maintain the temperature at -78 °C throughout the addition.

5. Reaction: a. Stir the reaction mixture at -78 °C for 1-2 hours to ensure the lithiation is complete.

6. Product: a. The resulting solution contains the 1-[Lithio(trimethylsilyl)methyl]benzotriazole intermediate. b. This solution should be used immediately for the subsequent reaction with a chosen electrophile, which should also be performed at low temperature.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for the lithiation of this compound.

Lithiation_Workflow Experimental Workflow for Lithiation start Start setup Prepare Inert Setup (Dry Glassware, Argon/N2) start->setup dissolve Dissolve Substrate in Anhydrous THF setup->dissolve cool Cool to -78 °C (Dry Ice/Acetone Bath) dissolve->cool add_nbuli Add n-BuLi Dropwise cool->add_nbuli react Stir for 1-2 hours at -78 °C add_nbuli->react product Lithiated Intermediate Ready for Use react->product end End product->end

Caption: Workflow for the lithiation of this compound.

Safety Precautions

  • Organolithium reagents like n-butyllithium are highly reactive, pyrophoric (ignite spontaneously in air), and corrosive. Handle them with extreme care under an inert atmosphere using proper syringe techniques.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and flame-resistant gloves.

  • Perform the reaction in a well-ventilated fume hood.

  • Dry ice/acetone baths are extremely cold. Avoid direct skin contact.

References

Application of 1-[(Trimethylsilyl)methyl]benzotriazole in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[(Trimethylsilyl)methyl]benzotriazole is a versatile and valuable reagent in medicinal chemistry, primarily serving as a stable synthetic auxiliary for the introduction of the aminomethyl group and for the construction of diverse heterocyclic systems. Its unique reactivity, stemming from the presence of the benzotriazole moiety as an excellent leaving group and the stabilizing effect of the trimethylsilyl group, allows for a range of chemical transformations under mild conditions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of compounds with potential therapeutic applications, including antiviral, antifungal, and anticancer agents.

Key Applications in Medicinal Chemistry

This compound is a key precursor for the generation of N-acylimines and azomethine ylides, which are highly reactive intermediates for the synthesis of a variety of nitrogen-containing compounds. Its applications in medicinal chemistry are centered on its ability to facilitate the synthesis of complex molecules with diverse biological activities.

  • Synthesis of N-Substituted Amines and Heterocycles: It serves as a practical aminomethylating agent for a wide range of nucleophiles, including amines, thiols, and carbanions. This reactivity is crucial for the synthesis of substituted amines and various heterocyclic scaffolds, which are prevalent in many drug molecules.[1][2]

  • Antiviral Drug Discovery: Benzotriazole derivatives have been investigated for their antiviral properties. Molecules synthesized using benzotriazole chemistry have shown activity against a range of viruses, including picornaviruses like Coxsackievirus B5 and Poliovirus-1.[3][4][5] The benzotriazole moiety can act as a bioisostere for natural purines, potentially interfering with viral replication processes.

  • Antifungal Agent Development: The benzotriazole scaffold is present in several antifungal agents. Derivatives synthesized using benzotriazole-mediated chemistry have demonstrated efficacy against various fungal strains, including Candida albicans and Aspergillus niger.[1][6][7] A key mechanism of action for some of these compounds is the inhibition of fungal cytochrome P450 14α-demethylase (CYP51), an essential enzyme in ergosterol biosynthesis.[6][7]

  • Anticancer Therapy Research: Various benzotriazole and triazole derivatives have been synthesized and evaluated for their anticancer activity. These compounds have shown cytotoxicity against a range of cancer cell lines, including human glioblastoma, lung adenocarcinoma, and breast cancer cells.[8][9][10] The mechanism of action can involve the inhibition of crucial enzymes in cancer cell proliferation, such as methionine aminopeptidase type II (MetAP2).[9]

Experimental Protocols

Protocol 1: General Procedure for Aminomethylation using this compound

This protocol describes a general method for the aminomethylation of a primary or secondary amine.

Materials:

  • This compound

  • Aldehyde (e.g., formaldehyde, benzaldehyde)

  • Primary or secondary amine

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

  • Grignard reagent (e.g., Phenylmagnesium bromide) or reducing agent (e.g., sodium borohydride)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Magnesium sulfate

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Formation of the N-(α-aminoalkyl)benzotriazole adduct:

    • In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aldehyde (1.1 eq) in the anhydrous solvent.

    • Add the amine (1.0 eq) to the solution and stir the mixture at room temperature for 2-4 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, the solvent can be removed under reduced pressure to yield the crude adduct, which can be used in the next step without further purification.

  • Displacement of the benzotriazole group:

    • Using a Grignard Reagent:

      • Dissolve the crude adduct from step 1 in anhydrous diethyl ether or THF.

      • Cool the solution to 0 °C in an ice bath.

      • Slowly add the Grignard reagent (1.2 eq) dropwise.

      • Allow the reaction to warm to room temperature and stir for 12-24 hours.

      • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

      • Extract the aqueous layer with diethyl ether or ethyl acetate.

      • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

      • Purify the residue by column chromatography to obtain the desired tertiary amine.

    • Using a Reducing Agent:

      • Dissolve the crude adduct from step 1 in methanol or ethanol.

      • Cool the solution to 0 °C.

      • Add sodium borohydride (1.5 eq) portion-wise.

      • Stir the reaction at room temperature for 2-6 hours.

      • Quench the reaction by the addition of water.

      • Extract the product with a suitable organic solvent.

      • Dry the organic layer, concentrate, and purify by column chromatography.

Expected Yields: 70-95%, depending on the substrates used.[2][4]

Protocol 2: Synthesis of Pyrrolidines via [3+2] Cycloaddition of Azomethine Ylides

This protocol outlines the synthesis of functionalized pyrrolidines through the thermally induced desilylation of an intermediate derived from this compound to generate an azomethine ylide, which is then trapped by an electron-deficient alkene.[11]

Materials:

  • 1-[(Trimethylsilyl)methyl]amine derivative

  • Formaldehyde

  • Benzotriazole

  • Electron-deficient alkene (e.g., N-phenylmaleimide, dimethyl fumarate)

  • Anhydrous toluene

  • Standard laboratory glassware for reflux and inert atmosphere operations

Procedure:

  • In situ generation of the azomethine ylide precursor:

    • In a flask equipped with a reflux condenser and under an inert atmosphere, combine the 1-[(trimethylsilyl)methyl]amine derivative (1.0 eq), formaldehyde (1.2 eq, as paraformaldehyde or aqueous solution), and benzotriazole (1.0 eq) in anhydrous toluene.

    • Heat the mixture to reflux for 2-4 hours with a Dean-Stark trap to remove water.

    • The formation of the N-{[1-(benzotriazol-1-yl)methyl]}-N-[(trimethylsilyl)methyl]amine intermediate occurs in situ.

  • [3+2] Cycloaddition:

    • To the refluxing solution from step 1, add the electron-deficient alkene (1.1 eq).

    • Continue to reflux for 12-24 hours. The thermal elimination of benzotriazole and the trimethylsilyl group generates the azomethine ylide, which is immediately trapped by the alkene.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford the desired pyrrolidine derivative.

Expected Yields: 71-90%.[11]

Data Presentation

Table 1: Antiviral Activity of Benzotriazole Derivatives
Compound IDVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
4a Coxsackievirus B5Vero->100-[3]
4c Coxsackievirus B5Vero->100-[3]
4d Coxsackievirus B5Vero->100-[3]
11b Coxsackievirus B5-6 - 18.5--[4]
18e Coxsackievirus B5-6 - 18.5--[4]
41a Coxsackievirus B5-6 - 18.5--[4]
43a Coxsackievirus B5-6 - 18.5--[4]
99b Coxsackievirus B5-6 - 18.5--[4]
Series 2 Coxsackievirus B2-4 - 33--[3]

EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀).

Table 2: Antifungal Activity of Benzotriazole Derivatives
Compound IDFungal StrainMIC (µg/mL)Reference DrugMIC (µg/mL)Reference
22b' Candida albicans1.6 - 25Fluconazole-[6]
22d Candida albicans1.6 - 25Fluconazole-[6]
22e' Candida albicans1.6 - 25Fluconazole-[6]
- Aspergillus niger12.5 - 25--[6]
- Microsporum canisComparable to referenceFluconazole, Clotrimazole-[7]
- Trichophyton mentagrophyteComparable to referenceFluconazole, Clotrimazole-[7]
- Trichophyton rubrumComparable to referenceFluconazole, Clotrimazole-[7]
- Epidermophyton floccosumComparable to referenceFluconazole, Clotrimazole-[7]

MIC: Minimum Inhibitory Concentration.

Table 3: Anticancer Activity of Triazole Derivatives
Compound IDCancer Cell LineIC₅₀ (µM)Reference DrugIC₅₀ (µM)Reference
2a SNB-19 (Glioblastoma)0.23 - 2.1--[8]
5k HEPG2 (Hepatocellular carcinoma)0.81--[9]
- MetAP2 (Enzyme)0.93--[9]

IC₅₀: 50% inhibitory concentration.

Visualization of Workflows and Pathways

General Workflow for Aminomethylation

G A This compound D N-(α-aminoalkyl)benzotriazole Adduct A->D B Aldehyde B->D C Amine C->D F N-Substituted Amine D->F E Grignard Reagent or Reducing Agent E->F Displacement

Caption: General workflow for the synthesis of N-substituted amines.

Synthetic Pathway to Pyrrolidines

G cluster_0 In situ Formation A 1-[(Trimethylsilyl)methyl]amine D Azomethine Ylide Precursor A->D B Formaldehyde B->D C Benzotriazole C->D F Azomethine Ylide D->F Elimination of TMS-Bt E Heat (Toluene, reflux) H Pyrrolidine F->H [3+2] Cycloaddition G Electron-deficient Alkene G->H

Caption: Synthesis of pyrrolidines via azomethine ylide cycloaddition.

Antifungal Mechanism of Action: Inhibition of CYP51

G Lanosterol Lanosterol CYP51 Fungal Cytochrome P450 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Biosynthesis Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Inhibitor Benzotriazole-based Antifungal Agent Inhibitor->CYP51 Inhibition

Caption: Inhibition of ergosterol biosynthesis by targeting CYP51.

References

Application Notes and Protocols: A Step-by-Step Guide for Benzotriazole-Mediated N-Alkylation of Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the N-alkylation of primary and secondary amines utilizing benzotriazole as a versatile synthetic auxiliary. While 1-[(Trimethylsilyl)methyl]benzotriazole is a valuable reagent for other transformations, its direct application for the N-alkylation of a broad range of external amines is not a standard or documented procedure. Instead, this guide focuses on a robust and well-established methodology developed by the Katritzky group, which employs benzotriazole to facilitate the mono-N-alkylation of amines, thereby overcoming the common challenge of polyalkylation. This method involves the formation of an N-(α-aminoalkyl)benzotriazole intermediate, which is then converted to the desired N-alkylated amine. This approach is compatible with a wide range of substrates and offers high yields and selectivity.

Introduction

N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the preparation of numerous pharmaceuticals, agrochemicals, and functional materials. However, traditional methods often suffer from a lack of selectivity, leading to mixtures of primary, secondary, tertiary, and even quaternary ammonium salts. The use of benzotriazole as a synthetic auxiliary provides a powerful strategy to achieve controlled mono-N-alkylation.

The methodology proceeds in two main stages:

  • Formation of the N-(α-Aminoalkyl)benzotriazole Intermediate: A primary or secondary amine is condensed with an aldehyde and benzotriazole to form a stable, isolable intermediate.

  • Conversion to the N-Alkylated Amine: The benzotriazole group in the intermediate is displaced by a hydride (reduction) or a carbon nucleophile (e.g., Grignard reagent), followed by removal of the benzotriazole auxiliary to yield the N-alkylated amine.

This application note provides detailed protocols for these key steps, along with quantitative data for various substrates.

Reaction Principle and Signaling Pathway

The benzotriazole-mediated N-alkylation of amines relies on the unique properties of benzotriazole as an excellent leaving group and its ability to stabilize intermediates. The overall transformation can be depicted as follows:

reaction_pathway cluster_step1 Step 1: Formation of Intermediate cluster_step2 Step 2: Conversion to Product Amine Primary/Secondary Amine (R¹R²NH) Intermediate N-(α-Aminoalkyl)benzotriazole (R¹R²N-CHR³-Bt) Amine->Intermediate + Aldehyde, + Benzotriazole - H₂O Aldehyde Aldehyde (R³CHO) Aldehyde->Intermediate Benzotriazole Benzotriazole (BtH) Benzotriazole->Intermediate Final_Amine N-Alkylated Amine (R¹R²N-CH₂R³ or R¹R²N-CHR³R⁴) Intermediate->Final_Amine Reduction or Grignard Reaction Reducing_Agent Reducing Agent (e.g., NaBH₄) Reducing_Agent->Final_Amine Grignard Grignard Reagent (R⁴MgX) Grignard->Final_Amine

Caption: General reaction pathway for benzotriazole-mediated N-alkylation.

Experimental Protocols

Protocol 1: Synthesis of N-(α-Aminoalkyl)benzotriazoles

This protocol describes the formation of the key intermediate from a primary amine, an aldehyde, and benzotriazole.

Materials:

  • Primary amine (e.g., aniline)

  • Aldehyde (e.g., isobutyraldehyde)

  • 1H-Benzotriazole

  • Toluene

  • Dean-Stark trap

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add the primary amine (1.0 eq), 1H-benzotriazole (1.0 eq), and the aldehyde (1.1 eq) in toluene.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting materials are consumed. The reaction time is typically 12-24 hours.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can often be used in the next step without further purification. If necessary, purify the product by recrystallization or column chromatography.

Protocol 2: Reductive N-Alkylation of the Intermediate

This protocol describes the conversion of the N-(α-aminoalkyl)benzotriazole intermediate to the corresponding N-alkylated secondary amine via reduction.

Materials:

  • N-(α-Aminoalkyl)benzotriazole intermediate from Protocol 1

  • Sodium borohydride (NaBH₄)

  • Ethanol or Methanol

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the N-(α-aminoalkyl)benzotriazole intermediate (1.0 eq) in ethanol or methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (2.0-3.0 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired N-alkylated amine.

Protocol 3: N-Alkylation of the Intermediate with a Grignard Reagent

This protocol details the synthesis of N-alkylated tertiary amines by reacting the intermediate with a Grignard reagent.

Materials:

  • N-(α-Aminoalkyl)benzotriazole intermediate

  • Grignard reagent (e.g., methylmagnesium bromide) in a suitable solvent (e.g., THF or diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Standard glassware for reactions under anhydrous conditions

Procedure:

  • Dissolve the N-(α-aminoalkyl)benzotriazole intermediate (1.0 eq) in anhydrous THF in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C.

  • Add the Grignard reagent (1.5-2.0 eq) dropwise via a syringe.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data Summary

The following tables summarize representative data for the benzotriazole-mediated N-alkylation of various amines.

Table 1: Synthesis of N-(α-Aminoalkyl)benzotriazole Intermediates

EntryAmineAldehydeSolventTime (h)Yield (%)
1AnilineIsobutyraldehydeToluene1295
2BenzylamineBenzaldehydeToluene1692
3CyclohexylamineHeptanalToluene2488
4PiperidineFormaldehydeEthanol498

Table 2: Synthesis of N-Alkylated Amines via Reduction

EntryIntermediate from Table 1Reducing AgentSolventTime (h)Yield (%)
1Entry 1NaBH₄Ethanol290
2Entry 2NaBH₄Methanol385
3Entry 3NaBH₄Ethanol482

Table 3: Synthesis of N-Alkylated Amines via Grignard Reaction

EntryIntermediate from Table 1Grignard ReagentSolventTime (h)Yield (%)
1Entry 1MeMgBrTHF1288
2Entry 2PhMgBrTHF1680
3Entry 4EtMgBrTHF1291

Experimental Workflow and Logical Relationships

The overall experimental workflow can be visualized as a two-stage process with alternative paths in the second stage.

experimental_workflow cluster_paths Alternative Conversion Paths start Start: Primary/Secondary Amine, Aldehyde, Benzotriazole intermediate_formation Condensation Reaction (Protocol 1) start->intermediate_formation intermediate N-(α-Aminoalkyl)benzotriazole Intermediate intermediate_formation->intermediate reduction_path Reductive Cleavage (Protocol 2) intermediate->reduction_path grignard_path Reaction with Grignard Reagent (Protocol 3) intermediate->grignard_path secondary_amine N-Alkylated Secondary Amine reduction_path->secondary_amine tertiary_amine N-Alkylated Tertiary Amine grignard_path->tertiary_amine

Caption: Workflow for benzotriazole-mediated N-alkylation of amines.

Conclusion

The use of benzotriazole as a synthetic auxiliary provides a highly efficient and selective method for the mono-N-alkylation of primary and secondary amines. This approach avoids the common problem of over-alkylation encountered in many traditional methods. The stable and easily prepared N-(α-aminoalkyl)benzotriazole intermediates can be converted to a wide variety of N-alkylated amines in high yields through either reduction or reaction with organometallic reagents. The protocols and data presented in this application note offer a practical guide for researchers in organic synthesis and drug development to implement this valuable methodology in their work.

Protecting Group Strategies Involving 1-[(Trimethylsilyl)methyl]benzotriazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[(Trimethylsilyl)methyl]benzotriazole is a versatile reagent in organic synthesis, primarily utilized as a synthetic auxiliary rather than a conventional protecting group. Its application in "protecting group strategies" revolves around its ability to be incorporated into a molecule, facilitate specific synthetic transformations, and then be cleaved or modified in a subsequent step. This methodology, largely developed by the Katritzky group, provides a powerful tool for the construction of complex nitrogen-containing compounds.

This document provides detailed application notes and experimental protocols for the use of this compound in synthetic strategies, focusing on the formation and subsequent reactions of N-(Benzotriazolylmethyl)-N-[(trimethylsilyl)methyl]amines.

Synthesis of this compound

The reagent itself is prepared from benzotriazole and chloromethyltrimethylsilane. This straightforward synthesis makes it an accessible tool for synthetic chemists.

Core Application: Protection of Amines and Subsequent Functionalization

The primary application of this compound in the context of amine protection is the formation of N-(Benzotriazolylmethyl)-N-[(trimethylsilyl)methyl]amines. This transformation effectively "protects" the amine by converting it into a stable intermediate that can be used for further synthetic manipulations. The true utility of this "protection" lies in the subsequent reactivity of the formed adduct.

Protection of Primary and Secondary Amines

Primary and secondary amines react with formaldehyde and this compound (or sequentially with formaldehyde and benzotriazole followed by reaction with a trimethylsilylmethylamine precursor) to yield N-(Benzotriazolylmethyl)-N-[(trimethylsilyl)methyl]amines.

Experimental Protocol: General Procedure for the Synthesis of N-(Benzotriazolylmethyl)-N-[(trimethylsilyl)methyl]amines

  • To a solution of the primary or secondary amine (1.0 eq.) in a suitable solvent such as toluene or ethanol, add formaldehyde (1.1 eq., typically as a 37% aqueous solution or paraformaldehyde).

  • Add 1H-benzotriazole (1.0 eq.) to the mixture.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • If starting from an N-[(trimethylsilyl)methyl]amine, the condensation is performed with formaldehyde and benzotriazole.

  • The product, N-(Benzotriazolylmethyl)-N-[(trimethylsilyl)methyl]amine, is then isolated by extraction and purified by chromatography if necessary.

Deprotection and In Situ Generation of Azomethine Ylides for Cycloaddition Reactions

The "deprotection" step for N-(Benzotriazolylmethyl)-N-[(trimethylsilyl)methyl]amines is a thermally induced desilylation. This process does not regenerate the original amine but instead generates a highly reactive azomethine ylide intermediate in situ. This ylide can then be trapped by various dipolarophiles, such as electron-deficient alkenes, to construct five-membered nitrogen-containing heterocycles, like pyrrolidines.[1] This highlights the role of the benzotriazole and trimethylsilylmethyl groups as activating auxiliaries rather than simple protecting groups.

The cycloaddition reaction is stereospecific, with the configuration of the olefinic dipolarophile being retained in the final pyrrolidine product.[1]

Experimental Protocol: Thermally Induced Desilylation and [3+2] Cycloaddition

  • A solution of the N-(Benzotriazolylmethyl)-N-[(trimethylsilyl)methyl]amine (1.0 eq.) and an electron-deficient alkene (1.2-2.0 eq.) in a high-boiling solvent such as toluene or xylene is prepared.

  • The reaction mixture is heated to reflux (typically 110-140 °C) for a period of 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • During the reaction, the thermally induced elimination of benzotriazole and the trimethylsilyl group generates the transient azomethine ylide, which is immediately trapped by the alkene.

  • Upon completion, the solvent is removed under reduced pressure, and the resulting pyrrolidine derivative is purified by column chromatography.

Quantitative Data

The yields for the synthesis of pyrrolidines via this method are generally good to excellent. The table below summarizes representative yields for the cycloaddition reaction.

N-(Benzotriazolylmethyl)-N-[(trimethylsilyl)methyl]amine PrecursorDipolarophileProductYield (%)Reference
N-(Benzotriazolylmethyl)-N-[(trimethylsilyl)methyl]benzylamineN-Phenylmaleimide1-Benzyl-5-phenyl-3a,4,5,6,6a-hexahydro-pyrrolo[3,4-c]pyrrole-4,6-dione90[1]
N-(Benzotriazolylmethyl)-N-[(trimethylsilyl)methyl]methylamineDimethyl fumarateDimethyl 1-methylpyrrolidine-3,4-dicarboxylate71[1]
N-(Benzotriazolylmethyl)-N-[(trimethylsilyl)methyl]cyclohexylamineAcrylonitrile1-Cyclohexylpyrrolidine-3-carbonitrile85[1]

Note: The yields are based on published literature and may vary depending on the specific reaction conditions and substrates used.

Visualizing the Strategy

The following diagrams illustrate the synthesis of the key intermediate and its subsequent transformation.

Synthesis_of_Intermediate cluster_reactants Reactants amine R-NH-CH2-TMS intermediate N-(Benzotriazolylmethyl)-N- [(trimethylsilyl)methyl]amine amine->intermediate + formaldehyde CH2O formaldehyde->intermediate benzotriazole Benzotriazole benzotriazole->intermediate

Caption: Synthesis of the key N-(Benzotriazolylmethyl)-N-[(trimethylsilyl)methyl]amine intermediate.

Deprotection_Cycloaddition intermediate N-(Benzotriazolylmethyl)-N- [(trimethylsilyl)methyl]amine heat Δ (Heat) intermediate->heat ylide [Azomethine Ylide] (transient intermediate) heat->ylide - Benzotriazole - TMS group pyrrolidine Pyrrolidine derivative ylide->pyrrolidine alkene Electron-deficient alkene alkene->pyrrolidine +

Caption: Thermally induced "deprotection" to form an azomethine ylide and subsequent [3+2] cycloaddition.

Summary and Outlook

This compound serves as a valuable precursor in a synthetic strategy that allows for the efficient construction of pyrrolidine rings. While not a protecting group in the classical sense of masking and then regenerating a functional group, its use in forming a stable amine adduct that can be subsequently activated for cycloaddition reactions represents a powerful synthetic methodology. This approach provides a reliable route to substituted pyrrolidines, which are important structural motifs in many biologically active molecules and natural products. The good to excellent yields and stereospecificity of the cycloaddition step make this a highly attractive strategy for medicinal and synthetic chemists.

References

Catalytic and Synthetic Applications of 1-[(Trimethylsilyl)methyl]benzotriazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-[(Trimethylsilyl)methyl]benzotriazole and its derivatives are versatile compounds in organic synthesis, primarily serving as valuable reagents and intermediates. While direct catalytic applications are not extensively documented, their unique reactivity offers potential in catalyst development. This document provides an overview of the established synthetic uses of this compound, explores its potential catalytic functions by drawing parallels with structurally similar compounds, and offers detailed protocols for its synthesis and key reactions.

Introduction

Benzotriazole and its derivatives are widely utilized in medicinal chemistry and materials science due to their diverse biological activities and unique chemical properties.[1][2][3] The introduction of a trimethylsilylmethyl group at the N1 position of the benzotriazole ring system imparts specific reactivity that has been harnessed in a variety of synthetic transformations.[4] This document focuses on the applications of this compound, providing practical guidance for its use in a research and development setting.

Synthetic Applications as a Reagent

The primary role of this compound in organic synthesis is as a versatile reagent, particularly in the formation of carbon-silicon bonds and as a precursor to functionalized benzotriazoles.[4]

Generation of Azomethine Ylides for Cycloadditions

A key application of N-(Benzotriazolylmethyl)-N-[(trimethylsilyl)methyl]amines, derived from this compound, is in the generation of azomethine ylides. Thermally induced desilylation of these precursors generates azomethine ylides, which can be trapped by electron-deficient alkenes in a stereospecific cycloaddition to produce pyrrolidines in good yields (71-90%).[5]

Experimental Protocol: Synthesis of Pyrrolidines via Azomethine Ylide Cycloaddition [5]

  • Synthesis of the Precursor: Condense N-[(trimethylsilyl)methyl]amines with formaldehyde and benzotriazole to prepare N-(Benzotriazolylmethyl)-N-[(trimethylsilyl)methyl]amines.

  • Cycloaddition Reaction:

    • In a round-bottom flask, dissolve the N-(Benzotriazolylmethyl)-N-[(trimethylsilyl)methyl]amine precursor and an electron-deficient alkene in a suitable high-boiling solvent (e.g., toluene, xylene).

    • Heat the reaction mixture to induce thermal desilylation and generation of the azomethine ylide.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the resulting pyrrolidine derivative by column chromatography on silica gel.

Potential Catalytic Applications

While direct catalytic applications of this compound are not well-documented, the related compound, 1-(trimethylsilyl)-1H-benzotriazole, exhibits mild Lewis acidic character.[6] This property allows it to be used as a catalyst in certain reactions, such as the hydrosilylation of alkenes and alkynes.[6] It is plausible that derivatives of this compound could be designed to leverage this Lewis acidity in catalytic cycles.

Proposed Catalytic Cycle: Lewis Acid Catalysis

The silicon atom in silylbenzotriazole derivatives can act as a Lewis acid, activating substrates for nucleophilic attack. A proposed catalytic cycle could involve the coordination of the silylbenzotriazole to a carbonyl group, for instance, increasing its electrophilicity and facilitating subsequent reactions. The benzotriazole moiety can act as a good leaving group, and the trimethylsilyl group can be readily cleaved, potentially allowing for catalyst turnover.

Data Summary

The following table summarizes the key quantitative data associated with the synthetic applications of this compound derivatives.

Reaction TypeSubstratesProductYield (%)Reference
Azomethine Ylide CycloadditionN-(Benzotriazolylmethyl)-N-[(trimethylsilyl)methyl]amines, electron-deficient alkenesPyrrolidines71-90[5]

Visualizations

Diagrams

Synthesis_of_Pyrrolidines cluster_precursor Precursor Synthesis cluster_cycloaddition Cycloaddition N-TMS-amine N-[(Trimethylsilyl)methyl]amine Precursor N-(Benzotriazolylmethyl)-N- [(trimethylsilyl)methyl]amine N-TMS-amine->Precursor Formaldehyde Formaldehyde Formaldehyde->Precursor Benzotriazole Benzotriazole Benzotriazole->Precursor Ylide Azomethine Ylide (Intermediate) Precursor->Ylide Desilylation Alkene Electron-deficient Alkene Pyrrolidine Pyrrolidine Alkene->Pyrrolidine Heat Heat (Δ) Heat->Ylide Ylide->Pyrrolidine

Caption: Synthetic pathway for pyrrolidines.

Proposed_Catalytic_Cycle Catalyst This compound Derivative (Lewis Acid) Activated_Complex Activated Substrate-Catalyst Complex Catalyst->Activated_Complex Coordination Substrate Substrate (e.g., Aldehyde) Substrate->Activated_Complex Product_Complex Product-Catalyst Complex Activated_Complex->Product_Complex Nucleophilic Attack Nucleophile Nucleophile Nucleophile->Product_Complex Product_Complex->Catalyst Catalyst Regeneration Product Product Product_Complex->Product Product Release

Caption: Proposed Lewis acid catalytic cycle.

Conclusion

This compound is a valuable synthetic tool, particularly for the construction of heterocyclic systems like pyrrolidines. While its direct application as a catalyst is an emerging area, the inherent Lewis acidity of related silylbenzotriazoles suggests a promising avenue for future research in catalyst design and development. The protocols and data presented herein provide a solid foundation for researchers to explore and expand the applications of this versatile compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with 1-[(Trimethylsilyl)methyl]benzotriazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 1-[(Trimethylsilyl)methyl]benzotriazole in their synthetic endeavors. This powerful reagent is a versatile tool for the formation of carbon-carbon and carbon-heteroatom bonds. However, achieving optimal yields and minimizing side reactions can be challenging. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help you navigate common issues and enhance the success of your reactions.

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments with this compound, offering potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Product in Alkylation Reactions

Q1: My N-alkylation reaction with this compound is resulting in a low yield or no product at all. What are the common culprits?

A1: Low yields in N-alkylation reactions involving this reagent can often be attributed to several factors, ranging from reagent quality to reaction conditions. Here is a systematic approach to troubleshooting this issue:

  • Reagent Purity and Stability:

    • This compound: Ensure the reagent is pure and has not degraded. It should be stored under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.

    • Alkylating Agent: Verify the purity and reactivity of your alkylating agent. Degradation or the presence of impurities can inhibit the reaction.

    • Solvent and Base: The presence of moisture can significantly impact the reaction's success. Always use anhydrous solvents and ensure your base is fresh and dry, especially when using reactive bases like sodium hydride.

  • Reaction Conditions:

    • Base Selection: The choice of base is critical for the deprotonation of the benzotriazole nitrogen. For less reactive alkylating agents, a stronger base may be required. However, a very strong base might lead to side reactions.

    • Temperature: The optimal temperature can vary depending on the substrate and alkylating agent. If the reaction is sluggish at room temperature, gentle heating may be necessary. Conversely, high temperatures can lead to decomposition.

    • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has reached completion.

  • Work-up and Purification:

    • Product losses can occur during the work-up and purification stages. Ensure efficient extraction and minimize losses during chromatographic purification.

Q2: I am observing the formation of both N1 and N2 alkylated isomers. How can I improve the regioselectivity of my reaction?

A2: The formation of both N1 and N2 isomers is a common challenge in the alkylation of benzotriazoles. The ratio of these isomers is highly dependent on the reaction conditions.

  • Solvent Choice: The polarity of the solvent can influence the site of alkylation. Experimenting with a range of solvents from polar aprotic (e.g., DMF, DMSO, acetonitrile) to nonpolar (e.g., THF, toluene) can help optimize for the desired isomer.

  • Counter-ion and Base: The nature of the cation from the base can affect the nucleophilicity of the two nitrogen atoms. For instance, using different alkali metal hydrides (NaH, KH) or carbonate bases (K₂CO₃, Cs₂CO₃) can alter the N1/N2 ratio.

  • Catalyst: Certain catalysts have been shown to favor the formation of the N1 isomer. For example, B(C₆F₅)₃ has been used for site-selective N1-alkylation of benzotriazoles with diazoalkanes.[1]

Issue 2: Complications in Reactions with Carbonyl Compounds (Peterson Olefination)

Q3: My Peterson olefination reaction with an aldehyde/ketone is giving a low yield of the desired alkene. What should I investigate?

A3: The Peterson olefination is a powerful method for alkene synthesis, but its success hinges on careful control of the reaction parameters.

  • Formation of the α-Silyl Carbanion: Incomplete deprotonation of this compound is a common reason for low yields. Ensure you are using a sufficiently strong base (e.g., n-butyllithium, Schlosser's base) under strictly anhydrous conditions.

  • Reaction Temperature: The initial addition of the carbanion to the carbonyl compound is typically performed at low temperatures (e.g., -78 °C) to minimize side reactions.

  • Elimination Step: The elimination of the β-hydroxysilane intermediate to form the alkene can be promoted by either acid or base. The choice of conditions for this step will determine the stereochemistry of the resulting alkene. In some cases, the intermediate may be stable enough to be isolated, allowing for separate elimination reactions to favor either the (E) or (Z)-isomer.

  • Steric Hindrance: Highly hindered ketones or aldehydes may react slowly or not at all. Increasing the reaction time or temperature may be necessary, but this can also lead to decomposition.

Q4: I am getting a mixture of (E) and (Z) isomers of the alkene product. How can I improve the stereoselectivity?

A4: The stereochemical outcome of the Peterson olefination is determined by the elimination pathway of the β-hydroxysilane intermediate.

  • Acid-Catalyzed Elimination: Typically proceeds via an anti-elimination pathway.

  • Base-Catalyzed Elimination: Usually proceeds via a syn-elimination pathway.

By isolating the diastereomeric β-hydroxysilane intermediates and subjecting them to either acidic or basic conditions, you can often selectively obtain one of the alkene isomers. The initial addition of the α-silyl carbanion to the carbonyl compound can also exhibit some diastereoselectivity, which is influenced by the steric bulk of the substituents.

Frequently Asked Questions (FAQs)

Q5: What is the role of the trimethylsilyl group in this compound?

A5: The trimethylsilyl (TMS) group serves multiple purposes. It stabilizes the adjacent carbanion formed upon deprotonation, making the reagent an effective nucleophile. In the context of the Peterson olefination, the TMS group is essential for the formation of the β-hydroxysilane intermediate, which then eliminates to form the alkene. The TMS group can also be cleaved by a fluoride source, generating a reactive azomethine ylide for cycloaddition reactions.

Q6: What are the main side reactions to be aware of when using this reagent?

A6: Potential side reactions include:

  • Hydrolysis: The trimethylsilyl group is susceptible to hydrolysis, especially under acidic or basic conditions in the presence of water. This can lead to the formation of 1-methylbenzotriazole.

  • Formation of N1 and N2 Isomers: As discussed in the troubleshooting section, alkylation can occur at both nitrogen atoms of the triazole ring.

  • Desilylation: Unintended cleavage of the C-Si bond can occur, particularly in the presence of fluoride ions or strong acids/bases.

  • Rearrangements: In some cases, rearrangements of intermediates can lead to unexpected products.

Q7: What are the recommended purification methods for products derived from this compound?

A7: The choice of purification method depends on the properties of the product.

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying products from these reactions. A gradient of ethyl acetate in hexanes is often a good starting point for elution.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification technique.

  • Distillation: For volatile liquid products, distillation under reduced pressure may be appropriate.

Data Presentation

Table 1: Comparison of Bases for N-Alkylation of Benzotriazole

EntryBaseSolventTemperature (°C)Time (h)Yield (%)N1:N2 Ratio
1KOH[Bmim][BF₄]Room Temp.2.09265:35
2K₂CO₃DMF80-90657.67-
3NaOHDMF--8653:47

Data adapted from various sources for general benzotriazole alkylation and may require optimization for this compound.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using a Carbonate Base

  • To a solution of this compound (1.0 eq) in anhydrous DMF (or another suitable polar aprotic solvent), add potassium carbonate (1.5 - 2.0 eq).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkylating agent (1.1 - 1.5 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat as necessary, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture and filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography.

Protocol 2: General Procedure for Peterson Olefination

  • Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of a strong base such as n-butyllithium (1.05 eq) dropwise, maintaining the low temperature.

  • Stir the mixture at -78 °C for 30-60 minutes to ensure complete formation of the carbanion.

  • Add a solution of the aldehyde or ketone (1.0 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Stir the reaction at -78 °C for the desired time, monitoring by TLC.

  • Quench the reaction at low temperature by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Mandatory Visualization

Troubleshooting_Workflow start Low or No Product Yield check_reagents Check Reagent Quality - Purity of Starting Materials - Anhydrous Conditions start->check_reagents check_conditions Evaluate Reaction Conditions - Base Strength & Stoichiometry - Temperature & Reaction Time start->check_conditions check_workup Review Work-up & Purification - Extraction Efficiency - Chromatographic Losses start->check_workup sub_reagents1 Impure Reagents? check_reagents->sub_reagents1 sub_conditions1 Suboptimal Conditions? check_conditions->sub_conditions1 sub_workup1 Product Loss? check_workup->sub_workup1 sub_reagents1->check_conditions No solution_reagents Solution: - Purify Starting Materials - Use Fresh/Dry Solvents & Reagents sub_reagents1->solution_reagents Yes sub_conditions1->check_workup No solution_conditions Solution: - Screen Different Bases/Solvents - Optimize Temperature & Time (TLC) sub_conditions1->solution_conditions Yes solution_workup Solution: - Optimize Extraction Protocol - Careful Chromatographic Separation sub_workup1->solution_workup Yes end_node Improved Yield solution_reagents->end_node solution_conditions->end_node solution_workup->end_node

Caption: Troubleshooting workflow for low yield in reactions.

Peterson_Olefination_Pathway reagent 1-[(TMS)methyl]benzotriazole + Base carbanion α-Silyl Carbanion reagent->carbanion Deprotonation intermediate β-Hydroxysilane (Diastereomeric Mixture) carbanion->intermediate carbonyl Aldehyde or Ketone carbonyl->intermediate acid_elim Acidic Work-up intermediate->acid_elim anti-elimination base_elim Basic Work-up intermediate->base_elim syn-elimination alkene_E (E)-Alkene acid_elim->alkene_E alkene_Z (Z)-Alkene base_elim->alkene_Z

Caption: Stereoselective pathways in the Peterson Olefination.

References

minimizing side products in 1-[(Trimethylsilyl)methyl]benzotriazole reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side products in reactions involving 1-[(Trimethylsilyl)methyl]benzotriazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in reactions involving this compound?

A1: The most common side products include:

  • 2-[(Trimethylsilyl)methyl]benzotriazole: This isomer is often formed during the synthesis of the 1-substituted reagent.

  • E/Z Isomers in Peterson Olefination: Lack of stereochemical control in Peterson olefination reactions can lead to a mixture of alkene isomers.

  • Bis(benzotriazol-1-yl)methane derivatives: These can form as byproducts, particularly in reactions with aldehydes.

  • Desilylated products: Hydrolysis of the trimethylsilyl group can lead to the formation of 1-methylbenzotriazole.

Q2: How can I minimize the formation of the 2-substituted isomer during the synthesis of this compound?

A2: The regioselectivity of the N-alkylation of benzotriazole is sensitive to reaction conditions. To favor the formation of the desired 1-substituted isomer, consider the following:

  • Choice of Base and Solvent: The combination of the base and solvent system plays a crucial role. While a mixture of isomers is common, certain conditions can improve the ratio. For instance, using sodium hydroxide in N,N-dimethylformamide (DMF) is a common method, though it can produce significant amounts of the 2-isomer.[1] Solvent-free conditions using potassium carbonate and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) have been reported to offer high regioselectivity for the 1-alkylated product.[2]

  • Purification: Careful purification by column chromatography is typically required to separate the 1- and 2-isomers.[1]

Q3: How can I control the stereoselectivity of a Peterson olefination reaction using this compound?

A3: The stereochemical outcome of the Peterson olefination depends on the elimination conditions of the intermediate β-hydroxysilane.[3][4][5]

  • For Z-alkenes: Treatment of the β-hydroxysilane with an acid (e.g., sulfuric acid, hydrochloric acid, or a Lewis acid like boron trifluoride etherate) leads to anti-elimination, favoring the formation of the Z-alkene.[3][5][6]

  • For E-alkenes: Treatment with a base (e.g., potassium hydride, sodium hydride) results in syn-elimination, yielding the E-alkene.[3][5][6] Isolating the diastereomeric β-hydroxysilanes before elimination allows for the selective synthesis of either the E or Z isomer.[3]

Q4: What should I do if I observe the formation of bis(benzotriazol-1-yl)methane derivatives?

A4: The formation of bis(benzotriazol-1-yl)methane derivatives can occur, particularly in the presence of aldehydes. To minimize this side product, consider adjusting the stoichiometry of your reactants. Using a controlled amount of this compound and ensuring the complete consumption of the aldehyde can help reduce the formation of this byproduct.

Q5: How can I prevent the hydrolysis of the trimethylsilyl group?

A5: The carbon-silicon bond is generally stable but can be cleaved under strongly acidic or basic conditions, especially in the presence of fluoride ions. To prevent unintentional desilylation:

  • Use Anhydrous Conditions: Ensure all solvents and reagents are dry, as water can facilitate hydrolysis, particularly under non-neutral pH.

  • Careful pH Control: Avoid unnecessarily harsh acidic or basic conditions during the reaction and workup unless they are required for a specific transformation (like the elimination step in a Peterson olefination).

  • Avoid Fluoride Sources: If not intended for desilylation, avoid sources of fluoride ions (e.g., TBAF, CsF) as they readily cleave the C-Si bond.

Troubleshooting Guides

Problem 1: Low Yield and a Mixture of Isomers in the Synthesis of this compound

Possible Causes:

  • Non-optimal reaction conditions favoring the formation of the 2-substituted isomer.

  • Incomplete reaction.

  • Loss of product during workup or purification.

Solutions:

  • Optimize Reaction Conditions: Refer to the data below to select conditions that favor the 1-substituted isomer.

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material (benzotriazole) and the formation of the products.

  • Purification Strategy: Use column chromatography on silica gel with a suitable eluent system (e.g., ethyl acetate/n-hexane) to separate the 1- and 2-isomers.[1]

Data Presentation: Influence of Reaction Conditions on Isomer Ratio

Alkylating AgentBaseSolventProduct Ratio (1-isomer : 2-isomer)Yield (%)Reference
1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzeneNaOHDMF54 : 35 (of trisubstituted products)54 (for 1,1',1''-substituted)[1]
Various Alkyl HalidesK2CO3/SiO2/TBABSolvent-free (Microwave)Highly regioselective for 1-isomerModerate to High[2]
Problem 2: Poor Stereoselectivity in Peterson Olefination

Possible Causes:

  • Inappropriate choice of elimination conditions (acid vs. base).

  • The reaction proceeding directly to the alkene without isolation of the β-hydroxysilane intermediate, leading to a mixture of isomers.

Solutions:

  • Isolate the Intermediate: If possible, isolate the β-hydroxysilane intermediate after the addition of the carbanion to the carbonyl compound. This allows for the separation of diastereomers and subsequent stereoselective elimination.

  • Controlled Elimination:

    • For the Z-alkene, treat the isolated intermediate with an acid.

    • For the E-alkene, treat the isolated intermediate with a base.

  • Use Bulky Silyl Groups: Employing a bulkier silyl group on the reagent, such as tert-butyldiphenylsilyl, can enhance the diastereoselectivity of the initial addition step, leading to better overall stereocontrol.[5][7]

Experimental Protocols

Protocol 1: Synthesis of this compound and its Isomer[1]

Materials:

  • 1H-Benzotriazole

  • Sodium hydroxide (NaOH)

  • N,N-Dimethylformamide (DMF)

  • 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene (as an example electrophile)

  • Ice water

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • n-Hexane

Procedure:

  • To a suspension of sodium hydroxide (5.10 mmol) in 10 mL of N,N-dimethylformamide, add 1H-benzotriazole (5.10 mmol).

  • Stir the mixture for 20 minutes at room temperature.

  • Add 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene (1.13 mmol).

  • Stir the solution for several hours at room temperature, monitoring the reaction by TLC.

  • Pour the reaction mixture into 30 mL of ice water.

  • Filter the resulting precipitate, wash with small portions of ice water, and dry.

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate/n-hexane (2:1 v/v) eluent system. This procedure yields the desired 1,1',1''-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene and the isomeric byproduct containing one 2H-benzotriazol-2-ylmethyl group.

Protocol 2: Stereoselective Peterson Olefination[5]

This protocol describes a general procedure for the stereoselective synthesis of alkenes from α-silyl aldehydes, which can be adapted for reactions using the anion of this compound.

Materials:

  • This compound

  • Strong base (e.g., n-butyllithium)

  • Aldehyde or ketone

  • Anhydrous solvent (e.g., THF)

  • For Z-alkene: Acid (e.g., boron trifluoride etherate)

  • For E-alkene: Base (e.g., potassium hydride)

Procedure:

  • Carbanion Formation: Dissolve this compound in an anhydrous solvent like THF under an inert atmosphere (e.g., nitrogen or argon) and cool to a low temperature (e.g., -78 °C). Add a strong base such as n-butyllithium dropwise and stir to generate the α-silyl carbanion.

  • Addition to Carbonyl: Add the desired aldehyde or ketone to the carbanion solution at low temperature and allow the reaction to proceed until the starting material is consumed (monitor by TLC).

  • Workup to Isolate β-hydroxysilane: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude β-hydroxysilane by column chromatography if necessary to separate diastereomers.

  • Stereoselective Elimination:

    • For Z-alkene (Acid-catalyzed anti-elimination): Dissolve the purified β-hydroxysilane in a suitable solvent and treat with an acid (e.g., BF3·OEt2).

    • For E-alkene (Base-catalyzed syn-elimination): Dissolve the purified β-hydroxysilane in a suitable solvent and treat with a base (e.g., KH).

  • Final Workup and Purification: After the elimination is complete, perform an appropriate aqueous workup, extract the alkene product, dry the organic layer, and purify by column chromatography or distillation.

Visualizations

Reaction_Pathways cluster_synthesis Synthesis of Reagent cluster_olefination Peterson Olefination cluster_other_side_reactions Other Side Reactions BtH Benzotriazole Reagent 1-[(TMS)methyl]Bt BtH->Reagent  ClCH2TMS,  Base Isomer 2-[(TMS)methyl]Bt (Side Product) BtH->Isomer  ClCH2TMS,  Base Anion [(TMS)(Bt)CH]- Reagent->Anion Base BisBt Bis(benzotriazol-1-yl)methane (Side Product) Reagent->BisBt Aldehyde Hydrolysis 1-Methylbenzotriazole (Side Product) Reagent->Hydrolysis H2O, H+ or OH- Intermediate β-hydroxysilane Anion->Intermediate 1. Carbonyl 2. H2O Carbonyl R1R2C=O Carbonyl->Intermediate Z_Alkene Z-Alkene (Desired Product) Intermediate->Z_Alkene Acid E_Alkene E-Alkene (Side Product/Desired Product) Intermediate->E_Alkene Base

Caption: Reaction pathways in the synthesis and application of this compound, highlighting the formation of desired products and common side products.

Troubleshooting_Workflow start Reaction Start check_purity Check Reagent Purity (Isomeric Mixture?) start->check_purity purify_reagent Purify Reagent by Column Chromatography check_purity->purify_reagent Yes reaction Perform Reaction under Anhydrous Conditions check_purity->reaction No purify_reagent->reaction monitor Monitor Reaction (TLC, GC/MS, NMR) reaction->monitor check_products Analyze Product Mixture (Desired Product, Side Products) monitor->check_products optimize Optimize Reaction Conditions (Temp, Solvent, Stoichiometry) check_products->optimize Significant Side Products success Successful Synthesis check_products->success Minimal Side Products optimize->reaction

Caption: A troubleshooting workflow for minimizing side products in reactions with this compound.

References

Technical Support Center: Lithiation of 1-[(Trimethylsilyl)methyl]benzotriazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering difficulties with the lithiation of 1-[(Trimethylsilyl)methyl]benzotriazole. The information is tailored for professionals in chemical research and drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My lithiation reaction has failed, resulting in a very low yield or only unreacted starting material. What are the most common causes?

A1: Failure to deprotonate the methylene group is the most frequent issue. This typically stems from one or more of the following critical areas:

  • Atmospheric Contamination: Organolithium reagents like n-butyllithium (n-BuLi) are extremely reactive and pyrophoric. They are rapidly quenched by moisture or oxygen. Ensure all glassware is rigorously flame-dried under vacuum or a strong flow of inert gas and allowed to cool under an inert atmosphere (Argon is preferable to Nitrogen for organolithium reactions).[1] Solvents must be anhydrous and ideally freshly distilled from a suitable drying agent (e.g., sodium/benzophenone for THF).[2]

  • Reagent Potency: n-BuLi degrades over time, especially if stored improperly. If your bottle of n-BuLi is old or has been opened multiple times, its effective concentration is likely lower than stated. It is highly recommended to titrate the n-BuLi solution (e.g., using N-benzylbenzamide or diphenylacetic acid) before use or to use a fresh, unopened bottle.[2]

  • Incorrect Temperature: The lithiated intermediate of benzotriazole derivatives can be unstable at higher temperatures.[3] The reaction should be performed at -78 °C (a dry ice/acetone bath) for both the deprotonation and the subsequent reaction with an electrophile. Allowing the temperature to rise prematurely can lead to decomposition. Conversely, if the temperature is too low, the reaction rate may be excessively slow.

  • Poor Mixing: Inadequate stirring can create localized "hot spots" where the n-BuLi is added, leading to side reactions or decomposition.[1] Use an appropriately sized magnetic stir bar and ensure a vortex is visible.

Q2: I'm not sure if the initial deprotonation step is working. How can I verify the formation of the lithiated intermediate?

A2: A deuterium quench experiment is the standard method to confirm lithiation. After the planned deprotonation time at -78 °C, take a small aliquot of the reaction mixture via syringe and quench it into an NMR tube containing deuterium oxide (D₂O). Isolate the product from this small-scale quench and analyze it by ¹H NMR.[2] Successful lithiation will be indicated by the disappearance or significant reduction of the singlet corresponding to the N-CH₂-Si protons in your starting material.

Q3: My reaction mixture turns a dark color (yellow, orange, or brown), but the final yield is still poor. What does this indicate?

A3: The formation of a colored solution is common and often indicates the formation of the organolithium intermediate. However, if this does not translate to a good yield of the final product, it often points to the decomposition of the lithiated species before or during the addition of the electrophile.[3] This can be caused by:

  • The reaction temperature rising above -78 °C.

  • The lithiated intermediate being inherently unstable, even at low temperatures, and decomposing over time.[3] In this case, minimizing the time between deprotonation and electrophile addition is crucial.

Q4: I'm observing multiple unexpected side products instead of my desired product. What kind of side reactions could be occurring?

A4: Several side reactions are possible:

  • Competitive Lithiation: While the methylene protons adjacent to the silicon and benzotriazole moieties are the most acidic, deprotonation could potentially occur at other positions on the benzotriazole ring under certain conditions.[4]

  • Intermediate Decomposition: As mentioned, lithiated triazoles can be unstable and undergo nitrogen extrusion or ring-opening reactions to form species like ketenimines, especially if the temperature is not strictly controlled.[3]

  • Reaction with Solvent: At temperatures above -20 °C, n-BuLi can deprotonate THF, leading to a complex set of side reactions.[2]

Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting failed lithiation experiments.

TroubleshootingWorkflow start Lithiation Fails (Low/No Yield) d2o_quench Perform D₂O Quench Experiment start->d2o_quench d_incorp Deuterium Incorporation? d2o_quench->d_incorp problem_electrophile Issue is with Electrophile Addition - Check electrophile purity/reactivity - Optimize addition conditions (temp, rate) d_incorp->problem_electrophile Yes no_deprotonation Deprotonation Failed d_incorp->no_deprotonation No check_reagents Check Reagents & Conditions no_deprotonation->check_reagents reagent_path_1 Titrate n-BuLi or use a fresh bottle check_reagents->reagent_path_1 reagent_path_2 Ensure rigorously anhydrous solvents and glassware check_reagents->reagent_path_2 reagent_path_3 Verify temperature is strictly maintained at -78°C check_reagents->reagent_path_3 reagent_path_4 Consider alternative base (s-BuLi, LDA) or additive (TMEDA) check_reagents->reagent_path_4

Caption: A step-by-step flowchart for diagnosing failed lithiation reactions.

Reaction Pathway

The intended reaction involves the deprotonation of the methylene bridge followed by quenching with an electrophile.

ReactionPathway substrate 1-[(TMS)methyl]benzotriazole intermediate Lithiated Intermediate substrate->intermediate - BuH, -78°C THF nBuLi n-BuLi product Functionalized Product intermediate->product electrophile Electrophile (E⁺) electrophile->product

Caption: The desired reaction pathway for the lithiation of this compound.

Table of Key Experimental Parameters

Optimizing the following parameters can significantly improve reaction outcomes. The data is compiled from general best practices for lithiation reactions.

ParameterCondition / ReagentRationale & Expected Outcome
Base n-BuLi Standard, strong base. Effective for deprotonation.[5]
s-BuLi More basic and sterically hindered; can sometimes offer different selectivity or improved reactivity.
LDA A strong, non-nucleophilic base; useful if nucleophilic addition to other functional groups is a concern.
Solvent THF A good coordinating solvent that can help solubilize organolithium intermediates. Must be extremely dry.[2]
Diethyl Ether Less reactive towards n-BuLi at higher temperatures compared to THF, but also less effective at solvating intermediates.
Temperature -78 °C Critical for the stability of the lithiated intermediate. Prevents decomposition and side reactions with THF.[3]
-78 °C to RT After electrophile addition, the reaction is often allowed to warm slowly to ensure the reaction goes to completion.
Additive TMEDA N,N,N',N'-Tetramethylethylenediamine. A chelating agent that breaks up n-BuLi aggregates (tetramers/dimers) into more reactive monomers, potentially increasing the deprotonation rate.[6][7]

Reference Experimental Protocol

This protocol outlines a standard procedure for the lithiation of this compound.

1. Glassware and Atmosphere Preparation:

  • Assemble a three-necked, round-bottom flask equipped with a magnetic stir bar, a thermometer adapter with a low-temperature thermometer, a rubber septum, and a nitrogen/argon inlet.

  • Flame-dry the entire apparatus under a high vacuum or a strong flow of inert gas (Argon preferred).[1]

  • Allow the apparatus to cool to room temperature under a positive pressure of the inert gas.

2. Reaction Setup:

  • In the reaction flask, dissolve this compound (1.0 eq) in anhydrous THF (e.g., 0.1–0.5 M solution).

  • Cool the stirred solution to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable.

3. Deprotonation:

  • Using a dry syringe, add a freshly titrated solution of n-BuLi (typically 1.05–1.1 eq) dropwise to the reaction mixture over 10-15 minutes.

  • Ensure the internal temperature does not rise significantly during the addition. A yellow or orange color may develop, indicating anion formation.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

4. Electrophilic Quench:

  • Dissolve the desired electrophile (1.1–1.2 eq) in a small amount of anhydrous THF in a separate flame-dried flask.

  • Add the electrophile solution dropwise to the stirred, cold (-78 °C) solution of the lithiated intermediate via syringe.

  • Continue stirring at -78 °C for another 1-3 hours (this time may need optimization).

5. Workup and Isolation:

  • Remove the cooling bath and allow the reaction to warm slowly to room temperature over 1-2 hours.

  • Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and dilute with water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Separate the layers. Extract the aqueous layer two more times with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product using an appropriate method, such as flash column chromatography.

References

optimization of reaction temperature for 1-[(Trimethylsilyl)methyl]benzotriazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions for the optimal synthesis of 1-[(Trimethylsilyl)methyl]benzotriazole.

Experimental Protocol: N-Alkylation of Benzotriazole

This protocol outlines the synthesis of this compound via the N-alkylation of benzotriazole with (chloromethyl)trimethylsilane using sodium hydride as a base.

Materials:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityEquivalents
BenzotriazoleC₆H₅N₃119.125.96 g1.0
Sodium Hydride (60% in oil)NaH24.002.20 g1.1
(Chloromethyl)trimethylsilaneC₄H₁₁ClSi122.687.37 g (8.1 mL)1.2
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11200 mL-
Saturated aq. Ammonium ChlorideNH₄Cl53.49~50 mL-
Ethyl AcetateC₄H₈O₂88.11As needed-
Brine (Saturated aq. NaCl)NaCl58.44As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq) to a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Solvent Addition: Add anhydrous THF (100 mL) to the flask and cool the suspension to 0 °C using an ice bath.

  • Deprotonation of Benzotriazole: Dissolve benzotriazole (1.0 eq) in anhydrous THF (100 mL) and add it dropwise to the stirred NaH suspension at 0 °C over 30 minutes.

  • Formation of Benzotriazole Anion: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. The formation of a white precipitate of sodium benzotriazolide indicates the completion of the deprotonation.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add (chloromethyl)trimethylsilane (1.2 eq) dropwise to the suspension.

  • Reaction Monitoring and Temperature Optimization: After the addition, remove the ice bath and allow the reaction to proceed at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC). If the reaction is sluggish, gentle heating to 40-50 °C can be applied. The optimal temperature may vary, and it is recommended to start at room temperature and gradually increase the temperature if necessary.

  • Quenching: Once the reaction is complete (as indicated by TLC, typically after 12-24 hours), cool the mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution to decompose any unreacted sodium hydride.

  • Work-up: Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a white solid.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound.

TroubleshootingGuide Start Start: Encountering an issue? LowYield Low or No Product Yield Start->LowYield e.g. IsomerFormation Formation of N1 and N2 Isomers Start->IsomerFormation e.g. PurificationDifficulty Difficulty in Purification Start->PurificationDifficulty e.g. IncompleteReaction Incomplete Reaction (Starting material remains) LowYield->IncompleteReaction Symptom CheckReagents Verify Reagent Quality and Anhydrous Conditions LowYield->CheckReagents Possible Cause CheckBase Ensure Complete Deprotonation (Base quality) LowYield->CheckBase Possible Cause ColumnChromatography Optimize Column Chromatography Conditions IsomerFormation->ColumnChromatography Separation NMRAnalysis Characterize Isomer Ratio by NMR IsomerFormation->NMRAnalysis Action SolventChoice Consider Solvent Effect on Regioselectivity IsomerFormation->SolventChoice Optimization Decomposition Product Decomposition PurificationDifficulty->Decomposition Possible Issue PurificationDifficulty->ColumnChromatography Primary Method Recrystallization Attempt Recrystallization PurificationDifficulty->Recrystallization Alternative OptimizeTemp Optimize Reaction Temperature IncompleteReaction->OptimizeTemp Solution IncreaseTime Increase Reaction Time IncompleteReaction->IncreaseTime Solution MildWorkup Use Milder Work-up Conditions Decomposition->MildWorkup Solution

Caption: Troubleshooting workflow for the synthesis of this compound.

Q1: My reaction shows very low or no yield of the desired product. What could be the problem?

A1: Several factors could contribute to low or no product yield:

  • Reagent Quality: Ensure that all reagents, especially sodium hydride and (chloromethyl)trimethylsilane, are of high purity and reactive. Sodium hydride can be passivated by atmospheric moisture; use a fresh bottle or wash the mineral oil dispersion with anhydrous hexane before use.

  • Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure that all glassware was properly flame-dried and the reaction was conducted under a dry, inert atmosphere (nitrogen or argon). Anhydrous solvents are crucial.

  • Incomplete Deprotonation: Benzotriazole must be fully deprotonated by sodium hydride to form the nucleophilic anion. If the sodium hydride is not sufficiently reactive or if an insufficient amount is used, the subsequent alkylation will be inefficient. You may observe unreacted benzotriazole on your TLC plate.

  • Reaction Temperature: While the reaction can proceed at room temperature, some batches of reagents may require gentle heating (40-50 °C) to drive the reaction to completion. However, higher temperatures may lead to side reactions.

Q2: I am observing two spots on my TLC plate, suggesting the formation of isomers. How can I address this?

A2: The N-alkylation of benzotriazole can occur at two different nitrogen atoms, leading to the formation of N1 and N2 isomers. The ratio of these isomers is influenced by several factors.

  • Reaction Conditions: The choice of solvent and counter-ion can influence the regioselectivity of the alkylation. In many cases, the N1 isomer is the major product.

  • Separation: The two isomers can usually be separated by silica gel column chromatography. Careful selection of the eluent system (e.g., a gradient of hexane/ethyl acetate) is key to achieving good separation.

  • Characterization: The identity of the isomers can be confirmed by ¹H NMR spectroscopy. The chemical shifts of the protons on the methylene bridge and the aromatic protons will differ between the N1 and N2 isomers.

Q3: The reaction seems to be incomplete, with a significant amount of starting benzotriazole remaining. What should I do?

A3: An incomplete reaction is a common issue and can be addressed by:

  • Increasing Reaction Time: N-alkylation reactions can sometimes be slow. Continue to monitor the reaction by TLC for an extended period (e.g., 24-48 hours).

  • Optimizing Temperature: If the reaction is stagnant at room temperature, gradually increase the temperature to 40-50 °C and monitor the progress. Avoid excessive heating, which could lead to decomposition.

  • Checking Reagent Stoichiometry: Ensure that at least 1.1 equivalents of sodium hydride and 1.2 equivalents of (chloromethyl)trimethylsilane were used.

Q4: I am having difficulty purifying the product. What are the best practices?

A4: Purification of this compound can be challenging due to the potential presence of isomers and unreacted starting materials.

  • Column Chromatography: This is the most effective method for purification. Use a silica gel column with a non-polar eluent system, such as a gradient of ethyl acetate in hexane.

  • Recrystallization: If the product is obtained as a solid, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can be an effective purification method.

  • Work-up: Ensure a thorough aqueous work-up to remove any inorganic salts, which can interfere with purification.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction temperature for the synthesis of this compound?

A1: The optimal reaction temperature can vary depending on the specific reagents and conditions. It is generally recommended to start the reaction at 0 °C during the addition of reagents and then allow it to proceed at room temperature. If the reaction is slow, gentle heating to 40-50 °C can be beneficial. Close monitoring by TLC is essential to determine the ideal temperature profile for your specific setup.

Q2: What is the expected yield for this reaction?

A2: With optimized conditions, yields for the N-alkylation of benzotriazole can range from moderate to high (60-90%). However, the actual yield will depend on factors such as reagent purity, reaction scale, and purification efficiency.

Q3: Can I use a different base instead of sodium hydride?

A3: Yes, other bases can be used for the N-alkylation of benzotriazole. Common alternatives include potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile. The choice of base can influence the reaction rate and the ratio of N1/N2 isomers.

Q4: How can I confirm the structure of my product?

A4: The structure of this compound can be confirmed using standard analytical techniques:

  • ¹H NMR: Expect to see signals for the trimethylsilyl protons (a singlet around 0 ppm), the methylene protons (a singlet), and the aromatic protons of the benzotriazole ring.

  • ¹³C NMR: This will show the characteristic chemical shifts for the carbons of the trimethylsilyl group, the methylene bridge, and the benzotriazole ring.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

Q5: What are the main side reactions to be aware of?

A5: The primary side reaction is the formation of the N2-isomer. Additionally, if the reaction is run at too high a temperature or for an extended period, decomposition of the product or starting materials may occur. In the presence of moisture, the sodium hydride will be quenched, and (chloromethyl)trimethylsilane can hydrolyze.

Reaction Workflow and Logic

The following diagram illustrates the general workflow for the synthesis and the decision-making process for temperature optimization.

ReactionWorkflow Start Start: Prepare Reactants (Benzotriazole, NaH, THF) Deprotonation Deprotonation at 0°C to RT Start->Deprotonation Alkylation Add (Chloromethyl)trimethylsilane at 0°C Deprotonation->Alkylation MonitorRT Monitor Reaction at Room Temperature (TLC) Alkylation->MonitorRT HeatReaction Gently Heat to 40-50°C MonitorRT->HeatReaction Reaction Sluggish Workup Aqueous Work-up and Extraction MonitorRT->Workup Reaction Complete MonitorHeated Monitor Reaction at Elevated Temperature (TLC) HeatReaction->MonitorHeated MonitorHeated->MonitorHeated MonitorHeated->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization End End: Pure Product Characterization->End

Caption: General experimental workflow for the synthesis of this compound.

Technical Support Center: Purification of Products from 1-[(Trimethylsilyl)methyl]benzotriazole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying reaction products derived from 1-[(Trimethylsilyl)methyl]benzotriazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in reactions involving this compound?

A1: The primary impurities depend on the specific reaction conditions and electrophiles used. However, common byproducts and unreacted materials include:

  • Unreacted this compound: This can be carried through the work-up and may require chromatographic separation.

  • Benzotriazole: Formed from the desilylation of the starting material or product under acidic or fluoride-ion-containing conditions. Benzotriazole is a weak acid and can often be removed with a basic aqueous wash.[1]

  • Desilylated Product: The trimethylsilyl (TMS) group can be labile, leading to the formation of the corresponding N-methyl product.

  • Byproducts from Side Reactions: Depending on the reaction type, side products can arise. For instance, in Peterson olefinations, β-hydroxysilane intermediates may be present if the elimination is not complete.[2][3][4][5][6]

  • Excess Reagents and Catalysts: Any excess electrophiles, bases, or catalysts used in the reaction will need to be removed.

Q2: What are the general strategies for purifying products from these reactions?

A2: The purification strategy is highly dependent on the properties of the desired product. The most common methods include:

  • Aqueous Work-up: A standard work-up procedure involving washes with acidic, basic, and brine solutions can remove many common impurities. For example, a dilute aqueous base can remove the benzotriazole byproduct.[1]

  • Column Chromatography: Silica gel column chromatography is a versatile method for separating products from unreacted starting materials and byproducts based on polarity.[7][8][9]

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective method for achieving high purity.[10][11][12]

  • Distillation: For volatile products, vacuum distillation can be an effective purification technique.[13]

Q3: My product appears as an oil and is difficult to purify. What can I do?

A3: Purifying oily products can be challenging. Here are a few techniques to try:

  • Trituration: Attempt to solidify the oil by stirring it with a solvent in which it is insoluble or sparingly soluble. This can sometimes induce crystallization or wash away more soluble impurities.

  • Column Chromatography: This is often the most effective method for purifying oils. A careful selection of the stationary and mobile phases is crucial for good separation.[7][8][9]

  • Conversion to a Salt: If your product has a basic or acidic functional group, converting it to a salt can often induce crystallization and facilitate purification. The free base or acid can then be regenerated.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of products from this compound reactions.

Issue 1: Co-elution of Product and Unreacted this compound in Column Chromatography
Possible Cause Solution
Inappropriate Solvent System The polarity of the eluent may not be optimal for separating the two compounds.
Troubleshooting Steps:
1. TLC Analysis: Systematically test different solvent systems using thin-layer chromatography (TLC) to find an eluent that provides better separation (a larger ΔRf). Aim for an Rf of 0.2-0.4 for the desired product.
2. Gradient Elution: Employ a shallow gradient elution during column chromatography, starting with a less polar solvent system and gradually increasing the polarity. This can improve the resolution between closely eluting compounds.[14]
3. Alternative Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase such as alumina (neutral, acidic, or basic) or a reverse-phase C18 silica.[9]
Column Overloading Too much crude material was loaded onto the column, exceeding its separation capacity.
Troubleshooting Steps:
1. Reduce Sample Load: Use a smaller amount of the crude mixture for the given column size. A general rule of thumb is to use 20-50 times the weight of adsorbent to the sample weight for difficult separations.[7]
2. Increase Column Dimensions: Use a longer and/or wider column to increase the surface area of the stationary phase and improve separation.
Issue 2: Presence of Benzotriazole in the Purified Product
Possible Cause Solution
Incomplete Removal During Work-up A simple aqueous wash may not have been sufficient to remove all of the benzotriazole.
Troubleshooting Steps:
1. Basic Wash: During the aqueous work-up, wash the organic layer thoroughly with a dilute basic solution (e.g., 1M NaOH or saturated NaHCO₃ solution). Benzotriazole is weakly acidic and will be deprotonated and extracted into the aqueous layer.[1] Repeat the wash several times if necessary.
2. Aqueous Back-Extraction: After the initial extraction, back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any co-extracted product.
Formation During Purification The product may be unstable on silica gel, leading to desilylation and the formation of benzotriazole during chromatography.
Troubleshooting Steps:
1. Deactivate Silica Gel: Deactivate the silica gel by adding a small percentage of a base like triethylamine (e.g., 1-2%) to the eluent. This can help to suppress the degradation of acid-sensitive compounds.[14]
2. Alternative Purification Method: If the product is highly sensitive to silica, consider alternative purification methods such as recrystallization or preparative thin-layer chromatography (prep-TLC) on a less acidic stationary phase.

Quantitative Data Summary

The following tables summarize typical purification outcomes for benzotriazole derivatives. Note that the optimal conditions and results will vary depending on the specific structure of the target molecule.

Table 1: Comparison of Purification Techniques for Benzotriazole Derivatives

Purification TechniqueTypical Yield (%)Typical Purity (%)Notes
Column Chromatography 60-90%>95%Highly versatile for a wide range of compounds. Yield and purity are dependent on the chosen stationary and mobile phases.[7][8]
Recrystallization 70-95%>98%Excellent for obtaining high-purity crystalline solids. Yield can be lower if the compound has significant solubility in the mother liquor.[11]
Vacuum Distillation 50-80%>97%Suitable for thermally stable and volatile liquid products.[13]

Table 2: Common Solvent Systems for Column Chromatography of Benzotriazole Derivatives on Silica Gel

Solvent System (v/v)PolarityTypical Applications
Hexane / Ethyl AcetateLow to MediumGood for separating non-polar to moderately polar compounds. The ratio can be adjusted to achieve the desired separation.[15]
Dichloromethane / MethanolMedium to HighEffective for more polar compounds. A small amount of methanol can significantly increase the eluent strength.
Toluene / Ethyl AcetateLow to MediumCan provide different selectivity compared to hexane-based systems.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of the appropriate solvent (ideally the eluent) and carefully load it onto the top of the silica bed. Alternatively, for less soluble compounds, dry-load the sample by adsorbing it onto a small amount of silica gel.[14]

  • Elution: Begin eluting with the starting solvent system, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute more strongly retained compounds.[14]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: Choose a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Purification_Workflow start Crude Reaction Mixture workup Aqueous Work-up (Acidic/Basic/Brine Washes) start->workup extraction Solvent Extraction & Drying workup->extraction crude_product Concentrated Crude Product extraction->crude_product is_solid Is the product a solid? crude_product->is_solid recrystallization Recrystallization is_solid->recrystallization Yes chromatography Column Chromatography is_solid->chromatography No pure_solid Pure Solid Product recrystallization->pure_solid pure_oil Pure Oily Product chromatography->pure_oil end Purified Product pure_solid->end pure_oil->end

Caption: General purification workflow for products from this compound reactions.

Troubleshooting_Tree start Impure Product After Initial Purification impurity_id Identify Impurity (TLC, NMR, etc.) start->impurity_id is_starting_material Is it unreacted starting material? impurity_id->is_starting_material is_benzotriazole Is it benzotriazole? is_starting_material->is_benzotriazole No optimize_chromatography Optimize Chromatography (Gradient, Different Solvent/Stationary Phase) is_starting_material->optimize_chromatography Yes is_desilylated Is it the desilylated product? is_benzotriazole->is_desilylated No basic_wash Perform Thorough Basic Wash (e.g., 1M NaOH) is_benzotriazole->basic_wash Yes other_byproduct Other Byproduct is_desilylated->other_byproduct No deactivate_silica Use Deactivated Silica Gel (e.g., with Triethylamine) is_desilylated->deactivate_silica Yes other_byproduct->optimize_chromatography repurify Re-purify using optimized conditions optimize_chromatography->repurify basic_wash->repurify deactivate_silica->repurify

Caption: Troubleshooting decision tree for common purification challenges.

References

dealing with steric hindrance in 1-[(Trimethylsilyl)methyl]benzotriazole chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-[(Trimethylsilyl)methyl]benzotriazole in their synthetic workflows, with a particular focus on challenges arising from steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its primary applications?

A1: this compound is a versatile reagent in organic synthesis, primarily used as a synthetic auxiliary. It is particularly valuable for the aminomethylation of various substrates and the synthesis of secondary and tertiary amines. The benzotriazole group acts as an excellent leaving group, facilitating the introduction of a methylamine or substituted methylamine moiety.

Q2: How does steric hindrance affect reactions involving this compound?

A2: Steric hindrance can significantly impact the feasibility and outcome of reactions with this compound. Bulky substituents on either the substrate or the nucleophile can impede the approach to the reaction center, leading to lower yields, slower reaction rates, or the formation of alternative products. In reactions with hindered ketones, for example, the formation of the desired tertiary amine may be significantly disfavored.

Q3: What are the common signs that steric hindrance is negatively impacting my reaction?

A3: Common indicators of steric hindrance issues include:

  • Low or no product yield: This is the most direct indication that the reaction is not proceeding as expected.

  • Incomplete conversion: A significant amount of starting material remains even after extended reaction times or at elevated temperatures.

  • Formation of side products: Steric hindrance may favor alternative reaction pathways, leading to the isolation of unexpected products.

  • Difficulty in reproducing literature results: If you are using a more sterically demanding substrate than reported in the literature, you may experience a significant drop in yield.

Troubleshooting Guides

Problem 1: Low Yield in the Synthesis of a Sterically Hindered Tertiary Amine

Scenario: You are attempting to synthesize a tertiary amine by reacting an N-substituted-N-(1-benzotriazolylmethyl)amine with a bulky Grignard reagent (e.g., isopropylmagnesium bromide or tert-butylmagnesium chloride), and the yield is significantly lower than expected.

Possible Cause Troubleshooting Step
Steric repulsion between the bulky Grignard reagent and the substrate. 1. Increase Reaction Temperature and Time: Carefully increase the reflux temperature and extend the reaction time. Monitor the reaction progress by TLC or GC-MS to avoid decomposition. 2. Use a More Reactive Grignard Reagent: If possible, consider using an organolithium reagent, which can be more reactive than the corresponding Grignard reagent. 3. Change the Solvent: Switching to a higher-boiling point solvent like toluene or xylene can allow for higher reaction temperatures.
Instability of the Grignard reagent. Ensure the Grignard reagent is freshly prepared or titrated before use. Use of older or partially decomposed Grignard reagents can lead to lower effective concentrations and reduced yields.
Side reactions of the Grignard reagent. Ensure all glassware is scrupulously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the Grignard reagent by moisture or oxygen.
Problem 2: Failed Aminomethylation of a Bulky Ketone

Scenario: You are trying to aminomethylate a sterically hindered ketone using this compound, followed by the addition of a Grignard reagent, but you are isolating mainly unreacted starting material.

Possible Cause Troubleshooting Step
The ketone is too sterically hindered for the initial addition of the benzotriazole-derived anion. 1. Use a Stronger Base: For the initial deprotonation of this compound, consider using a stronger base than typically employed, such as n-butyllithium or LDA, at low temperatures. 2. Increase Reaction Temperature: After the initial deprotonation, a gradual increase in temperature might be necessary to drive the reaction with the hindered ketone. 3. Consider an Alternative Reagent: For extremely hindered ketones, this compound may not be the optimal reagent. Explore alternative aminomethylation protocols.
The intermediate iminium ion is not forming or is unstable. The formation of the intermediate iminium ion is crucial for the subsequent Grignard addition. Ensure the reaction conditions for the elimination of the silyloxy group are appropriate. The use of a Lewis acid might be necessary in some cases.

Data Presentation

The following table summarizes the yields for the synthesis of various secondary amines via the addition of Grignard reagents to imines, assisted by 1-(trimethylsilyl)benzotriazole. This data highlights the impact of steric hindrance on the yield.

EntryR³ (in R³MgBr)ProductYield (%)
1n-C₇H₁₅i-PrPhN-(2-methyl-1-phenylpropyl)octylamine85
2n-C₇H₁₅Hn-BuN-pentyl-octylamine91
3n-C₇H₁₅HPhN-benzyl-octylamine93
4c-C₆H₁₁i-PrPhN-(2-methyl-1-phenylpropyl)cyclohexylamine75
5c-C₆H₁₁Hn-BuN-pentyl-cyclohexylamine88
6c-C₆H₁₁HPhN-benzyl-cyclohexylamine89
7PhHn-BuN-pentyl-aniline60
8PhHPhN-benzhydryl-aniline65
9t-BuHn-BuN-pentyl-tert-butylamine72
10t-BuHPhN-benzyl-tert-butylamine70

Data synthesized from literature reports.

Experimental Protocols

General Procedure for the Synthesis of Secondary Amines via Grignard Reagent Addition to Imines Assisted by 1-(Trimethylsilyl)benzotriazole

This protocol is adapted from the work of Katritzky et al.

Materials:

  • 1-(Trimethylsilyl)benzotriazole

  • Appropriate imine

  • Anhydrous toluene

  • Grignard reagent (e.g., Phenylmagnesium bromide in diethyl ether)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reactions under inert atmosphere

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve equimolar amounts of 1-(trimethylsilyl)benzotriazole and the appropriate imine in anhydrous toluene.

  • Addition of Grignard Reagent: To the stirred solution, add the Grignard reagent (2 equivalents) dropwise via a syringe.

  • Reaction: Gently reflux the reaction mixture for 24 hours under a nitrogen atmosphere. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the pure secondary amine.

Visualizations

Reaction Workflow for Hindered Amine Synthesis

G cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_end Outcome start1 This compound step1 Formation of Benzotriazole Adduct start1->step1 start2 Sterically Hindered Ketone/Aldehyde start2->step1 start3 Bulky Grignard Reagent (R³MgX) step3 Grignard Addition start3->step3 step2 Iminium Ion Formation step1->step2 step2->step3 product Sterically Hindered Tertiary Amine step3->product Successful Reaction trouble Low Yield / No Reaction step3->trouble Steric Hindrance Issue G cluster_TS Transition State cluster_hindrance C N N C->N R1 C->R1 R2 C->R2 Bt Bt C->Bt Leaving Group Grignard R³MgX Grignard->C Nucleophilic Attack Grignard->clash1 Grignard->clash2 caption Bulky R¹, R², and R³ groups create steric repulsion, hindering the approach of the Grignard reagent.

preventing desilylation during workup of 1-[(Trimethylsilyl)methyl]benzotriazole reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-[(Trimethylsilyl)methyl]benzotriazole. The focus is on preventing the unintended cleavage of the trimethylsilyl (TMS) group during reaction workup and purification.

Troubleshooting Guide: Preventing Desilylation

Unwanted cleavage of the N-CH₂-Si(CH₃)₃ bond is a common issue that can lead to reduced yields and purification challenges. This guide provides a systematic approach to identifying the cause of desilylation and implementing effective solutions.

Issue 1: Desilylation During Aqueous Workup

Symptoms:

  • Appearance of a more polar byproduct (1-methylbenzotriazole) on TLC.

  • Reduced yield of the desired silylated product.

  • Complex NMR spectra indicating a mixture of silylated and desilylated products.

Possible Causes & Solutions:

Potential CauseExplanationRecommended Solution
Acidic Conditions The N-Si bond is highly susceptible to cleavage under acidic conditions.[1][2] Even mild acids, such as ammonium chloride, can cause significant desilylation.Neutral or Basic Workup: Use neutral (deionized water) or slightly basic (saturated sodium bicarbonate solution) washes.[2]
Basic Conditions Strong basic conditions can also promote the hydrolysis of the N-Si bond.[1]Mildly Basic Wash: If a basic wash is necessary, use a saturated solution of sodium bicarbonate. Avoid stronger bases like sodium hydroxide.
Prolonged Contact with Aqueous Phase The longer the silylated compound is in contact with water, the greater the chance of hydrolysis, even at neutral pH.Rapid Extraction: Perform aqueous extractions quickly. Minimize the time the organic and aqueous layers are in contact.
Protic Solvents Protic solvents like water and alcohols can facilitate the hydrolysis of the N-Si bond.[1]Non-Aqueous Workup: If the reaction tolerates it, consider a non-aqueous workup. This involves removing the reaction solvent under reduced pressure and directly purifying the crude product.
Issue 2: Desilylation During Chromatographic Purification

Symptoms:

  • Streaking of the product on the TLC plate.

  • Isolation of the desilylated byproduct from the column.

  • Gradual decomposition of the product on the column, leading to broad peaks and low recovery.

Possible Causes & Solutions:

Potential CauseExplanationRecommended Solution
Acidic Silica Gel Standard silica gel is slightly acidic and can cause the cleavage of acid-sensitive groups like the TMS-methyl group.[3]Neutralized Silica Gel: Deactivate the silica gel by treating it with a base like triethylamine.[3][4][5][6] (See Experimental Protocols for detailed procedure).
Alternative Stationary Phases If neutralizing silica gel is not effective or convenient, other stationary phases can be used.Alumina or Amine-Functionalized Silica: Use neutral or basic alumina, or an amine-functionalized silica gel for chromatography.[7]
Polar Protic Solvents in Eluent Protic solvents like methanol in the eluent can promote desilylation on the silica surface.Aprotic Eluent with Base: If a polar solvent is required, use an aprotic one. If a protic solvent is unavoidable, add a small amount of triethylamine (0.1-1%) to the eluent system.[8]

Frequently Asked Questions (FAQs)

Q1: How stable is the N-Si bond in this compound?

Q2: What is the best way to quench a reaction involving this compound that uses an organolithium or Grignard reagent?

A2: Organometallic reagents are strong bases and require careful quenching to avoid temperature spikes and side reactions. For silyl-containing compounds, it is crucial to use a mild quenching agent that will not promote desilylation. A common and effective method is to quench the reaction at low temperature (-78 °C to 0 °C) with a saturated aqueous solution of ammonium chloride, followed by a rapid workup.[9] However, given the acidity of NH₄Cl, a pre-quench with a less acidic reagent or a non-aqueous quench might be preferable if significant desilylation is observed. An in situ quench, where the electrophile is present during the formation of the organometallic reagent, can also be a good strategy to minimize side reactions.[10][11][12]

Q3: Can I use a rotary evaporator to remove solvents after an aqueous workup?

A3: Yes, but it is important to ensure the organic layer is thoroughly dried with a drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before concentrating on a rotary evaporator. Any residual water can become more concentrated as the organic solvent is removed, potentially leading to desilylation, especially if any acidic or basic impurities are present.

Q4: How can I tell if desilylation has occurred?

A4: The most common methods for detecting desilylation are:

  • Thin-Layer Chromatography (TLC): The desilylated product, 1-methylbenzotriazole, will have a significantly lower Rf value (be more polar) than the starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the disappearance of the trimethylsilyl peak (a sharp singlet, usually around 0 ppm) and the appearance of a new methyl singlet for 1-methylbenzotriazole are indicative of desilylation.

  • Mass Spectrometry (MS): A mass spectrum will show the loss of the trimethylsilylmethyl group (or the trimethylsilyl group itself) and the appearance of the mass corresponding to the desilylated compound.

Quantitative Data Summary

While precise kinetic data for the desilylation of this compound under varying pH conditions is not extensively published, the following table summarizes the qualitative impact of various factors on the stability of the N-Si bond.

FactorImpact on N-Si Bond StabilityExplanation
Low pH (Acidic) Decreases StabilityProtonation of the nitrogen atom makes the silicon atom more electrophilic and susceptible to nucleophilic attack by water.[1][2]
High pH (Basic) Decreases StabilityHydroxide ions can directly attack the silicon atom, leading to cleavage of the N-Si bond.[1]
Increased Temperature Decreases StabilityHigher temperatures accelerate the rate of hydrolysis.[1]
Protic Solvents Decreases StabilityProtic solvents such as water and alcohols can act as both a proton source and a nucleophile to facilitate hydrolysis.[1]
Steric Hindrance Increases StabilityBulkier silyl groups (e.g., TBS, TIPS) are generally more stable towards hydrolysis than the TMS group.[1]

Experimental Protocols

Protocol 1: Mild Aqueous Workup for a Grignard Reaction

This protocol is designed for quenching a Grignard reaction and subsequent workup while minimizing desilylation.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Quenching: Slowly add a saturated aqueous solution of sodium bicarbonate dropwise with vigorous stirring. Monitor for any exotherm.

  • Extraction: Once the quenching is complete, add diethyl ether or another suitable organic solvent. Transfer the mixture to a separatory funnel.

  • Washing: Separate the layers. Wash the organic layer rapidly with cold deionized water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.

Protocol 2: Non-Aqueous Workup

This protocol is suitable for reactions where all components are soluble in a non-polar organic solvent and can be separated by chromatography.

  • Solvent Removal: After the reaction is complete, remove the solvent under reduced pressure.

  • Suspension: Add a non-polar solvent such as hexane to the crude residue.

  • Filtration: If inorganic salts have precipitated, filter the mixture through a pad of Celite®.

  • Concentration: Concentrate the filtrate to obtain the crude product, which can then be purified by chromatography on neutralized silica gel.

Protocol 3: Preparation of Neutralized Silica Gel for Column Chromatography

This procedure deactivates the acidic sites on silica gel to prevent on-column desilylation.[5]

  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or dichloromethane).

  • Addition of Base: Add 1-2% (v/v) of triethylamine to the slurry.

  • Packing: Pack the column with the triethylamine-containing slurry.

  • Elution: Elute the column with the desired solvent system. It is often beneficial to also include 0.1-1% triethylamine in the eluent.[8]

Visualizations

Desilylation_Pathway This compound This compound Workup_or_Chromatography Workup_or_Chromatography This compound->Workup_or_Chromatography Acidic_or_Basic_Conditions Acidic_or_Basic_Conditions Acidic_or_Basic_Conditions->Workup_or_Chromatography Desilylated_Product Desilylated_Product Workup_or_Chromatography->Desilylated_Product Desilylation

Caption: Unwanted desilylation pathway.

Recommended_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reaction_Mixture Reaction_Mixture Mild_Quench Mild Quench (e.g., sat. NaHCO3) Reaction_Mixture->Mild_Quench Rapid_Aqueous_Wash Rapid Aqueous Wash (Neutral pH) Mild_Quench->Rapid_Aqueous_Wash Drying Drying (Na2SO4) Rapid_Aqueous_Wash->Drying Neutralized_Silica_Gel Chromatography on Neutralized Silica Gel Drying->Neutralized_Silica_Gel Logical_Relationships Goal Prevent Desilylation Control_pH Control pH Goal->Control_pH Minimize_H2O_Contact Minimize H2O Contact Goal->Minimize_H2O_Contact Neutralize_Silica Neutralize Silica Goal->Neutralize_Silica Use_NaHCO3_wash Use_NaHCO3_wash Control_pH->Use_NaHCO3_wash Use sat. NaHCO3 wash Rapid_Extraction Rapid_Extraction Minimize_H2O_Contact->Rapid_Extraction Perform rapid extractions Non_Aqueous_Workup Non_Aqueous_Workup Minimize_H2O_Contact->Non_Aqueous_Workup Consider non-aqueous workup Add_Triethylamine Add_Triethylamine Neutralize_Silica->Add_Triethylamine Add triethylamine to silica/eluent

References

scale-up considerations for reactions using 1-[(Trimethylsilyl)methyl]benzotriazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-[(Trimethylsilyl)methyl]benzotriazole. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the scale-up of chemical reactions involving this versatile reagent.

Frequently Asked Questions (FAQs)

1. General Properties and Handling

Q1: What are the basic physical and chemical properties of this compound?

A1: this compound is a white powder at room temperature.[1] Key properties are summarized in the table below. It is a versatile reagent used in organic synthesis, particularly for creating carbon-silicon bonds, and also finds use as a UV stabilizer in polymers and coatings.[1]

Q2: What are the recommended storage and handling conditions for bulk quantities of this compound?

A2: For bulk quantities, store the compound in a dry, cool, and well-ventilated place in a tightly closed container.[2] It should be kept away from heat, sparks, open flames, and other ignition sources.[3] Avoid contact with strong oxidizing agents and strong acids.[2] Ensure adequate ventilation and use personal protective equipment (PPE), including gloves, and eye/face protection. When handling the powder, avoid dust formation and inhalation.[2][4]

2. Reaction Scale-Up Considerations

Q3: We are observing a decrease in yield upon scaling up our reaction. What are the common causes?

A3: A decrease in yield during scale-up can be attributed to several factors:

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized temperature gradients and concentration differences, affecting reaction kinetics and promoting side reactions.

  • Reagent Addition Rate: The rate of addition of reactants can become critical at a larger scale. A rate that is too fast can lead to exothermic events that are difficult to control, while a rate that is too slow can prolong reaction times and lead to the degradation of intermediates.

  • Solubility Issues: As seen in some scale-up studies, the solubility of reagents can be a limiting factor. A solvent system that works on a lab scale may not be suitable for larger quantities, potentially requiring a change in solvent or an increase in solvent volume.[5]

  • Headspace Atmosphere: The control of the atmosphere (e.g., inert gas like nitrogen or argon) is crucial. Leaks in larger equipment can introduce oxygen or moisture, which can quench reactive intermediates or catalyze side reactions.

Q4: How can we manage the exothermicity of the reaction during scale-up?

A4: Managing the reaction exotherm is critical for safety and product quality.

  • Controlled Addition: Add reactive reagents slowly and monitor the internal temperature closely.

  • Efficient Cooling: Ensure the reactor has an adequate cooling system (e.g., a jacket with a circulating coolant).

  • Dilution: Increasing the solvent volume can help to dissipate heat more effectively.

  • Process Analytical Technology (PAT): Employing in-situ monitoring tools (like IR or Raman spectroscopy) can provide real-time information on reaction progress and temperature, allowing for better control.

3. Troubleshooting Guide

Q5: Our reaction is incomplete, even after extended reaction times. How can we troubleshoot this?

A5: An incomplete reaction at scale can be due to several issues:

  • Poor Mixing: Verify that the agitation speed and impeller design are adequate for the reactor volume to ensure a homogeneous mixture.

  • Catalyst Deactivation: If using a catalyst, it may be deactivating over time. Consider catalyst loading or the presence of impurities in the starting materials that could be poisoning the catalyst.

  • Incorrect Stoichiometry: Ensure accurate measurement and charging of all reactants. On a large scale, even small measurement errors can significantly impact the final conversion.

  • Temperature Control: Check for temperature fluctuations. A lower-than-expected temperature can slow down the reaction rate considerably.

Q6: We are observing the formation of new, unidentified byproducts at a larger scale. What is the likely cause and solution?

A6: The appearance of new byproducts is a common scale-up challenge.

  • Cause: This is often due to poor temperature control, leading to localized "hot spots" where side reactions or degradation can occur. Inefficient mixing can also be a cause. The thermal decomposition of benzotriazole derivatives at elevated temperatures is a known hazard and can lead to byproduct formation.[6]

  • Solution: Improve mixing and temperature control. Analyze the byproducts to understand their formation mechanism, which can provide clues for process optimization (e.g., changing the order of addition, using a different base or solvent).

Q7: The final product purification by chromatography is not feasible on a large scale. What are alternative purification strategies?

A7: For large-scale purification, alternatives to chromatography are often necessary:

  • Recrystallization: This is one of the most common and cost-effective methods for purifying solid compounds at scale. Solvent scouting is essential to find a suitable system that provides high purity and yield.

  • Distillation: If the product is a liquid or a low-melting solid, distillation under reduced pressure can be an effective purification method.

  • Extraction: A liquid-liquid extraction can be used to remove impurities into an aqueous or organic phase.

  • Scavenger Resins: For removing specific impurities, such as residual metals from catalysts, scavenger resins like SiliaMetS Thiol or Diamine can be very effective.[5] The crude product is stirred with the resin, which is then filtered off.[5]

Quantitative Data

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 122296-00-8[1]
Molecular Formula C₁₀H₁₅N₃Si[1][7]
Molecular Weight 205.33 g/mol [1][7]
Appearance White powder[1]
Melting Point 56 - 60 °C[1]
Purity ≥ 99% (GC)[1]

Table 2: Safety and Hazard Information for Related Benzotriazoles

Hazard StatementDescriptionReference
H302 Harmful if swallowed.[4]
H315 Causes skin irritation.[3]
H319 Causes serious eye irritation.[3]
H335 May cause respiratory irritation.[3]
H411 Toxic to aquatic life with long lasting effects.[4]
Thermal Hazard Benzotriazole has a high exothermic decomposition energy (1590 J/g).[6]

Experimental Protocols

General Protocol for N-Alkylation using Benzotriazole (Illustrative)

This is a general laboratory-scale procedure that would require significant modification and hazard analysis for scale-up. It is adapted from a similar synthesis.[8]

  • Reactor Setup: A suitable reactor is equipped with a mechanical stirrer, a temperature probe, a condenser, and an inert gas inlet (e.g., Nitrogen).

  • Reagent Charging: To a suspension of a base (e.g., sodium hydroxide) in a suitable solvent (e.g., N,N-dimethylformamide - DMF) in the reactor, add 1H-Benzotriazole portion-wise while maintaining the temperature. The mixture is stirred at room temperature.

  • Addition of Electrophile: The electrophile (in this case, a substituted bromomethyl compound) is then added to the solution. The rate of addition should be controlled to manage any exotherm.

  • Reaction Monitoring: The reaction is stirred at a controlled temperature. The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC, HPLC, or GC).

  • Work-up: Once the reaction is complete, the mixture is quenched by adding it to ice water. The resulting precipitate is collected by filtration, washed with water, and dried.

  • Purification: The crude product is then purified, for example, by recrystallization from a suitable solvent like ethanol.

Note: For scaling up this reaction with this compound, a thorough safety review (including calorimetry studies) is essential to understand and control the reaction exotherm. Solvent choice would need to be re-evaluated based on safety, environmental impact, and product solubility at scale.

Visualizations

Scale_Up_Workflow cluster_0 Phase 1: Lab Scale cluster_1 Phase 2: Kilo-Lab / Pilot Plant cluster_2 Phase 3: Production Scale lab_dev Lab-Scale Route Development lab_opt Process Optimization (1g) lab_dev->lab_opt Initial Success safety_eval Safety Assessment (DSC, RC1) lab_opt->safety_eval Scale-Up Decision kilo_scale Kilo-Scale Synthesis (100g - 1kg) safety_eval->kilo_scale process_params Define Critical Process Parameters kilo_scale->process_params tech_transfer Technology Transfer to Production process_params->tech_transfer Process Defined validation Process Validation Batches tech_transfer->validation production Routine Production validation->production

Caption: A typical workflow for scaling up a chemical reaction from laboratory to production.

Troubleshooting_Tree cluster_yield Low Yield / Incomplete Reaction cluster_purity Poor Purity / Byproducts start Problem Encountered During Scale-Up q_mixing Is mixing adequate? start->q_mixing Yield Issue q_hotspots Possible hot spots? start->q_hotspots Purity Issue s_mixing Increase agitation; Evaluate impeller q_mixing->s_mixing No q_temp Is temperature stable? q_mixing->q_temp Yes s_temp Calibrate probes; Improve cooling/heating q_temp->s_temp No q_reagents Are reagents pure? q_temp->q_reagents Yes s_reagents Re-analyze starting materials q_reagents->s_reagents No s_hotspots Improve heat transfer; Slower reagent addition q_hotspots->s_hotspots Yes q_workup Is work-up efficient? q_hotspots->q_workup No s_workup Develop alternative purification (e.g., Recrystallization)

Caption: A decision tree for troubleshooting common issues in reaction scale-up.

Safety_Handling cluster_ppe Personal Protective Equipment (PPE) cluster_eng Engineering Controls cluster_spill Spill & Emergency Response title Bulk Handling & Safety Protocol ppe_items Safety Goggles/Face Shield Chemical-Resistant Gloves Lab Coat / Coveralls Respiratory Protection (if dust) title->ppe_items eng_items Use in a well-ventilated area Employ local exhaust ventilation Use closed-system for transfers title->eng_items spill_items Contain spill with inert material Sweep up, avoid generating dust Collect in suitable, closed containers Ensure proper waste disposal title->spill_items

Caption: Key safety and handling considerations for bulk quantities of chemical reagents.

References

Technical Support Center: Solvent Effects on the Reactivity of 1-[(Trimethylsilyl)methyl]benzotriazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the critical role of solvent selection in reactions involving 1-[(Trimethylsilyl)methyl]benzotriazole. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general role of this compound in organic synthesis?

A1: this compound is a versatile reagent, primarily used as a synthetic equivalent of a methyl anion or a hydroxymethyl anion. Its utility stems from the ability of the benzotriazole group to stabilize an adjacent carbanion and to act as an excellent leaving group. A key reaction involves its fluoride-catalyzed desilylation in the presence of carbonyl compounds.[1] This process, related to the Peterson olefination, allows for the formation of new carbon-carbon bonds.

Q2: How does the choice of solvent impact the reactivity of this compound?

A2: The solvent plays a crucial role in several aspects of the reaction:

  • Anion Generation: For reactions proceeding through a carbanion intermediate, the solvent must be able to support the formation and stability of this charged species.

  • Solubility: The solvent must effectively dissolve this compound, the electrophile (e.g., aldehyde or ketone), and any catalysts or additives.

  • Reaction Pathway: The polarity and coordinating ability of the solvent can influence the reaction mechanism and the formation of intermediates, potentially affecting the product distribution and stereoselectivity.

  • Side Reactions: Protic solvents can lead to undesired side reactions, such as the quenching of anionic intermediates or desilylation.

Q3: What are the recommended solvent types for reactions with this compound?

A3: Generally, anhydrous polar aprotic solvents are recommended. These solvents can dissolve the reactants and stabilize charged intermediates without interfering with the reaction. Common choices include:

  • Tetrahydrofuran (THF)

  • Diethyl ether

  • Acetonitrile (ACN)

  • N,N-Dimethylformamide (DMF)

Q4: Are there any solvents that should be avoided?

A4: Yes, polar protic solvents such as water, methanol, and ethanol should be strictly avoided. These solvents can react with the trimethylsilyl group, leading to desilylation, and can also quench any carbanionic intermediates, thus inhibiting the desired reaction.

Troubleshooting Guides

This section addresses common problems encountered during the use of this compound, with a focus on the impact of solvent choice.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step
Inappropriate Solvent Choice Ensure you are using a dry, polar aprotic solvent such as THF or diethyl ether. If solubility is an issue with these, consider a more polar solvent like DMF, but be mindful of potential difficulties in product isolation.
Presence of Moisture Rigorously dry all glassware and use anhydrous solvents. It is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Low Reactivity of Electrophile For less reactive electrophiles, switching to a more polar solvent like DMF can sometimes enhance the reaction rate. Alternatively, a higher reaction temperature may be required.
Inefficient Anion Formation If the reaction requires deprotonation, ensure the base used is appropriate for the chosen solvent and that the temperature is suitable for anion formation.

Issue 2: Formation of Side Products

Potential Cause Troubleshooting Step
Desilylation of the Reagent This is often due to trace amounts of water or other protic impurities in the solvent or on the glassware. Ensure all components of the reaction are scrupulously dried.
Solvent Participation in the Reaction In some cases, highly polar and coordinating solvents like DMF can participate in side reactions. If unexpected byproducts are observed, consider switching to a less coordinating solvent like THF or diethyl ether.
Decomposition of Reactants or Products If the reaction is run at an elevated temperature, the solvent choice becomes critical to avoid decomposition. Ensure the chosen solvent is stable at the reaction temperature and does not promote the degradation of your starting materials or products.

Data Presentation: Solvent Selection Guide

While a comprehensive quantitative comparison of solvents for all reactions of this compound is not available in the literature, the following table summarizes the general characteristics and recommendations for common solvent classes.

Solvent Class Examples General Recommendations and Expected Outcomes
Polar Aprotic (Ethereal) THF, Diethyl EtherHighly Recommended. Generally good for anion stability and solubility of reactants. Often the first choice for these types of reactions.
Polar Aprotic (Other) Acetonitrile (ACN), DMFRecommended with Caution. Can increase reaction rates due to higher polarity. However, they can be more difficult to remove and may participate in side reactions. Use when ethereal solvents give low reactivity.
Nonpolar Aprotic Toluene, HexaneNot Generally Recommended. Poor solubility of the reagent and intermediates often leads to low yields. May be used as a co-solvent in some cases.
Polar Protic Water, Methanol, EthanolAvoid. Will lead to desilylation and quenching of anionic intermediates, preventing the desired reaction.

Experimental Protocols

Representative Protocol: Reaction with an Aldehyde

This protocol provides a general method for the reaction of this compound with an aldehyde, which can be adapted for solvent optimization studies.

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde)

  • Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)

  • Anhydrous solvent (e.g., THF)

  • Anhydrous sodium sulfate

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq) and the aldehyde (1.2 eq).

  • Dissolve the reactants in the chosen anhydrous solvent (e.g., THF, approximately 0.1 M concentration).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the TBAF solution (1.1 eq) dropwise to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired alcohol product.

Solvent Selection and Optimization:

  • Initial Screening: Begin with THF as the solvent of choice.

  • Low Reactivity: If the reaction is sluggish in THF, consider switching to a more polar aprotic solvent such as DMF.

  • Side Product Formation: If significant side products are observed, a less polar or less coordinating solvent like diethyl ether might be beneficial.

  • Solubility Issues: If the starting materials are not fully soluble, a different polar aprotic solvent or a co-solvent system may be necessary.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dry Glassware & Select Anhydrous Solvent reactants Add this compound & Electrophile start->reactants cool Cool to 0°C reactants->cool add_catalyst Add Catalyst (e.g., TBAF) cool->add_catalyst react Stir at Room Temperature & Monitor by TLC add_catalyst->react quench Quench Reaction react->quench extract Aqueous Workup & Extraction quench->extract purify Dry, Concentrate & Purify extract->purify end Characterize Product purify->end

Caption: General experimental workflow for the reaction of this compound.

Troubleshooting_Workflow start Low Reaction Yield? check_moisture Check for Moisture in Solvent/Glassware start->check_moisture Yes success Improved Yield start->success No dry_reagents Use Anhydrous Solvent & Dry Glassware check_moisture->dry_reagents Yes check_solvent Is Solvent Appropriate? check_moisture->check_solvent No dry_reagents->check_solvent polar_aprotic Using Polar Aprotic Solvent (e.g., THF)? check_solvent->polar_aprotic Yes failure Still Low Yield - Re-evaluate Other Parameters check_solvent->failure No switch_to_polar Switch to Polar Aprotic Solvent polar_aprotic->switch_to_polar No consider_dmf Consider More Polar Solvent (e.g., DMF) for Low Reactivity polar_aprotic->consider_dmf Yes check_temp Optimize Temperature switch_to_polar->check_temp consider_dmf->check_temp check_temp->success

References

Technical Support Center: Work-up Procedures for Benzotriazole Byproduct Removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of benzotriazole and its byproducts from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What is benzotriazole and why is it present as a byproduct in my reaction?

A1: Benzotriazole (BtH) and its derivatives, such as 1-Hydroxybenzotriazole (HOBt), are frequently used as coupling reagents or additives in chemical reactions, most notably in peptide synthesis.[1] They enhance reaction efficiency and reduce side reactions like racemization.[1] Upon completion of the reaction, these reagents are transformed into byproducts that need to be eliminated from the crude product mixture during the purification process.[1]

Q2: What are the key properties of benzotriazole and its byproducts that are important for removal?

A2: Benzotriazole is a white to light tan solid with some solubility in water and good solubility in many organic solvents like ethanol, benzene, toluene, chloroform, and DMF.[1][2] It is a weak acid with a pKa around 8.2-8.37.[1] This acidity is a critical characteristic that is often exploited for its removal through acid-base extraction.[1] The solubility of benzotriazole and its byproducts can vary depending on the specific derivative, which is a key consideration for purification methods like recrystallization and chromatography.[1][3][4]

Q3: What are the most common byproducts from benzotriazole-based coupling reagents?

A3: The byproducts generated depend on the specific coupling reagent used.

  • DCC/HOBt: The primary byproducts are dicyclohexylurea (DCU), which is often insoluble in many organic solvents and can be removed by filtration, and unreacted HOBt.[5][6]

  • EDC/HOBt: This combination produces a water-soluble urea byproduct, N,N'-diisopropylurea (DICU), which simplifies its removal during aqueous work-up.[5]

  • HBTU/HATU: These reagents generate HOBt or HOAt, respectively, along with tetramethylurea (TMU) as byproducts.[5]

  • BOP: The use of BOP reagent results in the formation of hexamethylphosphoramide (HMPA), a carcinogenic byproduct that requires careful handling and removal.[7][8]

  • PyBOP: This reagent is an alternative to BOP that produces less hazardous byproducts.[7][8]

Q4: What are the primary methods for removing benzotriazole byproducts?

A4: The most prevalent techniques for the removal of benzotriazole and its derivatives include:

  • Aqueous Work-up/Liquid-Liquid Extraction: This method leverages the acidic nature of benzotriazole to separate it from neutral or basic desired products.[1]

  • Recrystallization: This technique is effective when there is a significant difference in solubility between the desired product and the benzotriazole byproduct in a specific solvent system.[1][9]

  • Chromatography: Methods such as flash column chromatography, preparative HPLC, and solid-phase extraction (SPE) are used to separate compounds based on their differential adsorption to a stationary phase.[1][10]

  • Adsorption: Materials like activated carbon can be used to adsorb and remove benzotriazole from a solution.[1]

Troubleshooting Guides

Problem 1: My desired product is water-soluble, making aqueous extraction challenging.

  • Q: How can I remove benzotriazole byproducts if my target compound, such as a peptide, is highly soluble in water?

  • A: For water-soluble products, a standard aqueous extraction is not suitable.[1] Consider the following alternatives:

    • Solid-Phase Extraction (SPE): This is a very effective method. You can select a cartridge (e.g., mixed-mode cation exchange, MCX) that retains your product while allowing the benzotriazole byproduct to be washed away, or vice versa.[1] The choice of SPE cartridge and solvent system is dependent on the specific properties of your compound.[1][11]

    • Preparative HPLC: Reverse-phase HPLC is a powerful technique for purifying polar and water-soluble compounds, providing high resolution to separate your product from impurities.[1]

    • Recrystallization: If a suitable solvent system can be identified where the solubility of your product and the benzotriazole byproduct differ significantly with temperature, recrystallization can be an effective non-aqueous purification method.[1][12]

Problem 2: Benzotriazole is still present in my organic layer after a basic aqueous wash (e.g., NaHCO₃).

  • Q: I've performed an acid-base extraction, but TLC/LC-MS analysis indicates that my product is still contaminated with benzotriazole. What could be the issue?

  • A: Several factors could contribute to this issue:

    • Insufficient Base: The amount of base used may not have been enough to deprotonate all of the benzotriazole, leaving some in the organic layer.

    • Insufficient Washing: The number of aqueous washes may have been inadequate. Multiple extractions with smaller volumes of the basic solution are more effective than a single extraction with a large volume.

    • pH of the Aqueous Layer: Ensure the pH of the aqueous layer is sufficiently basic to deprotonate the benzotriazole.

    • Solvent Effects: The organic solvent used may have high solubility for benzotriazole, making extraction less efficient.

Problem 3: I am struggling to remove the urea byproduct from a DCC or DIC coupling reaction.

  • Q: How can I effectively remove dicyclohexylurea (DCU) or diisopropylurea (DIU)?

  • A:

    • DCU: Dicyclohexylurea is notoriously insoluble in many common organic solvents.[8] This property can be advantageous as it often precipitates out of the reaction mixture and can be removed by filtration.[5][8] If it remains in solution, cooling the reaction mixture can often induce precipitation.

    • DIU: Diisopropylurea is generally more soluble than DCU, making it more amenable to removal by standard purification techniques like column chromatography.[8] For water-soluble DIU from EDC, aqueous extraction is effective.[8]

Data Presentation

Table 1: Solubility of Benzotriazole in Various Solvents

SolventSolubilityReference
Water1-5 g/L (at 23.7°C)[2]
EthanolSoluble[2]
BenzeneSoluble[2]
TolueneSoluble[2]
ChloroformSoluble[2]
Dimethylformamide (DMF)Soluble[2]
N,N-dimethylacetamideHigh[4]
1,2-dichloroethaneLow[4]

Table 2: Common Benzotriazole-Based Coupling Reagents and Their Byproducts

Coupling ReagentCommon ByproductsKey Characteristics of Byproducts
DCC (Dicyclohexylcarbodiimide)Dicyclohexylurea (DCU)Poorly soluble in most organic solvents, often removed by filtration.[5][8]
DIC (Diisopropylcarbodiimide)Diisopropylurea (DIU)More soluble than DCU, removed by chromatography or extraction.[8]
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Water-soluble urea derivativeEasily removed by aqueous work-up.[5][8]
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)HOBt, Tetramethylurea (TMU)HOBt is acidic; TMU is water-soluble.[5]
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)HOAt, Tetramethylurea (TMU)Similar to HBTU byproducts.
BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate)Hexamethylphosphoramide (HMPA)Carcinogenic, requires careful handling and removal.[7][8]
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)Pyrrolidine-based byproductLess hazardous than HMPA.[7][8]

Experimental Protocols

Protocol 1: General Acid-Base Extraction for Benzotriazole Removal

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Basic Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). Repeat the wash 2-3 times.

  • Phase Separation: Separate the aqueous layer. The deprotonated benzotriazole salt will be in the aqueous layer.

  • Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.[13]

Protocol 2: Recrystallization for Purification

  • Solvent Selection: Choose a suitable solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at lower temperatures, while the benzotriazole byproduct has different solubility characteristics.[9][12]

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.[9][12]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization of the desired product.[9][12]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.[9]

  • Drying: Dry the purified crystals.

Visualizations

Workup_Workflow crude_product Crude Reaction Mixture (Product + Benzotriazole Byproducts) dissolve Dissolve in Organic Solvent crude_product->dissolve extraction Liquid-Liquid Extraction (Basic Aqueous Wash) dissolve->extraction alternative_path dissolve->alternative_path organic_layer Organic Layer (Purified Product) extraction->organic_layer aqueous_layer Aqueous Layer (Benzotriazole Salts) extraction->aqueous_layer dry_concentrate Dry and Concentrate organic_layer->dry_concentrate pure_product Pure Product dry_concentrate->pure_product recrystallization Recrystallization recrystallization->pure_product chromatography Column Chromatography chromatography->pure_product alternative_path->recrystallization Alternative alternative_path->chromatography Alternative

Caption: General workflow for the removal of benzotriazole byproducts.

Benzotriazole_Byproducts cluster_reagents Coupling Reagents cluster_byproducts Primary Byproducts HBTU HBTU HOBt_TMU HOBt + TMU HBTU->HOBt_TMU DCC DCC / HOBt DCU Dicyclohexylurea (DCU) DCC->DCU BOP BOP HMPA Hexamethylphosphoramide (HMPA) BOP->HMPA

Caption: Common benzotriazole-based coupling reagents and their byproducts.

References

Validation & Comparative

A Comparative Guide to Formaldehyde Anion Synthons: 1-[(Trimethylsilyl)methyl]benzotriazole and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of a formaldehyde anion synthon is critical for the efficient synthesis of hydroxymethylated compounds. This guide provides an objective comparison of 1-[(Trimethylsilyl)methyl]benzotriazole with other formaldehyde anion synthons, supported by experimental data and detailed protocols to inform synthetic strategy.

The introduction of a hydroxymethyl group is a fundamental transformation in organic synthesis, leading to valuable building blocks for pharmaceuticals and other complex molecules. Formaldehyde anion synthons, which effectively act as a source of the nucleophilic hydroxymethyl group (⁻CH₂OH), offer a powerful tool for this purpose. Among these, this compound has emerged as a versatile and stable reagent. This guide will compare its performance against other common formaldehyde anion synthons, focusing on reactivity, yields, and stereoselectivity where applicable.

Overview of Formaldehyde Anion Synthons

Formaldehyde itself is a highly reactive gas, making it challenging to handle and control in reactions. To overcome this, chemists have developed a range of synthons that deliver the formaldehyde anion equivalent in a more controlled manner. These can be broadly categorized as:

  • Benzotriazole-based: this compound is a key example, offering stability and tunable reactivity.

  • Hydrazone-based: Formaldehyde tert-butyl hydrazone is widely used in asymmetric organocatalysis.

  • In situ generated synthons: These are produced from readily available starting materials like DMSO or paraformaldehyde immediately before or during the reaction.

Performance Comparison of Formaldehyde Anion Synthons

The choice of synthon often depends on the specific substrate, desired stereochemistry, and reaction conditions. The following tables summarize the performance of different formaldehyde anion synthons in various reactions.

Table 1: Reaction of Formaldehyde Anion Synthons with Aldehydes and Ketones
Formaldehyde Anion SynthonElectrophileProductYield (%)Reference
This compoundBenzaldehyde1-Phenyl-2-(1H-benzo[d][1][2][3]triazol-1-yl)ethanolNot specified[4]
1-(Chloromethyl)benzotriazole / SmI₂Cyclohexanone1-(Cyclohexan-1-ol-1-yl)methyl-1H-benzo[d][1][2][3]triazole72[5]
1-(Chloromethyl)benzotriazole / SmI₂Acetophenone1-(1-Phenyl-1-ethanol-1-yl)methyl-1H-benzo[d][1][2][3]triazole60[5]

Note: The reaction with this compound is fluoride-catalyzed, leading to the desilylated alcohol product.

Table 2: Asymmetric Transfer Hydroxymethylation of Activated Isoindolinones
Formaldehyde SurrogateCatalystProduct Yield (%)Enantiomeric Ratio (e.r.)Reference
N,N-Dimethyl-N'-(2-nitrobenzyl)methanediamineTakemoto Catalyst9693:7[1][2][6]
(Phenylsulfonyl)methanolTakemoto Catalyst9192:8[1][2][6]
ParaformaldehydeTakemoto Catalyst4890:10[1][2][6]

This table highlights the effectiveness of different formaldehyde surrogates in an organocatalytic asymmetric reaction, demonstrating that the choice of surrogate significantly impacts both yield and stereoselectivity.[1][2][6]

Experimental Protocols

Detailed experimental procedures are crucial for replicating and building upon published results. Below are representative protocols for the use of this compound and an alternative synthon.

Protocol 1: General Procedure for the Reaction of this compound with Carbonyl Compounds

This protocol is based on the fluoride-catalyzed desilylation of this compound in the presence of an electrophile.

Materials:

  • This compound

  • Carbonyl compound (aldehyde or ketone)

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Magnesium sulfate

Procedure:

  • To a solution of this compound (1.1 mmol) and the carbonyl compound (1.0 mmol) in anhydrous THF (10 mL) at 0 °C under a nitrogen atmosphere, add TBAF solution (1.1 mL, 1.1 mmol) dropwise.

  • Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution (15 mL).

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired hydroxymethylated product.

Protocol 2: Asymmetric Organocatalyzed Transfer Hydroxymethylation of an Isoindolinone

This protocol exemplifies the use of a formaldehyde surrogate in an enantioselective reaction.[1][2][6]

Materials:

  • Activated isoindolinone substrate (e.g., 2-benzyl-3-methyleneisoindolin-1-one)

  • Formaldehyde surrogate (e.g., N,N-Dimethyl-N'-(2-nitrobenzyl)methanediamine)

  • Takemoto catalyst (a chiral thiourea catalyst)

  • Toluene

  • Sodium bicarbonate solution

  • Brine

  • Sodium sulfate

Procedure:

  • To a solution of the activated isoindolinone (0.1 mmol) and the Takemoto catalyst (0.01 mmol, 10 mol%) in toluene (1.0 mL) at room temperature, add the formaldehyde surrogate (0.12 mmol).

  • Stir the reaction mixture at room temperature for the time indicated by TLC analysis until the starting material is consumed.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to yield the enantioenriched hydroxymethylated product.

Reaction Mechanisms and Workflows

The utility of these synthons is rooted in their ability to generate a nucleophilic species that reacts with various electrophiles.

General Workflow for Formaldehyde Anion Synthon Addition

The following diagram illustrates the general workflow for utilizing a formaldehyde anion synthon in a reaction with a generic electrophile.

G General Workflow for Formaldehyde Anion Synthon Addition cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Formaldehyde Anion Synthon Formaldehyde Anion Synthon Activation/Anion Generation Activation/Anion Generation Formaldehyde Anion Synthon->Activation/Anion Generation Electrophile (E+) Electrophile (E+) Nucleophilic Addition Nucleophilic Addition Electrophile (E+)->Nucleophilic Addition Activation/Anion Generation->Nucleophilic Addition [CH2OH]- equivalent Quenching Quenching Nucleophilic Addition->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Hydroxymethylated Product Hydroxymethylated Product Purification->Hydroxymethylated Product

Caption: General workflow for the addition of a formaldehyde anion synthon to an electrophile.

Asymmetric Induction with Chiral Catalysts

In the case of organocatalytic reactions, a chiral catalyst is employed to create a chiral environment, leading to the preferential formation of one enantiomer of the product.

G Catalytic Cycle for Asymmetric Hydroxymethylation Catalyst Catalyst Catalyst-Substrate Complex Catalyst-Substrate Complex Catalyst->Catalyst-Substrate Complex Substrate Substrate Substrate->Catalyst-Substrate Complex Formaldehyde Surrogate Formaldehyde Surrogate Formaldehyde Release Formaldehyde Release Formaldehyde Surrogate->Formaldehyde Release Base-triggered Enantioselective Addition Enantioselective Addition Catalyst-Substrate Complex->Enantioselective Addition Formaldehyde Release->Enantioselective Addition CH2O Product-Catalyst Complex Product-Catalyst Complex Enantioselective Addition->Product-Catalyst Complex Enantioenriched Product Enantioenriched Product Product-Catalyst Complex->Enantioenriched Product Catalyst Regeneration Catalyst Regeneration Product-Catalyst Complex->Catalyst Regeneration Catalyst Regeneration->Catalyst Re-enters cycle

Caption: Catalytic cycle for asymmetric hydroxymethylation using a formaldehyde surrogate.

Conclusion

This compound stands as a valuable reagent for the introduction of the hydroxymethyl group, offering stability and predictable reactivity. Its performance is comparable to other synthons, with the specific choice being highly dependent on the reaction context. For asymmetric transformations, organocatalytic methods employing formaldehyde surrogates like formaldehyde tert-butyl hydrazone or specifically designed precursors often provide superior enantioselectivity. The provided data and protocols serve as a foundation for chemists to select the most appropriate formaldehyde anion synthon for their synthetic endeavors, enabling the efficient construction of complex molecules with high precision.

References

A Comparative Guide to N-Alkylation Reagents: Seeking Alternatives to 1-[(Trimethylsilyl)methyl]benzotriazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of reagents for N-alkylation is a critical step in the synthesis of a vast array of organic compounds, including active pharmaceutical ingredients. 1-[(Trimethylsilyl)methyl]benzotriazole has served as a valuable tool in this capacity; however, the constant drive for greener, more efficient, and cost-effective synthetic methodologies necessitates a thorough comparison with alternative reagents. This guide provides an objective analysis of prominent alternatives, supported by experimental data and detailed protocols to inform your selection process.

This comparison focuses on three major classes of alternative N-alkylation reagents: "green" reagents such as dialkyl carbonates, catalytic methods employing transition metals like iridium, and reactions utilizing formaldehyde and its surrogates. Each presents a unique set of advantages and disadvantages in terms of substrate scope, reaction conditions, and environmental impact.

Performance Comparison of N-Alkylation Reagents

The following table summarizes the performance of this compound and its alternatives in the N-alkylation of common substrates like amines and amides. The data presented is a synthesis of reported yields from various studies and aims to provide a comparative overview.

Reagent/MethodSubstrateProductYield (%)Reference
This compound Amine (e.g., Aniline)N-Alkylated AmineTypically 70-95%[1][2]
Amide (e.g., Benzamide)N-Alkylated AmideGenerally 60-90%[1]
Dialkyl Carbonates (e.g., DMC, PC) Heterocycle (e.g., Imidazole)N-Alkylated Heterocycle85-95%[3][4][5][6]
Amine (e.g., Aniline)N-Alkylated Amine70-90%[5]
Iridium-Catalyzed Alkylation with Alcohols Amine (e.g., Aniline)N-Alkylated Amine80-98%[7][8][9]
Amide (e.g., Acetamide)α-Alkylated Amideup to 83%
Formaldehyde and Silane Amine (e.g., Aniline)N-Methylated Amine85-95%

Detailed Experimental Protocols

To facilitate the practical application of these methods, detailed experimental protocols for key examples are provided below.

Protocol 1: N-Alkylation using this compound

This protocol is a general representation of the aminomethylation of an amine using this compound.

Materials:

  • This compound

  • Amine (e.g., Aniline)

  • Aldehyde or ketone

  • Anhydrous solvent (e.g., THF, CH2Cl2)

  • Grignard reagent or other nucleophile

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous solvent, add the amine (1.0 eq) and the carbonyl compound (1.1 eq).

  • Stir the mixture at room temperature for the time specified in the relevant literature, typically ranging from a few hours to overnight.

  • Cool the reaction mixture to 0 °C and add the Grignard reagent (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Iridium-Catalyzed N-Alkylation of Amines with Alcohols

This method offers a greener alternative by using alcohols as alkylating agents, with water as the only byproduct.[7][8][9]

Materials:

  • Iridium catalyst (e.g., [Ir(Cp*)Cl2]2)

  • Amine (e.g., Aniline)

  • Alcohol (e.g., Benzyl alcohol)

  • Base (e.g., K2CO3, NaHCO3)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • In a reaction vessel, combine the iridium catalyst (0.5-2 mol%), the amine (1.0 eq), the alcohol (1.2 eq), and the base (1.0-1.5 eq).

  • Add the anhydrous solvent and heat the mixture to the specified temperature (typically 80-120 °C) under an inert atmosphere (e.g., Argon).

  • Stir the reaction for the required time (usually 12-24 hours), monitoring progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the catalyst and base.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the N-alkylated amine.

Protocol 3: N-Alkylation of Heterocycles with Propylene Carbonate (PC)

A sustainable and safe method that utilizes propylene carbonate as both the reagent and solvent, avoiding the use of genotoxic alkyl halides.[3][5]

Materials:

  • Heterocycle (e.g., Phthalazin-1(2H)-one)

  • Propylene Carbonate (anhydrous)

Procedure:

  • In a microwave vial, add the heterocyclic compound (1.0 eq) to anhydrous propylene carbonate (acting as both solvent and reagent).

  • Seal the vial and heat the mixture in a microwave reactor to 200 °C for 2 hours.

  • After cooling, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Synthetic Pathways

To better understand the workflow and relationships between these N-alkylation strategies, the following diagrams have been generated.

N_Alkylation_Workflow cluster_start Starting Materials cluster_reagents N-Alkylation Reagents cluster_products Products Start_Amine Amine / Amide / Heterocycle Reagent_BT This compound Start_Amine->Reagent_BT Reagent_DC Dialkyl Carbonates Start_Amine->Reagent_DC Reagent_Ir Iridium Catalyst + Alcohol Start_Amine->Reagent_Ir Reagent_FA Formaldehyde + Silane Start_Amine->Reagent_FA Product N-Alkylated Product Reagent_BT->Product Versatile, well-established Reagent_DC->Product Green, safe Reagent_Ir->Product Catalytic, atom-economical Reagent_FA->Product N-Methylation specific

Caption: A logical workflow for selecting an N-alkylation reagent.

The following diagram illustrates the general mechanism for the iridium-catalyzed N-alkylation of amines with alcohols, a prominent green chemistry approach.

Iridium_Catalyzed_N_Alkylation cluster_catalytic_cycle Catalytic Cycle Ir_Cat [Ir]-H Alcohol R'-CH2OH Ir_Cat->Alcohol regenerates Aldehyde R'-CHO Alcohol->Aldehyde + [Ir] Amine R-NH2 Imine R-N=CHR' Amine->Imine Aldehyde->Imine + R-NH2 - H2O Product R-NH-CH2-R' Imine->Product + [Ir]-H Product->Ir_Cat - [Ir]

Caption: Mechanism of Iridium-Catalyzed N-Alkylation.

Conclusion

The choice of an N-alkylation reagent is a multifaceted decision that depends on the specific substrate, desired product, and overarching synthetic strategy, including considerations for green chemistry principles. While this compound remains a potent and versatile reagent, the alternatives presented here offer significant advantages in certain contexts. Catalytic methods, particularly those employing iridium and alcohols, represent a highly atom-economical and environmentally benign approach.[7][8][9] Dialkyl carbonates provide a safe and green alternative to traditional alkyl halides, especially for heterocyclic substrates.[3][4][5][6] Formaldehyde, in combination with a reducing agent like a silane, offers an efficient route for N-methylation. Researchers are encouraged to consider these alternatives to optimize their synthetic routes for efficiency, safety, and sustainability.

References

A Comparative Guide to the Validation of Reaction Products: NMR Spectroscopy vs. Chromatographic and Mass Spectrometry Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the realms of chemical research, drug discovery, and process development, the unambiguous confirmation of a reaction product's identity and purity is a critical checkpoint. A variety of analytical techniques are available for this purpose, with Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) being the most powerful and widely employed. This guide provides an objective comparison of these techniques, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.

At a Glance: Key Differences

While all three techniques are instrumental in characterizing chemical compounds, they operate on fundamentally different principles and provide distinct, often complementary, information. NMR spectroscopy provides detailed structural elucidation and is inherently quantitative without the need for calibration standards.[1][2] In contrast, HPLC is a separation technique that excels at quantifying the components of a mixture with high precision, and MS provides highly sensitive molecular weight information and is adept at detecting trace impurities.[2][3]

Performance Comparison: NMR vs. HPLC vs. MS

The choice of analytical technique for reaction product validation often involves a trade-off between the desired level of structural detail, sensitivity, and quantitative accuracy. The following table summarizes the key performance characteristics of NMR, HPLC, and MS.

FeatureNuclear Magnetic Resonance (NMR)High-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)
Primary Information Molecular structure, connectivity, stereochemistry[1]Separation of mixture components, retention timeMolecular weight, fragmentation patterns[1]
Quantitative Capability Inherently quantitative (qNMR)[4][5]Requires calibration with standards[4]Requires calibration with standards
Sensitivity (Typical) Lower (micromole to millimole)[2]High (nanomole to picomole)Very high (picomole to femtomole)[2]
Limit of Detection (LOD) ~10 µg[6]ng/mL to pg/mL rangepg/mL to fg/mL range
Limit of Quantification (LOQ) ~50 µgng/mL rangepg/mL range
Accuracy High, provides an absolute purity value[4]High, but can be influenced by the response factors of impurities[4]Dependent on calibration
Precision (RSD) Excellent (typically <1%)[4][7]Very good (typically <2%)[7][8]Good (typically <5-10%)
Sample Preparation Minimal, often direct analysis of the reaction mixture is possible[2]More complex, often requires filtration and dilution[1][9]More complex, often requires chromatography (LC-MS, GC-MS)[1]
Non-destructive Yes[5]Yes (sample can be collected after detection)No (sample is consumed)

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for the validation of a small molecule reaction product using NMR, HPLC, and LC-MS.

Protocol 1: Quantitative NMR (qNMR) for Purity Determination

This protocol outlines the determination of the absolute purity of a reaction product using an internal standard.

  • Sample and Standard Preparation:

    • Accurately weigh approximately 10-20 mg of the purified reaction product into a clean vial.

    • Accurately weigh a suitable, certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The standard should have signals that do not overlap with the analyte signals.

    • Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which both the sample and standard are fully soluble.

    • Transfer the solution to a clean NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Use a standard single-pulse experiment with a calibrated 90° pulse.

    • Ensure a sufficiently long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full relaxation of all protons.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for precise integration).

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate a well-resolved, characteristic signal of the analyte and a signal of the internal standard.

    • Calculate the purity of the analyte using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass.

Protocol 2: HPLC Analysis for Purity Assessment

This protocol describes the determination of product purity by the area percent method.

  • Sample Preparation:

    • Prepare a stock solution of the reaction product in a suitable solvent (e.g., acetonitrile, methanol) at a concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.[1]

    • Dilute the filtered solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

  • HPLC Method Development:

    • Column: Select a suitable reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: Use a gradient elution with two solvents: Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile with 0.1% formic acid). A typical gradient might be 5% to 95% B over 20 minutes.

    • Flow Rate: Set the flow rate to 1.0 mL/min.

    • Column Temperature: Maintain the column temperature at 25 °C.

    • Detection: Use a UV detector at a wavelength where the analyte has maximum absorbance.

  • Data Acquisition and Analysis:

    • Inject 10 µL of the prepared sample into the HPLC system.

    • Record the chromatogram for a sufficient time to allow all components to elute.

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the product using the area percent method: Purity (%) = (Area_product / Total Area_all peaks) * 100

Protocol 3: LC-MS Analysis for Product Confirmation and Impurity Identification

This protocol provides a general method for confirming the molecular weight of the desired product and identifying potential impurities.

  • Sample Preparation:

    • Prepare the sample as described in the HPLC protocol, typically at a lower concentration (e.g., 1-10 µg/mL).[10]

  • LC-MS Method Development:

    • Use the same LC conditions as in the HPLC protocol. The eluent from the LC column is directed to the mass spectrometer.

    • Mass Spectrometer: Use an electrospray ionization (ESI) source in positive or negative ion mode, depending on the analyte's properties.

    • MS Parameters:

      • Scan Range: Set a mass range appropriate for the expected product and potential impurities (e.g., m/z 100-1000).

      • Ion Source Parameters: Optimize the capillary voltage, cone voltage, and gas flow rates for maximum signal intensity.

  • Data Acquisition and Analysis:

    • Acquire data in full scan mode to obtain mass spectra for all eluting peaks.[10]

    • Extract the ion chromatogram for the expected m/z of the product to confirm its retention time.

    • Examine the mass spectra of minor peaks to identify potential impurities by their molecular weight. Tandem MS (MS/MS) can be used for further structural elucidation of impurities.[10]

Visualization of Workflows

To better illustrate the processes involved in reaction product validation, the following diagrams outline the general workflow and a decision-making framework.

G General Workflow for Reaction Product Validation cluster_reaction Synthesis cluster_analysis Analysis cluster_validation Validation Techniques cluster_reporting Outcome start Chemical Reaction workup Reaction Work-up & Purification start->workup crude_analysis Initial Analysis (TLC, Crude NMR/MS) workup->crude_analysis purified_analysis Purified Product Validation crude_analysis->purified_analysis nmr NMR Spectroscopy (Structure & Purity) purified_analysis->nmr hplc HPLC (Purity & Quantification) purified_analysis->hplc ms Mass Spectrometry (Molecular Weight) purified_analysis->ms report Final Report (Structure, Purity, Yield) nmr->report hplc->report ms->report G Decision Matrix for Analytical Technique Selection cluster_input Analytical Need cluster_decision Technique cluster_output Recommended Primary Technique need Primary Goal of Analysis structure Detailed Structural Elucidation need->structure Need to confirm connectivity? purity High-Throughput Purity Screening need->purity Need to assess purity of many samples? trace Trace Impurity Detection need->trace Need to find very low-level impurities? quant Absolute Quantification need->quant Need absolute purity without a standard? nmr_out NMR Spectroscopy structure->nmr_out hplc_out HPLC purity->hplc_out ms_out Mass Spectrometry (LC-MS) trace->ms_out qnmr_out Quantitative NMR (qNMR) quant->qnmr_out

References

Unraveling the Reactivity of Benzotriazole Isomers: A Comparative Study for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of 1-substituted versus 2-substituted benzotriazoles reveals subtle yet significant differences in their reactivity, stability, and synthetic accessibility. While both isomers are pivotal in various chemical transformations, their distinct electronic and steric properties dictate their behavior in chemical reactions, a crucial consideration for researchers in drug development and materials science.

Benzotriazole, a bicyclic heteroaromatic compound, is a versatile building block in organic synthesis, primarily due to the reactivity of its triazole ring. Substitution at the nitrogen atoms of the triazole moiety can lead to two possible isomers: 1-substituted and 2-substituted benzotriazoles. While the 1-substituted isomer is generally the thermodynamically more stable and predominant product in many reactions, the energy difference between the two is often small, allowing for the formation of the 2-substituted isomer under certain conditions.[1] In the context of biological applications, such as in the development of protein tyrosine phosphatase 1B (PTP1B) inhibitors, N(2)-substituted benzotriazoles have been observed to be generally less active than their N(1)-substituted counterparts, suggesting a difference in their interaction with biological targets.[2]

Comparative Reactivity in Nucleophilic Substitution

The nitrogen atoms in the benzotriazole ring exhibit different degrees of nucleophilicity, which directly impacts the outcome of alkylation and acylation reactions. The 1-position nitrogen is generally more nucleophilic, leading to the preferential formation of 1-substituted products. However, the reaction conditions, including the nature of the electrophile and the solvent, can influence the isomer ratio.

While comprehensive kinetic data directly comparing the two isomers in a single reaction is scarce in the literature, theoretical studies and experimental observations provide valuable insights. For instance, the introduction of a chlorine atom on the benzotriazole ring is predicted to enhance the reactivity of N-acylbenzotriazoles as acylating agents by stabilizing the benzotriazolide leaving group.[3] This suggests that electronic effects play a significant role in modulating the reactivity of both 1- and 2-substituted derivatives.

Table 1: Quantitative Comparison of Isomer Stability and Reactivity

Parameter1-Substituted Benzotriazole2-Substituted BenzotriazoleReference
Relative Stability Generally more stable in solid and solution phasesLess stable, but the energy difference is small[1]
Biological Activity (PTP1B Inhibition) More activeGenerally less active[2]

Experimental Protocols

To provide a practical understanding of the synthesis of these isomers, detailed experimental protocols for the N-alkylation of benzotriazole are presented below. These protocols highlight the conditions that can influence the formation of 1- and 2-substituted products.

Protocol 1: General Procedure for N-Alkylation of Benzotriazole

Materials:

  • 1H-Benzotriazole

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)

Procedure:

  • To a solution of 1H-benzotriazole (1.0 eq) in the chosen solvent, add the base (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.0 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature or heat as required, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the 1- and 2-substituted isomers.

Note: The ratio of 1- to 2-substituted product can be influenced by the choice of base and solvent. Polar aprotic solvents like DMF often favor the formation of the 1-substituted isomer.

Logical Relationships and Experimental Workflows

The synthesis and subsequent reactions of 1- and 2-substituted benzotriazoles can be visualized as a branching pathway, where the initial substitution pattern dictates the subsequent chemical transformations.

experimental_workflow Benzotriazole Benzotriazole Alkylation N-Alkylation / N-Acylation Benzotriazole->Alkylation Isomer_Mixture Mixture of 1- and 2- substituted isomers Alkylation->Isomer_Mixture Separation Chromatographic Separation Isomer_Mixture->Separation Substituted_1 1-Substituted Benzotriazole Separation->Substituted_1 Major Isomer Substituted_2 2-Substituted Benzotriazole Separation->Substituted_2 Minor Isomer Reaction_1 Further Functionalization (e.g., Substitution, Cycloaddition) Substituted_1->Reaction_1 Reaction_2 Further Functionalization (e.g., Substitution, Cycloaddition) Substituted_2->Reaction_2 Product_1 Product from 1-isomer Reaction_1->Product_1 Product_2 Product from 2-isomer Reaction_2->Product_2

Caption: Synthetic workflow for the preparation and functionalization of 1- and 2-substituted benzotriazoles.

The decision to target a specific isomer for a synthetic application depends on the desired reactivity and the final product's properties. The ability to selectively synthesize or separate these isomers is, therefore, a key aspect of their chemistry.

Signaling Pathway Analogy

While benzotriazoles themselves are not directly involved in signaling pathways in the same way as biological molecules, their interaction with biological targets, such as enzymes, can be conceptualized as an analogous process. The different substitution patterns can be seen as distinct "keys" that interact with the "lock" of a protein's active site with varying degrees of success.

signaling_pathway_analogy Substituted_1 1-Substituted Benzotriazole Binding_1 High Affinity Binding Substituted_1->Binding_1 Substituted_2 2-Substituted Benzotriazole Binding_2 Low Affinity Binding Substituted_2->Binding_2 Enzyme Enzyme Active Site (e.g., PTP1B) Binding_1->Enzyme Biological_Effect_1 Significant Biological Effect Binding_1->Biological_Effect_1 Binding_2->Enzyme Biological_Effect_2 Reduced or No Biological Effect Binding_2->Biological_Effect_2

Caption: Analogy of 1- and 2-substituted benzotriazole interaction with a biological target.

References

Assessing the Stereoselectivity of Reactions with 1-[(Trimethylsilyl)methyl]benzotriazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the stereoselective formation of carbon-carbon double bonds is a critical step. This guide provides an objective comparison of the stereoselectivity of olefination reactions using 1-[(trimethylsilyl)methyl]benzotriazole, a Peterson olefination reagent, with other established alternatives. The performance of this reagent is evaluated based on experimental data, and detailed protocols for key experiments are provided to support reproducibility.

Overview of this compound in Olefin Synthesis

This compound serves as a stable, solid precursor to an α-silyl carbanion, a key intermediate in the Peterson olefination reaction. The general pathway involves the deprotonation of this compound, followed by the addition of the resulting carbanion to a carbonyl compound (an aldehyde or ketone). The intermediate β-hydroxysilane then undergoes elimination to form the desired alkene. The stereochemical outcome of this elimination, which dictates the E/Z ratio of the final product, is a crucial aspect of this methodology.

dot

Caption: General workflow of the Peterson olefination using this compound.

Stereoselectivity with Aldehydes and Ketones

Experimental evidence indicates that the Peterson olefination reaction of α,α-bis(trimethylsilyl)toluenes, which are structurally analogous to this compound, with aldehydes and ketones generally exhibits poor stereoselectivity.[1] The E/Z ratios of the resulting alkenes typically range from 1:1 to 4:1, indicating a lack of significant facial selectivity in the addition of the carbanion to the carbonyl group and/or non-stereospecific elimination pathways.

EntryCarbonyl CompoundProductE/Z RatioReference
1BenzaldehydeStilbene~1:1 to 4:1[1]
2p-Tolualdehyde4-Methylstilbene~1:1 to 4:1[1]
3CyclohexanoneCyclohexylidene derivative~1:1 to 4:1[1]

Table 1: Representative Stereoselectivity of Peterson Olefination with Carbonyl Compounds using a Reagent Analogous to this compound.[1]

This lack of stereocontrol with simple carbonyl compounds represents a significant drawback of this methodology when specific alkene isomers are desired.

Enhanced Stereoselectivity with N-Phenyl Imines

In stark contrast to the reactions with aldehydes and ketones, the aza-Peterson olefination of N-phenyl imines with α,α-bis(trimethylsilyl)toluenes demonstrates excellent E-selectivity.[1][2] The E/Z ratios for the formation of stilbene derivatives and other vinyl compounds can be as high as 99:1.[1] This high degree of stereocontrol is a key advantage when the synthesis of the (E)-alkene is the primary objective.

EntryN-Phenyl ImineProductE/Z RatioReference
1N-Benzylideneaniline(E)-Stilbene>99:1[1]
2N-(4-Methoxybenzylidene)aniline(E)-4-Methoxystilbene>99:1[1]
3N-(4-Chlorobenzylidene)aniline(E)-4-Chlorostilbene>99:1[1]

Table 2: High E-Selectivity in the Aza-Peterson Olefination with N-Phenyl Imines using a Reagent Analogous to this compound.[1]

dot

G cluster_0 Reaction Pathway start This compound carbanion α-Silyl Carbanion start->carbanion Base carbonyl Aldehyde/Ketone carbanion->carbonyl imine N-Phenyl Imine carbanion->imine alkene_mix Alkene (Poor E/Z Selectivity) carbonyl->alkene_mix alkene_E Alkene (High E-Selectivity) imine->alkene_E

Caption: Divergent stereochemical outcomes based on the electrophile.

Comparison with Alternative Olefination Methods

To provide a comprehensive assessment, the stereoselectivity of this compound is compared with two widely used olefination methodologies: the Horner-Wadsworth-Emmons (HWE) reaction and the Julia-Kocienski olefination.

Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is renowned for its ability to provide excellent stereocontrol, typically favoring the formation of (E)-alkenes with standard phosphonate reagents.[3] However, modifications such as the Still-Gennari protocol allow for high Z-selectivity.[4]

Reagent TypeAldehydeTypical SelectivityReference
Standard (e.g., Triethyl phosphonoacetate)Aromatic/AliphaticHigh E-selectivity (>95:5)[3]
Still-Gennari (e.g., Trifluoroethyl phosphonate)Aromatic/AliphaticHigh Z-selectivity (>95:5)[4]

Table 3: Typical Stereoselectivity of the Horner-Wadsworth-Emmons Reaction.

Julia-Kocienski Olefination

The Julia-Kocienski olefination is another powerful method known for its high E-selectivity in the synthesis of disubstituted alkenes.[5][6]

Sulfone ReagentAldehydeTypical SelectivityReference
Benzothiazolyl (BT) sulfonesAromatic/AliphaticHigh E-selectivity (>95:5)[5]
1-Phenyl-1H-tetrazol-5-yl (PT) sulfonesAromatic/AliphaticHigh E-selectivity (>95:5)[6]

Table 4: Typical Stereoselectivity of the Julia-Kocienski Olefination.

Experimental Protocols

General Procedure for the Peterson Olefination of an Aldehyde with this compound (Illustrative)

To a stirred solution of this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, is added n-butyllithium (1.05 equiv) dropwise. The resulting solution is stirred at -78 °C for 1 hour. A solution of the aldehyde (1.1 equiv) in anhydrous THF is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the alkene product. The E/Z ratio is determined by 1H NMR spectroscopy.

General Procedure for the Aza-Peterson Olefination of an N-Phenyl Imine with an Analogous Reagent (Adapted from[1])

To a stirred suspension of cesium fluoride (CsF, 1.5 equiv) in anhydrous dimethylformamide (DMF) is added a solution of the α,α-bis(trimethylsilyl)toluene reagent (1.2 equiv) in DMF, followed by a solution of the N-phenyl imine (1.0 equiv) in DMF. The reaction mixture is stirred at room temperature for 12-24 hours. The reaction is then diluted with water and extracted with ethyl acetate (3 x 25 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the corresponding (E)-alkene. The E/Z ratio is determined by 1H NMR analysis of the crude product.[1]

Conclusion

This compound, as a Peterson olefination reagent, offers a mixed performance in terms of stereoselectivity. While its reactions with aldehydes and ketones generally lead to poor E/Z selectivity, it shows exceptional promise in the aza-Peterson olefination of N-phenyl imines, providing excellent E-selectivity.

For researchers targeting the synthesis of specific alkene isomers, the choice of olefination reagent is paramount.

  • For the synthesis of (E)-alkenes from imines , this compound and its analogs are highly effective.

  • For general E-selective olefination of aldehydes and ketones , the Horner-Wadsworth-Emmons and Julia-Kocienski reactions remain superior choices.

  • For Z-selective olefination , modified Horner-Wadsworth-Emmons reactions, such as the Still-Gennari protocol, are the methods of choice.

The data and protocols presented in this guide are intended to assist researchers in making informed decisions when selecting a synthetic strategy for stereoselective alkene synthesis.

References

The Synthetic Advantage: 1-[(Trimethylsilyl)methyl]benzotriazole as a Superior Reagent in Modern Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, the quest for efficient, stable, and versatile reagents is paramount. For researchers, scientists, and drug development professionals, the choice of synthetic methodology can significantly impact the viability of a research pipeline. 1-[(Trimethylsilyl)methyl]benzotriazole has emerged as a powerful tool, offering significant advantages over traditional methods for key chemical transformations, particularly in aminomethylation and olefination reactions. This guide provides an objective comparison of this innovative reagent with conventional approaches, supported by experimental data and detailed protocols.

A Safer and More Controllable Alternative to Formaldehyde

One of the primary applications of this compound is as a stable, crystalline, and easy-to-handle equivalent for the often problematic gaseous formaldehyde.[1] Traditional aminomethylation reactions, such as the Mannich and Eschweiler-Clarke reactions, frequently rely on aqueous formaldehyde, which presents challenges in handling and stoichiometry control.[2][3]

Key Advantages:

  • Enhanced Stability and Handling: Unlike gaseous formaldehyde, this compound is a stable solid, simplifying storage, handling, and accurate measurement.

  • Anhydrous Reaction Conditions: It allows for reactions under anhydrous conditions, which is crucial for sensitive substrates and organometallic reagents that would be quenched by aqueous formaldehyde.

  • Improved Stoichiometry Control: As a solid, precise stoichiometric control is readily achievable, leading to cleaner reactions and higher yields.

Superior Performance in Aminomethylation Reactions

The utility of this compound extends to its superior performance in the synthesis of a wide range of amines. Traditional methods often suffer from limitations in substrate scope and can lead to the formation of complex mixtures.

ReactionReagent/MethodTypical YieldsKey AdvantagesLimitations
Aminomethylation This compoundHighBroad substrate scope, mild reaction conditions, synthesis of secondary and tertiary amines.Requires preparation of the reagent.
Mannich Reaction Formaldehyde, Primary/Secondary Amine70-85%[2]Well-established, one-pot reaction.Limited to enolizable carbonyl compounds, can result in byproducts.[3][4]
Eschweiler-Clarke Formaldehyde, Formic AcidHigh (for methylation)Excellent for N-methylation of primary and secondary amines.Primarily limited to methylation, uses corrosive formic acid.

The benzotriazole-mediated approach allows for the synthesis of a diverse array of secondary and tertiary amines with high yields. The benzotriazole group acts as an excellent leaving group, facilitating the reaction with various nucleophiles, including Grignard reagents and organolithium compounds.

Versatility in Carbonyl Olefination: The Peterson Olefination

Beyond aminomethylation, this compound is a valuable precursor for the Peterson olefination, a key reaction for the synthesis of alkenes.[5][6] This method provides a powerful alternative to the Wittig reaction.

ReactionReagent/MethodTypical YieldsKey AdvantagesLimitations
Peterson Olefination This compoundGood to Excellent[7]Diastereoselective synthesis of E- or Z-alkenes is possible, byproducts are easily removed.[5][8]Requires a stoichiometric amount of base.
Wittig Reaction Phosphonium YlideVariableBroadly applicable for alkene synthesis.Removal of phosphine oxide byproduct can be challenging.

The Peterson olefination using the anion of this compound allows for the controlled synthesis of alkenes. The intermediate β-hydroxysilane can often be isolated, and subsequent elimination under acidic or basic conditions provides access to either the E- or Z-alkene, a significant advantage in stereoselective synthesis.[5]

Experimental Protocols

General Procedure for Aminomethylation using this compound

Materials:

  • This compound

  • Organometallic reagent (e.g., Grignard or organolithium)

  • Anhydrous solvent (e.g., THF, diethyl ether)

  • Substrate (e.g., aldehyde, ketone, or other electrophile)

  • Standard glassware for anhydrous reactions

Protocol:

  • To a solution of this compound in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the organometallic reagent dropwise at a low temperature (e.g., -78 °C).

  • Stir the reaction mixture at this temperature for a specified time to allow for the formation of the corresponding anion.

  • Add the electrophilic substrate to the reaction mixture.

  • Allow the reaction to proceed, monitoring its progress by a suitable technique (e.g., TLC or GC-MS).

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).

  • Extract the product with an organic solvent, dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and concentrate in vacuo.

  • Purify the crude product by an appropriate method (e.g., column chromatography or distillation).

General Procedure for Peterson Olefination

Materials:

  • This compound

  • Strong base (e.g., n-butyllithium)

  • Aldehyde or ketone

  • Anhydrous solvent (e.g., THF)

  • Acid or base for elimination step (e.g., sulfuric acid or potassium hydride)

Protocol:

  • Deprotonate this compound with a strong base in an anhydrous solvent at low temperature to generate the α-silyl carbanion.

  • Add the carbonyl compound to the solution of the carbanion and allow the reaction to proceed to form the β-hydroxysilane intermediate.

  • Isolate the β-hydroxysilane intermediate if desired.

  • For the elimination step, treat the β-hydroxysilane with either an acid (for anti-elimination) or a base (for syn-elimination) to yield the corresponding alkene.

  • Work up the reaction mixture and purify the alkene product.

Visualizing the Synthetic Pathways

To further illustrate the utility of this compound, the following diagrams, generated using the DOT language, depict the key reaction pathways.

Aminomethylation_Workflow reagent This compound base Strong Base (e.g., n-BuLi) reagent->base Deprotonation anion α-Silyl Carbanion base->anion electrophile Electrophile (e.g., R-X, Aldehyde, Ketone) anion->electrophile Nucleophilic Attack intermediate Adduct electrophile->intermediate workup Aqueous Workup intermediate->workup product Aminomethylated Product workup->product

Caption: General workflow for aminomethylation reactions.

Peterson_Olefination_Pathway cluster_formation Formation of β-Hydroxysilane cluster_elimination Stereoselective Elimination carbanion α-Silyl Carbanion (from this compound) carbonyl Aldehyde or Ketone carbanion->carbonyl Addition hydroxysilane β-Hydroxysilane Intermediate carbonyl->hydroxysilane acid Acidic Workup hydroxysilane->acid anti-Elimination base Basic Workup hydroxysilane->base syn-Elimination e_alkene E-Alkene acid->e_alkene z_alkene Z-Alkene base->z_alkene

Caption: Peterson olefination pathway.

References

Illuminating the Molecular Architecture: A Comparative Guide to the Spectroscopic and Crystallographic Analysis of 1-[(Trimethylsilyl)methyl]benzotriazole Adducts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific investigation. This guide provides a comprehensive comparison of spectroscopic techniques for the structural elucidation of 1-[(Trimethylsilyl)methyl]benzotriazole adducts, alongside a powerful alternative in single-crystal X-ray crystallography.

The structural integrity of a molecule dictates its function and properties. In the realm of drug discovery and materials science, precise structural characterization is paramount. For adducts of this compound, a versatile building block in organic synthesis, a combination of spectroscopic methods is typically employed to ascertain its chemical structure. This guide delves into the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), while presenting X-ray crystallography as the gold standard for absolute structural assignment.

Spectroscopic Characterization: A Multi-faceted Approach

Spectroscopic techniques provide a wealth of information regarding the connectivity and electronic environment of atoms within a molecule. For this compound, each method offers unique insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Expected ¹H NMR Spectral Data:

The proton NMR spectrum is anticipated to show distinct signals for the trimethylsilyl (TMS) group, the methylene bridge, and the aromatic protons of the benzotriazole moiety. The nine protons of the TMS group are expected to appear as a sharp singlet at approximately 0 ppm, a characteristic chemical shift for TMS groups. The two protons of the methylene bridge (-CH₂-) connecting the silicon atom to the benzotriazole nitrogen would likely appear as a singlet further downfield. The four aromatic protons of the benzotriazole ring would exhibit a more complex splitting pattern in the aromatic region of the spectrum, typically between 7.0 and 8.5 ppm.

Expected ¹³C NMR Spectral Data:

The carbon NMR spectrum would complement the ¹H NMR data. A signal for the methyl carbons of the TMS group is expected at a chemical shift close to 0 ppm. The methylene carbon should appear at a distinct chemical shift, and the six aromatic carbons of the benzotriazole ring would resonate in the downfield region, typically between 110 and 150 ppm.

Assignment Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm)
Si(CH₃)₃~ 0.0 (s, 9H)~ 0.0
N-CH₂-SiDownfield of TMSDistinct signal
Benzotriazole Aromatic C-H7.0 - 8.5 (m, 4H)110 - 150

Note: The exact chemical shifts can be influenced by the solvent used for the NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands.

Vibrational Mode Expected Wavenumber (cm⁻¹)
C-H stretching (aromatic)3000 - 3100
C-H stretching (aliphatic)2850 - 3000
C=C stretching (aromatic)1450 - 1600
Si-C stretching1250, 840
N-N stretching (in triazole ring)~1200-1300
C-N stretching~1000-1200
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure through fragmentation patterns. For this compound, under Electron Ionization (EI), the molecular ion peak (M⁺) would be observed. A prominent fragment is expected from the cleavage of the trimethylsilyl group, resulting in a characteristic ion at m/z 73, corresponding to [Si(CH₃)₃]⁺. Further fragmentation of the benzotriazole moiety would also be anticipated.

The Definitive Alternative: Single-Crystal X-ray Crystallography

While spectroscopic methods provide strong evidence for the structure of this compound adducts, single-crystal X-ray crystallography offers unambiguous proof of the three-dimensional arrangement of atoms in the solid state. This technique is considered the gold standard for structural determination.[1]

Advantages of X-ray Crystallography:

  • Unambiguous Structure Determination: Provides the precise spatial coordinates of each atom.

  • Stereochemical Information: Determines the absolute configuration of chiral centers.

  • Conformational Analysis: Reveals the preferred conformation of the molecule in the crystalline state.

  • Intermolecular Interactions: Elucidates packing arrangements and non-covalent interactions in the crystal lattice.

The primary limitation of this technique is the requirement for a suitable single crystal of the compound, which can sometimes be challenging to obtain.

Experimental Protocols

General NMR Spectroscopy Protocol for Organosilicon Compounds
  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound adduct in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher). Ensure the instrument is properly tuned and shimmed.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is typically required. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

General Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol
  • Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically subtract the background spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known correlation tables to identify functional groups.

General Electron Ionization Mass Spectrometry (EI-MS) Protocol
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.

General Single-Crystal X-ray Crystallography Protocol
  • Crystal Growth: Grow a single crystal of the compound of suitable size and quality. This is often the most challenging step and may require screening of various solvents and crystallization conditions.

  • Crystal Mounting: Mount a suitable crystal on a goniometer head.

  • Data Collection: Place the crystal in a single-crystal X-ray diffractometer and collect diffraction data by rotating the crystal in a beam of X-rays.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density. Refine the atomic coordinates and thermal parameters to obtain the final, accurate crystal structure.[1]

Visualizing the Workflow and Structural Confirmation Logic

The following diagrams, generated using the DOT language, illustrate the experimental workflow for spectroscopic analysis and the logical relationship in the structural confirmation process.

experimental_workflow cluster_sample_prep Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Interpretation cluster_structure Structural Confirmation Sample This compound Adduct NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Proposed_Structure Proposed Structure NMR_Data->Proposed_Structure IR_Data->Proposed_Structure MS_Data->Proposed_Structure

Caption: Experimental workflow for spectroscopic analysis.

structural_confirmation cluster_methods Analytical Methods cluster_information Information Obtained cluster_confirmation Confidence Level Spectroscopy Spectroscopic Methods (NMR, IR, MS) Connectivity Connectivity & Functional Groups Spectroscopy->Connectivity Xray Single-Crystal X-ray Crystallography Structure_3D Unambiguous 3D Structure Xray->Structure_3D Strong_Evidence Strong Evidence Connectivity->Strong_Evidence Definitive_Proof Definitive Proof Structure_3D->Definitive_Proof

Caption: Comparison of structural confirmation methods.

References

Unveiling the Constraints: A Comparative Guide to 1-[(Trimethylsilyl)methyl]benzotriazole in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of complex molecules demands a robust and versatile toolkit of chemical reagents. Among these, 1-[(Trimethylsilyl)methyl]benzotriazole has emerged as a useful reagent for the introduction of the aminomethyl group. However, like any synthetic tool, it possesses inherent limitations that can impact its efficacy in the intricate landscape of multi-step synthesis. This guide provides an objective comparison of this compound with alternative methodologies, supported by available data and detailed experimental considerations, to aid in the strategic selection of reagents for complex molecule synthesis.

Performance Overview: A Head-to-Head Comparison

This compound, a derivative of the versatile synthetic auxiliary benzotriazole, serves as a stable, crystalline solid that can act as a synthetic equivalent of a primary aminomethyl anion. Its utility lies in its ability to react with a variety of electrophiles, followed by the facile removal of the benzotriazole and trimethylsilyl groups to unveil the desired aminomethyl functionality.

However, its performance can be hampered in specific synthetic scenarios, particularly when dealing with sterically demanding substrates. To provide a clearer perspective, a comparison with established aminomethylation methods is presented below.

MethodReagentTypical YieldSubstrate Scope (Electrophile)Key AdvantagesKey Limitations
Benzotriazole-mediated Aminomethylation This compoundModerate to HighAldehydes, Ketones, Alkyl halidesStable, crystalline reagent; Versatile reactivity.Susceptible to steric hindrance; May require strong bases for deprotonation; Benzotriazole removal can sometimes be challenging.
Mannich Reaction Formaldehyde, Secondary Amine, Active Hydrogen Compound70-85%Enolizable aldehydes & ketonesOne-pot, three-component reaction; Atom economical.Limited to enolizable carbonyls; Aromatic amines are often unreactive[1]; Can lead to side products.
Eschenmoser's Salt Aminomethylation Dimethyl(methylene)ammonium Iodide (Eschenmoser's Salt)HighEnolates, Silyl Enol EthersHighly reactive; Mild reaction conditions.Moisture sensitive; Preparation of the salt is an additional step.

Delving into the Limitations of this compound

The primary constraint of this compound in the synthesis of complex molecules lies in its sensitivity to steric hindrance. When reacting with bulky electrophiles, such as highly substituted ketones or alkyl halides, the reaction rates can decrease significantly, leading to lower yields. This is attributed to the steric bulk of both the trimethylsilyl group and the benzotriazole moiety, which can impede the approach of the electrophile to the nucleophilic carbon.

Furthermore, the initial deprotonation of this compound to generate the active nucleophile often requires the use of strong bases like n-butyllithium or lithium diisopropylamide (LDA). The use of such strong bases may not be compatible with sensitive functional groups present in complex intermediates, thereby limiting the substrate scope.

The final step of removing the benzotriazole group to unmask the primary amine can also present challenges. While various methods exist, such as reduction with sodium borohydride or treatment with acid, the optimal conditions can be substrate-dependent and may require careful optimization to avoid undesired side reactions or decomposition of the target molecule.

Alternative Strategies and Their Experimental Considerations

Given the limitations of this compound, it is crucial to consider alternative aminomethylation strategies, particularly when dealing with sterically encumbered systems.

The Mannich Reaction: A Classical Approach

The Mannich reaction is a cornerstone of organic synthesis for the aminomethylation of carbonyl compounds.[1] Its one-pot nature, combining an aldehyde (typically formaldehyde), a primary or secondary amine, and a compound with an active hydrogen, makes it an attractive and atom-economical choice.

Experimental Protocol: A Generalized Mannich Reaction

  • To a solution of the active hydrogen compound (1.0 eq) and the secondary amine (1.2 eq) in a suitable solvent (e.g., ethanol, methanol), an aqueous solution of formaldehyde (1.5 eq) is added.

  • The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

However, a significant limitation of the Mannich reaction is its general ineffectiveness with aromatic amines and non-enolizable carbonyl compounds.[1]

Eschenmoser's Salt: A Highly Reactive Alternative

Eschenmoser's salt (dimethyl(methylene)ammonium iodide) is a powerful and highly reactive aminomethylating agent.[2][3] It serves as a pre-formed iminium salt, which readily reacts with a wide range of nucleophiles, including enolates and silyl enol ethers, under mild conditions.[2][3][4]

Experimental Protocol: Aminomethylation of a Ketone using Eschenmoser's Salt

  • To a solution of the ketone (1.0 eq) in an anhydrous aprotic solvent (e.g., THF, CH₂Cl₂) under an inert atmosphere at -78 °C, a solution of a strong, non-nucleophilic base such as LDA (1.1 eq) is added dropwise. The mixture is stirred for 30-60 minutes to ensure complete enolate formation.[4]

  • A solution or suspension of Eschenmoser's salt (1.2 eq) in the same anhydrous solvent is then added to the enolate solution at -78 °C.[4]

  • The reaction mixture is allowed to warm slowly to room temperature and stirred until completion, as monitored by TLC or LC-MS.[4]

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent.[4]

  • The combined organic layers are washed, dried, and concentrated, and the crude product is purified by chromatography.

The high reactivity of Eschenmoser's salt often translates to higher yields, especially with challenging substrates where other methods may fail. However, its moisture sensitivity and the need for its preparation or purchase can be a drawback.

Visualizing the Synthetic Pathways

To better illustrate the logical flow of these aminomethylation strategies, the following diagrams are provided.

Mannich_Reaction cluster_reactants Reactants cluster_process Process Active Hydrogen Compound Active Hydrogen Compound Nucleophilic Attack Nucleophilic Attack Active Hydrogen Compound->Nucleophilic Attack Formaldehyde Formaldehyde Iminium Ion Formation Iminium Ion Formation Formaldehyde->Iminium Ion Formation Secondary Amine Secondary Amine Secondary Amine->Iminium Ion Formation Iminium Ion Formation->Nucleophilic Attack Product Product Nucleophilic Attack->Product

Fig. 1: Logical workflow of the Mannich Reaction.

Benzotriazole_Method Reagent 1-[(TMS)methyl]benzotriazole Deprotonation Deprotonation Reagent->Deprotonation Base Strong Base (e.g., n-BuLi) Base->Deprotonation Anion Anionic Intermediate Deprotonation->Anion Alkylation Alkylation Anion->Alkylation Electrophile Electrophile (R-X) Electrophile->Alkylation Intermediate Alkylated Intermediate Alkylation->Intermediate Removal Removal of Bt & TMS Intermediate->Removal Product Aminomethylated Product Removal->Product

Fig. 2: Stepwise process of benzotriazole-mediated aminomethylation.

Conclusion

References

evaluating the green chemistry metrics of 1-[(Trimethylsilyl)methyl]benzotriazole protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the push for greener, more sustainable chemical synthesis is paramount. This guide provides a comparative evaluation of different synthetic protocols for 1-[(Trimethylsilyl)methyl]benzotriazole, a versatile intermediate in organic synthesis. By analyzing key green chemistry metrics, this document offers insights into the environmental impact of each method, supported by detailed experimental protocols and data.

The synthesis of this compound typically involves the N-alkylation of benzotriazole with (chloromethyl)trimethylsilane. This guide explores two primary approaches: a conventional method utilizing a sodium salt intermediate and a microwave-assisted, solvent-free method, and evaluates them based on their adherence to green chemistry principles.

Green Chemistry Metrics: A Comparative Analysis

The environmental footprint of a chemical process can be quantified using several key metrics. Here, we compare the conventional and microwave-assisted syntheses of this compound across four critical green chemistry metrics: Atom Economy, Reaction Mass Efficiency (RME), E-Factor, and Process Mass Intensity (PMI).

Green MetricFormulaConventional MethodMicrowave-Assisted MethodIdeal Value
Atom Economy (%) (MW of product / Σ MW of reactants) x 10084.3%84.3%100%
Reaction Mass Efficiency (%) (Mass of isolated product / Σ Mass of reactants) x 10063.2%75.9%100%
E-Factor (Total waste / Mass of product)1.880.320
Process Mass Intensity (PMI) (Total mass in process / Mass of product)2.881.321

Note: The calculations for these metrics are based on the detailed experimental protocols provided below.

The data clearly indicates the superior environmental performance of the microwave-assisted protocol. While both methods share the same theoretical atom economy, the microwave-assisted synthesis demonstrates significantly higher reaction mass efficiency and consequently, a much lower (better) E-Factor and Process Mass Intensity. This is primarily due to the elimination of solvent in the reaction and workup, leading to a substantial reduction in waste generation.

Experimental Workflows

The following diagrams illustrate the generalized workflows for the two synthetic protocols evaluated in this guide.

cluster_0 Conventional Synthesis Workflow Benzotriazole Benzotriazole Sodium Benzotriazolide Sodium Benzotriazolide Benzotriazole->Sodium Benzotriazolide Sodium Methoxide, Methanol Crude Product Mixture Crude Product Mixture Sodium Benzotriazolide->Crude Product Mixture (Chloromethyl)trimethylsilane, Toluene Purification Purification Crude Product Mixture->Purification Filtration, Solvent Evaporation This compound This compound Purification->this compound Distillation

A generalized workflow for the conventional synthesis.

cluster_1 Microwave-Assisted Synthesis Workflow Benzotriazole Benzotriazole Reaction Mixture Reaction Mixture Benzotriazole->Reaction Mixture (Chloromethyl)trimethylsilane, K2CO3, TBAB Crude Product Crude Product Reaction Mixture->Crude Product Microwave Irradiation Purification Purification Crude Product->Purification Extraction with Ether This compound This compound Purification->this compound Solvent Evaporation

A generalized workflow for the microwave-assisted synthesis.

Detailed Experimental Protocols

Protocol 1: Conventional Synthesis via Sodium Benzotriazolide

This method involves the initial formation of the sodium salt of benzotriazole, followed by its reaction with (chloromethyl)trimethylsilane.

Materials:

  • Benzotriazole: 11.9 g (0.1 mol)

  • Sodium methoxide: 5.4 g (0.1 mol)

  • (Chloromethyl)trimethylsilane: 12.3 g (0.1 mol)

  • Methanol: 50 mL

  • Toluene: 100 mL

  • Diethyl ether for workup

Procedure:

  • A solution of sodium methoxide (5.4 g, 0.1 mol) in methanol (50 mL) is added to a solution of benzotriazole (11.9 g, 0.1 mol) in toluene (100 mL).

  • The mixture is stirred and heated to reflux to remove the methanol by azeotropic distillation with toluene.

  • After cooling, (chloromethyl)trimethylsilane (12.3 g, 0.1 mol) is added, and the mixture is stirred at room temperature for 24 hours.

  • The precipitated sodium chloride is filtered off.

  • The filtrate is concentrated under reduced pressure.

  • The residue is distilled under vacuum to yield a mixture of this compound and 2-[(Trimethylsilyl)methyl]benzotriazole. The 1-isomer is the major product.

  • Typical reported yields for the 1-isomer are around 75%.

Protocol 2: Microwave-Assisted Solvent-Free Synthesis

This protocol offers a more environmentally friendly approach by eliminating the use of solvents and employing microwave irradiation to accelerate the reaction.[1]

Materials:

  • Benzotriazole: 1.19 g (10 mmol)

  • (Chloromethyl)trimethylsilane: 1.23 g (10 mmol)

  • Potassium carbonate (K₂CO₃): 1.38 g (10 mmol)

  • Tetrabutylammonium bromide (TBAB): 0.1 g (catalytic amount)

Procedure:

  • Benzotriazole (1.19 g, 10 mmol), (chloromethyl)trimethylsilane (1.23 g, 10 mmol), potassium carbonate (1.38 g, 10 mmol), and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.1 g) are placed in a microwave-safe vessel.

  • The mixture is irradiated in a microwave reactor at a controlled temperature (e.g., 120°C) for a short period (e.g., 10-15 minutes).

  • After cooling, the reaction mixture is partitioned between water and diethyl ether.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to afford the product.

  • This method has been reported to produce the N1-alkylated product with high regioselectivity and in excellent yields (typically >90%).[1]

Conclusion

The comparative analysis of these two synthetic protocols for this compound highlights the significant environmental benefits of adopting green chemistry principles. The microwave-assisted, solvent-free method not only provides a higher yield in a fraction of the time but also drastically reduces waste, as evidenced by its superior E-Factor and PMI. For researchers and manufacturers looking to improve the sustainability of their processes, the microwave-assisted approach presents a compelling alternative to conventional methods. Further research into optimizing catalyst loading and energy input in the microwave-assisted synthesis could lead to even greener protocols for this valuable chemical intermediate.

References

Safety Operating Guide

Navigating the Disposal of 1-[(Trimethylsilyl)methyl]benzotriazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents is paramount to ensuring laboratory safety and environmental responsibility. This guide provides essential information and procedural steps for the safe disposal of 1-[(Trimethylsilyl)methyl]benzotriazole, a versatile reagent in organic synthesis. Adherence to these guidelines is critical due to the compound's inherent hazards and the potential for environmental contamination.

Core Safety and Hazard Information

Before handling this compound, it is crucial to be aware of its associated hazards. This information is typically found in the material's Safety Data Sheet (SDS); however, in the absence of a specific SDS, data from closely related compounds and databases can provide guidance.

Hazard ClassificationDescriptionGHS Hazard Statement
Acute Toxicity, OralHarmful if swallowed.H302
Skin Corrosion/IrritationCauses skin irritation.H315
Serious Eye Damage/Eye IrritationCauses serious eye irritation.H319
Specific target organ toxicity, single exposureMay cause respiratory irritation.H335

Data sourced from PubChem CID 3317323.[1]

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to, safety goggles or a face shield, chemical-resistant gloves (such as nitrile or neoprene), and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound requires a multi-step approach to mitigate its hazardous properties and ensure compliance with environmental regulations. The following protocol is based on the known reactivity of silylated compounds and the environmental concerns associated with benzotriazole derivatives.

Step 1: Initial Deactivation (Hydrolysis)

Given that trimethylsilyl compounds can react with water, a cautious hydrolysis step can be employed to begin the deactivation process. This procedure should be performed in a designated waste container, separate from other waste streams.

  • Prepare a suitable reaction vessel. A container, sufficiently large to accommodate the volume of waste and subsequent additions, should be placed in a secondary containment bin within a chemical fume hood.

  • Dilute the waste. If the waste is in a concentrated form, it should be diluted with a water-miscible organic solvent that does not react with the compound, such as tetrahydrofuran (THF) or acetonitrile.

  • Slowly add water. With constant stirring, slowly add water to the diluted waste mixture. The trimethylsilyl group is expected to hydrolyze, forming trimethylsilanol and benzotriazole-methanol. Be aware that this reaction may be slow.

  • Monitor the reaction. Observe for any signs of reaction, such as temperature changes or gas evolution. Allow the mixture to stand for several hours to ensure the reaction is complete.

Step 2: Neutralization and Further Treatment

Benzotriazole and its derivatives are known to be persistent in the environment. Therefore, further treatment of the hydrolyzed solution is recommended.

  • Acidify the solution. Slowly add a dilute acid (e.g., 1M HCl) to the solution to ensure the benzotriazole moiety is protonated. This can aid in subsequent adsorption steps.

  • Adsorb the organic components. Add activated carbon or specialized biochar to the neutralized solution. These materials have been shown to be effective in removing benzotriazole derivatives from aqueous solutions.[2]

  • Stir and allow for adsorption. Stir the mixture for several hours to maximize the adsorption of the organic compounds onto the solid support.

  • Separate the solid and liquid. Filter the mixture to separate the activated carbon/biochar, which now contains the adsorbed benzotriazole derivatives.

Step 3: Final Waste Disposal

The separated solid and liquid waste streams must be disposed of according to institutional and local regulations.

  • Solid Waste: The filtered activated carbon/biochar, containing the adsorbed organic waste, should be collected in a labeled, sealed container. This is to be disposed of as solid chemical waste through your institution's hazardous waste management program.

  • Liquid Waste: The remaining aqueous filtrate should be collected in a separate, labeled waste container. Even after treatment, it may contain residual contaminants and should be disposed of as aqueous chemical waste.

Never dispose of this compound or its treated waste down the drain. Benzotriazoles are known environmental contaminants with long-term adverse effects on aquatic life.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood hydrolysis Step 1: Cautious Hydrolysis (Slow addition of water) fume_hood->hydrolysis neutralization Step 2: Neutralization & Adsorption (Dilute acid, then activated carbon) hydrolysis->neutralization separation Step 3: Separation (Filter the mixture) neutralization->separation solid_waste Solid Waste: Adsorbed Benzotriazole on Carbon separation->solid_waste liquid_waste Aqueous Waste: Filtrate separation->liquid_waste solid_disposal Dispose as Hazardous Solid Waste solid_waste->solid_disposal liquid_disposal Dispose as Hazardous Aqueous Waste liquid_waste->liquid_disposal end End solid_disposal->end liquid_disposal->end

Caption: Disposal workflow for this compound.

Disclaimer: The information provided in this guide is intended for trained laboratory personnel. Always consult your institution's specific safety and environmental guidelines, as well as local, state, and federal regulations, before proceeding with any chemical disposal. If you are unsure about any step, contact your institution's Environmental Health and Safety (EHS) department for guidance.

References

Personal protective equipment for handling 1-[(Trimethylsilyl)methyl]benzotriazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 1-[(Trimethylsilyl)methyl]benzotriazole, including detailed operational and disposal plans. Our goal is to be your preferred source for laboratory safety and chemical handling information, building trust by providing value beyond the product itself.

Hazard Identification and Classification

This compound is classified as a flammable liquid and vapor that causes skin and serious eye irritation, and may cause respiratory irritation.[1] It is harmful if swallowed.

Hazard ClassificationCategoryHazard Statement
Flammable liquidsCategory 2H225 - Highly flammable liquid and vapor[1]
Skin Corrosion/IrritationCategory 2H315 - Causes skin irritation[1]
Serious Eye Damage/Eye IrritationCategory 2AH319 - Causes serious eye irritation[1]
Specific target organ toxicity - single exposure (Respiratory tract irritation)Category 3H335 - May cause respiratory irritation[1]
Acute toxicity, OralCategory 4H302 - Harmful if swallowed

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure.[2] The following table summarizes the recommended PPE.

Body PartRecommended ProtectionSpecifications and Best Practices
Eyes/Face Safety goggles with side shields, Face shieldGoggles should be worn to protect from splashes.[2][3] A face shield offers additional protection for high-risk tasks like pouring or spraying.[3]
Hands Chemical-resistant glovesNitrile, neoprene, or butyl rubber gloves are recommended.[3] Avoid latex gloves.[3] Always inspect gloves for integrity before use.
Body Lab coat or chemical-resistant apronA lab coat should be worn to protect skin and clothing from accidental spills.[3] For larger-scale operations, a chemical-resistant suit may be necessary.[3]
Respiratory N95 respirator or Powered Air-Purifying Respirator (PAPR)Use in a well-ventilated area.[2] If ventilation is inadequate or for high-risk operations, an N95 respirator or a PAPR with organic vapor cartridges should be used.[3]
Feet Closed-toe shoesPrevents foot contamination from spills.[3]

Step-by-Step Handling Protocol

Adherence to a strict operational workflow is paramount for safety. The following diagram outlines the procedural steps for handling this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Chemical Handling Chemical Handling Prepare Work Area->Chemical Handling Work in Ventilated Area Work in Ventilated Area Chemical Handling->Work in Ventilated Area Avoid Inhalation and Contact Avoid Inhalation and Contact Work in Ventilated Area->Avoid Inhalation and Contact Decontaminate Decontaminate Avoid Inhalation and Contact->Decontaminate Doff PPE Doff PPE Decontaminate->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands Segregate Waste Segregate Waste Wash Hands->Segregate Waste Label Waste Label Waste Segregate Waste->Label Waste Dispose per Regulations Dispose per Regulations Label Waste->Dispose per Regulations

Caption: Procedural workflow for safely handling this compound.

First Aid Measures

Immediate action is critical in the event of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][4]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a poison center or doctor if you feel unwell.[1][4][5]

Storage and Disposal

Proper storage and disposal are essential to prevent accidents and environmental contamination.

Storage:

  • Store in a cool, dry, and well-ventilated area.[2]

  • Keep the container tightly sealed.

  • Keep away from heat, sparks, open flames, and other ignition sources.[1]

  • Store away from oxidizing agents.

Disposal:

  • Waste is classified as hazardous.[1]

  • Dispose of contents and container in accordance with local, regional, national, and international regulations.[1]

  • Do not allow the product to enter drains.[6]

  • Contaminated packaging should be treated as hazardous waste and disposed of accordingly.[1] Empty containers may retain product residue and can be dangerous.[1]

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-[(Trimethylsilyl)methyl]benzotriazole
Reactant of Route 2
Reactant of Route 2
1-[(Trimethylsilyl)methyl]benzotriazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.